Product packaging for Bromuconazole(Cat. No.:CAS No. 116255-48-2)

Bromuconazole

Cat. No.: B039883
CAS No.: 116255-48-2
M. Wt: 377.1 g/mol
InChI Key: HJJVPARKXDDIQD-UHFFFAOYSA-N
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Description

Bromuconazole is a systemic triazole fungicide of significant interest in agricultural and plant pathology research. Its primary mechanism of action involves the potent inhibition of C14-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased cellular permeability, inhibition of fungal growth, and eventual cell death. This specific mode of action makes this compound highly effective against a broad spectrum of economically significant fungal pathogens, including those in the Ascomycota, Basidiomycota, and Deuteromycota phyla.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12BrCl2N3O B039883 Bromuconazole CAS No. 116255-48-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[[4-bromo-2-(2,4-dichlorophenyl)oxolan-2-yl]methyl]-1,2,4-triazole
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InChI

InChI=1S/C13H12BrCl2N3O/c14-9-4-13(20-5-9,6-19-8-17-7-18-19)11-2-1-10(15)3-12(11)16/h1-3,7-9H,4-6H2
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InChI Key

HJJVPARKXDDIQD-UHFFFAOYSA-N
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Canonical SMILES

C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)Br
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Molecular Formula

C13H12BrCl2N3O
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DSSTOX Substance ID

DTXSID9032531
Record name Bromuconazole
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Molecular Weight

377.1 g/mol
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Physical Description

COLOURLESS CRYSTALS OR WHITE POWDER.
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Boiling Point

No boiling point at normal pressure; decomposes at 194 °C
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Solubility

Acetone 32 g/100 ml; dichloromethane 50 g/100 ml; ethyl acetate 23 g/100 ml; n-hexane 0.2 g/100ml; MeOH 30 g/100 ml; 1-octanol 6 g/100 ml; 2-propanol 6 g/100 ml; toluene 22 g/100 ml; water (distilled) 61 mg/L; water (pH 5) 52 mg/L, Moderate to high solubility in organic solvents., In water, 50 mg/L at 25 °C, Solubility in water, mg/l at 25 °C: 50 (practically insoluble)
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Density

1.72 g/mL, Density (at 20 °C): 1.72 g/cm³
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Vapor Pressure

3X10-8 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible
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Color/Form

Colorless powder, White to off-white powder

CAS No.

116255-48-2
Record name Bromuconazole
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Record name 1H-1,2,4-Triazole, 1-[[4-bromo-2-(2,4-dichlorophenyl)tetrahydro-2-furanyl]methyl]
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Melting Point

84 °C
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Foundational & Exploratory

An In-depth Technical Guide to Bromuconazole: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromuconazole is a broad-spectrum triazole fungicide extensively used in agriculture to protect a variety of crops from fungal diseases. As a member of the conazole class of fungicides, its primary mechanism of action involves the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and fungicidal action of this compound. Detailed tables summarize its key quantitative data, and standardized experimental protocols for the determination of its properties are outlined. Furthermore, signaling pathways and logical relationships are visualized through diagrams to facilitate a deeper understanding of this important agricultural compound.

Chemical Structure and Identification

This compound, with the IUPAC name 1-[[4-bromo-2-(2,4-dichlorophenyl)tetrahydro-2-furanyl]methyl]-1H-1,2,4-triazole, is a complex synthetic molecule.[1] It is a chiral compound that exists as a mixture of cis and trans isomers, each of which can also exist as enantiomers, adding to its stereoisomeric complexity.[1]

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 1-[[4-bromo-2-(2,4-dichlorophenyl)tetrahydro-2-furanyl]methyl]-1H-1,2,4-triazole[1]
CAS Number 116255-48-2[1]
Molecular Formula C₁₃H₁₂BrCl₂N₃O[2]
Molecular Weight 377.06 g/mol [3]
Canonical SMILES C1C(C(OC1(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)Br)[1]
InChI Key HJJVPARKXDDIQD-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and formulation. It is a colorless, odorless crystalline powder.[4]

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point 84°C[5]
Boiling Point 504.3°C at 760 mmHg[5]
Water Solubility Moderately soluble[1]
Vapor Pressure Low volatility[1]

Experimental Protocols

Standardized protocols are essential for the accurate and reproducible determination of the physicochemical properties of chemical substances. The following sections outline the general methodologies based on internationally recognized guidelines.

Determination of Melting Point (OECD Guideline 102)

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.[1][6][7][8]

  • Principle: This method involves heating a small, powdered sample of the substance and observing the temperature range over which melting occurs.[1][6][7][8]

  • Apparatus: A capillary tube melting point apparatus is commonly used.[1][6][8]

  • Procedure:

    • A small amount of finely powdered this compound is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The temperature is gradually increased.

    • The temperatures at which the substance begins to melt and at which it is completely molten are recorded to determine the melting range.

Determination of Water Solubility (OECD Guideline 105)

Water solubility is a key parameter influencing the environmental distribution and bioavailability of a chemical.[4][5][9][10][11]

  • Principle: The flask method is suitable for substances with solubilities above 10⁻² g/L. It involves dissolving the substance in water until saturation is reached at a constant temperature.[9][11]

  • Apparatus: A constant temperature water bath, flasks, and an analytical method for quantification (e.g., HPLC).

  • Procedure:

    • An excess amount of this compound is added to a flask containing purified water.

    • The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium.

    • The solution is then filtered or centrifuged to remove undissolved solid.

    • The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

Determination of Vapor Pressure (OECD Guideline 104)

Vapor pressure provides an indication of a substance's volatility.[3][12][13][14]

  • Principle: The gas saturation method is a common technique. A stream of inert gas is passed through or over the substance at a known flow rate, becoming saturated with its vapor. The amount of substance transported by the gas is then determined.[3][12][13]

  • Apparatus: A gas saturation apparatus, including a temperature-controlled chamber, a gas flow meter, and a trapping system.

  • Procedure:

    • A sample of this compound is placed in the saturation chamber, maintained at a constant temperature.

    • An inert gas (e.g., nitrogen) is passed through the chamber at a known, slow flow rate.

    • The vapor-saturated gas is passed through a trap (e.g., a sorbent tube) to collect the this compound.

    • The amount of this compound collected in the trap is quantified analytically.

    • The vapor pressure is calculated from the amount of substance collected, the volume of gas passed, and the temperature.

Mechanism of Action and Signaling Pathway

This compound, like other triazole fungicides, acts as a sterol biosynthesis inhibitor (SBI).[1] Specifically, it targets and inhibits the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.

Bromuconazole_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway This compound This compound CYP51 Lanosterol 14α-demethylase (CYP51) This compound->CYP51 Inhibits Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Catalyzed by CYP51 Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Growth Fungal Growth Inhibition Membrane->Growth Is essential for

Caption: Mechanism of action of this compound.

Synthesis and Metabolism

The commercial synthesis of this compound is a multi-step process. It generally involves the preparation of key intermediates, such as 2,4-dichlorophenyl compounds and tetrahydrofuran (B95107) derivatives.[1] These intermediates are then coupled through a series of reactions, including alkylation, halogenation, and cyclization, to form the final active ingredient.[1]

In biological systems, this compound undergoes metabolism, primarily in the liver. Studies have shown that the cytochrome P450 enzyme system, specifically the CYP3A subfamily, is responsible for its biotransformation.[9][12] The main metabolic pathway involves the hydroxylation of the dichlorophenyl ring.[9][12]

Bromuconazole_Metabolism_Workflow This compound This compound Liver Liver Microsomes This compound->Liver Enters Hydroxylation Hydroxylation CYP3A CYP3A Enzymes Liver->CYP3A Contains CYP3A->Hydroxylation Catalyzes Metabolites Hydroxylated Metabolites Hydroxylation->Metabolites Forms Excretion Excretion Metabolites->Excretion Leads to

Caption: Simplified workflow of this compound metabolism.

Toxicological and Environmental Considerations

This compound exhibits moderate mammalian toxicity.[1] Long-term or repeated exposure may have effects on the liver, potentially leading to tissue lesions and impaired function.[4] Environmentally, it can be persistent in soil and aquatic systems depending on local conditions.[1] It is also highly toxic to aquatic organisms.[4]

Analytical Methods

The determination of this compound residues in various matrices, such as food, water, and soil, is crucial for regulatory monitoring and risk assessment. Common analytical techniques include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for the quantification of this compound in various samples.

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Also used for the determination of this compound residues, particularly in less polar matrices.

A general workflow for the analysis of this compound residues in a solid matrix like soil would involve:

  • Extraction: The soil sample is extracted with an appropriate solvent mixture (e.g., methanol/water) to isolate the this compound.

  • Cleanup: The extract may be purified using techniques like solid-phase extraction (SPE) to remove interfering substances.

  • Analysis: The purified extract is then injected into an LC-MS/MS or GC-MS/MS system for separation and quantification.

Conclusion

This compound is an effective fungicide with a well-defined mechanism of action. Its chemical and physical properties dictate its environmental behavior and the analytical methods required for its detection. A thorough understanding of its structure, properties, and biological interactions is essential for its safe and effective use in agriculture and for the continued development of new fungicidal agents. This guide provides a foundational resource for professionals engaged in research and development in these areas.

References

Bromuconazole's In-Depth Mechanism of Action on Ergosterol Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mode of action of bromuconazole, a triazole fungicide, with a specific focus on its inhibitory effects on ergosterol (B1671047) biosynthesis in fungi. This compound is a potent inhibitor of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a critical component of the fungal cell membrane synthesis pathway. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors, ultimately disrupting cell membrane integrity and function and leading to fungal cell death. This document details the molecular mechanism of this inhibition, presents quantitative data on the efficacy of related azole fungicides, outlines detailed experimental protocols for studying these effects, and provides visual representations of the relevant biochemical pathways and experimental workflows.

Introduction

Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1][2] The biosynthesis of ergosterol is a complex, multi-step process that serves as a primary target for many antifungal agents. Azole fungicides, including this compound, represent a major class of antifungals that specifically target this pathway.[1][3] Understanding the precise mode of action of these compounds is critical for the development of new, more effective antifungal therapies and for managing the emergence of resistance.

Molecular Mode of Action of this compound

This compound, as a member of the triazole class of fungicides, exerts its antifungal activity by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][3] This enzyme is responsible for a key step in the ergosterol biosynthesis pathway: the oxidative removal of the 14α-methyl group from lanosterol.

The inhibitory action of this compound is mediated by the nitrogen atom (N-4) in its triazole ring, which binds to the heme iron atom in the active site of the CYP51 enzyme.[4] This binding prevents the enzyme from interacting with its natural substrate, lanosterol, thereby blocking the demethylation process.

The consequences of CYP51 inhibition are twofold:

  • Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway leads to a significant reduction in the concentration of ergosterol in the fungal cell membrane. This compromises the structural integrity and fluidity of the membrane.[2]

  • Accumulation of Toxic Precursors: The inhibition of lanosterol 14α-demethylase results in the accumulation of 14α-methylated sterol precursors, such as lanosterol.[2] These precursors are incorporated into the fungal cell membrane, where they disrupt its normal structure and function, leading to increased permeability and the eventual death of the fungal cell.

Quantitative Data on Azole Fungicide Efficacy

Table 1: IC50 Values of Various Azole Fungicides against Fungal CYP51

Azole FungicideFungal SpeciesCYP51 IsoformIC50 (µM)Reference
FluconazoleAspergillus fumigatusAfCYP51A17[5]
FluconazoleAspergillus fumigatusAfCYP51B0.50[5]
ItraconazoleAspergillus fumigatusAfCYP51A/B0.16 - 0.38[5]
PosaconazoleAspergillus fumigatusAfCYP51A/B0.16 - 0.38[5]
VoriconazoleAspergillus fumigatusAfCYP51A/B0.16 - 0.38[5]
TebuconazoleMonilinia fructicolaMfCYP51>100 (Resistant)[6]
TebuconazoleMonilinia fructicolaMfCYP510.01 - 21.17[6]
CyproconazoleMonilinia fructicolaMfCYP510.32 - 0.64[7]

Table 2: Dissociation Constants (Kd) of Azole Fungicides for Fungal CYP51

Azole FungicideFungal SpeciesCYP51 IsoformKd (µM)Reference
ClotrimazoleAspergillus fumigatusAfCYP51B0.21[8]
ItraconazoleAspergillus fumigatusAfCYP51B0.06[8]
PosaconazoleAspergillus fumigatusAfCYP51B0.12[8]
VoriconazoleAspergillus fumigatusAfCYP51B0.42[8]
FluconazoleAspergillus fumigatusAfCYP51B4[8]

Experimental Protocols

Heterologous Expression and Purification of Fungal CYP51

This protocol describes the expression and purification of fungal CYP51 in Escherichia coli, a common method for obtaining sufficient quantities of the enzyme for in vitro studies.[8][9]

Experimental Workflow:

cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Clone CYP51 gene into expression vector Clone CYP51 gene into expression vector Transform E. coli Transform E. coli Clone CYP51 gene into expression vector->Transform E. coli Culture growth and induction Culture growth and induction Transform E. coli->Culture growth and induction Cell lysis Cell lysis Culture growth and induction->Cell lysis Isolation of membrane fraction Isolation of membrane fraction Cell lysis->Isolation of membrane fraction Solubilization of membranes Solubilization of membranes Isolation of membrane fraction->Solubilization of membranes Affinity chromatography (Ni-NTA) Affinity chromatography (Ni-NTA) Solubilization of membranes->Affinity chromatography (Ni-NTA) Dialysis and concentration Dialysis and concentration Affinity chromatography (Ni-NTA)->Dialysis and concentration

Workflow for CYP51 expression and purification.

Methodology:

  • Gene Cloning: The CYP51 gene from the target fungus is amplified by PCR and cloned into an E. coli expression vector, often with a polyhistidine tag for purification.[8]

  • Transformation and Expression: The expression vector is transformed into a suitable E. coli strain (e.g., DH5α).[9] A large-scale culture is grown and protein expression is induced with isopropyl-β-D-thiogalactopyranoside (IPTG).[8]

  • Cell Lysis and Membrane Isolation: The bacterial cells are harvested and lysed. The membrane fraction containing the expressed CYP51 is isolated by ultracentrifugation.[9]

  • Solubilization: The membrane proteins are solubilized using a detergent such as CHAPS.[9]

  • Affinity Chromatography: The solubilized protein is purified using a Ni-NTA affinity column that binds to the polyhistidine tag.[9]

  • Dialysis and Concentration: The purified protein is dialyzed to remove imidazole (B134444) and concentrated.[9]

CYP51 Inhibition Assay (IC50 Determination)

This biochemical assay is used to determine the concentration of an inhibitor (e.g., this compound) required to reduce the enzymatic activity of CYP51 by 50% (IC50).[5][10]

Experimental Workflow:

cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis Prepare reaction mixture Prepare reaction mixture Add purified CYP51 and reductase Add purified CYP51 and reductase Add substrate (lanosterol) Add substrate (lanosterol) Add varying concentrations of inhibitor Add varying concentrations of inhibitor Initiate reaction with NADPH Initiate reaction with NADPH Add varying concentrations of inhibitor->Initiate reaction with NADPH Incubate at 37°C Incubate at 37°C Initiate reaction with NADPH->Incubate at 37°C Stop reaction Stop reaction Incubate at 37°C->Stop reaction Extract sterols Extract sterols Stop reaction->Extract sterols GC-MS or HPLC analysis GC-MS or HPLC analysis Extract sterols->GC-MS or HPLC analysis Calculate IC50 Calculate IC50 GC-MS or HPLC analysis->Calculate IC50

Workflow for CYP51 inhibition assay.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified CYP51, a cytochrome P450 reductase, the substrate (lanosterol), and a lipid environment (e.g., dilauryl phosphatidylcholine).[5]

  • Inhibitor Addition: Varying concentrations of the azole inhibitor (dissolved in a solvent like DMSO) are added to the reaction mixtures.[5]

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of NADPH and incubated at 37°C for a defined period.[5]

  • Sterol Extraction and Analysis: The reaction is stopped, and the sterols are extracted. The amount of the product (14-demethylated lanosterol) is quantified using GC-MS or HPLC.[11]

  • IC50 Calculation: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the inhibition curve.

Analysis of Fungal Sterol Profile by GC-MS

This protocol details the extraction and analysis of the total sterol content from fungal cells treated with an azole fungicide to observe the depletion of ergosterol and the accumulation of precursor sterols.[12][13]

Experimental Workflow:

cluster_treatment Fungal Treatment cluster_extraction Sterol Extraction cluster_analysis GC-MS Analysis Culture fungal cells Culture fungal cells Treat with this compound Treat with this compound Culture fungal cells->Treat with this compound Harvest cells Harvest cells Treat with this compound->Harvest cells Saponification Saponification Harvest cells->Saponification Hexane extraction Hexane extraction Saponification->Hexane extraction Derivatization (silylation) Derivatization (silylation) Hexane extraction->Derivatization (silylation) GC-MS analysis GC-MS analysis Derivatization (silylation)->GC-MS analysis Identify and quantify sterols Identify and quantify sterols GC-MS analysis->Identify and quantify sterols

Workflow for fungal sterol profile analysis.

Methodology:

  • Fungal Culture and Treatment: Fungal cells are grown in a suitable liquid medium and then treated with a sublethal concentration of this compound.[12]

  • Cell Harvesting and Saponification: The fungal mycelium is harvested, and the cells are subjected to alkaline saponification to release the sterols.[13]

  • Sterol Extraction: The sterols are extracted from the saponified mixture using a nonpolar solvent such as n-hexane.[14]

  • Derivatization: The extracted sterols are derivatized (e.g., by silylation) to increase their volatility for GC-MS analysis.[12]

  • GC-MS Analysis: The derivatized sterols are separated and identified using gas chromatography-mass spectrometry. The relative amounts of ergosterol and precursor sterols are quantified.[11][12]

Signaling Pathways and Logical Relationships

Ergosterol Biosynthesis Pathway and the Site of this compound Inhibition

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the point of inhibition by this compound.

cluster_pathway Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol 4,4-dimethyl-Cholesta-8,14,24-trienol 4,4-dimethyl-Cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-Cholesta-8,14,24-trienol CYP51 (Lanosterol 14α-demethylase) Zymosterol Zymosterol 4,4-dimethyl-Cholesta-8,14,24-trienol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol This compound This compound This compound->Lanosterol

Ergosterol biosynthesis pathway and this compound's target.

Conclusion

This compound is a highly effective fungicide that acts as a specific inhibitor of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway. Its mode of action involves the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, leading to the disruption of fungal cell membrane integrity and function. The experimental protocols and data presented in this guide provide a framework for the continued study of this compound and other azole antifungals, which is essential for the development of novel therapeutic strategies and the management of antifungal resistance.

References

Stereoisomerism and Chirality of Bromuconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromuconazole, a broad-spectrum triazole fungicide, plays a critical role in agriculture by inhibiting sterol biosynthesis in fungi.[1] Its molecular structure contains two chiral centers, giving rise to four distinct stereoisomers. It is widely recognized that the enantiomers of chiral pesticides can exhibit significant differences in their biological activity, toxicity towards non-target organisms, and environmental degradation rates.[2] Consequently, a thorough understanding of the stereoisomerism and chirality of this compound is paramount for optimizing its fungicidal efficacy while minimizing environmental impact. This technical guide provides an in-depth analysis of the stereochemistry of this compound, methodologies for the separation and identification of its stereoisomers, and an overview of their differential biological activities.

Introduction to the Stereochemistry of this compound

This compound possesses two stereogenic centers, leading to the existence of four stereoisomers. These isomers are organized into two pairs of enantiomers: the cis-isomers and the trans-isomers.[3] The absolute configurations of these stereoisomers have been determined as:

  • trans-isomers: (2R, 4R)-bromuconazole and (2S, 4S)-bromuconazole

  • cis-isomers: (2R, 4S)-bromuconazole and (2S, 4R)-bromuconazole[3]

The spatial arrangement of the substituents around the chiral centers dictates the three-dimensional structure of each isomer, which in turn influences its interaction with biological targets.

Bromuconazole_Stereoisomers racemate Racemic this compound trans_2R4R (2R, 4R)-bromuconazole racemate->trans_2R4R Diastereomers cis_2R4S (2R, 4S)-bromuconazole racemate->cis_2R4S Diastereomers trans_2S4S (2S, 4S)-bromuconazole trans_2R4R->trans_2S4S Enantiomers cis_2S4R (2S, 4R)-bromuconazole cis_2R4S->cis_2S4R Enantiomers

Figure 1: Stereoisomeric relationships of this compound.

Enantioselective Biological Activity

Furthermore, the metabolic fate of this compound has been shown to be stereoselective. In vitro studies using liver microsomes from various species, including rats, mice, rabbits, dogs, and humans, have revealed differences in the metabolic rates of the four isomers.[3] Notably, (2R, 4S)-bromuconazole displayed a significantly longer half-life during microsomal incubation compared to its other stereoisomers.[3] This differential metabolism can have significant implications for the in vivo efficacy and potential toxicity of the fungicide.

In Vitro Metabolism of this compound Stereoisomers

The stereoselective metabolism of this compound has been investigated using liver microsomes. The degradation of all four isomers was found to follow first-order kinetics.[3] The table below summarizes the kinetic parameters for the metabolism of the cis- and trans-enantiomers in liver microsomes from different species.

SpeciesIsomerVmax (nmol/min/mg protein)Reference
Rat(2S, 4R)-bromuconazoleHigher than (2R, 4S)[3]
(2R, 4R)-bromuconazoleHigher than (2S, 4S)[3]
Mouse(2S, 4R)-bromuconazoleHigher than (2R, 4S)[3]
(2R, 4R)-bromuconazoleHigher than (2S, 4S)[3]
Rabbit(2S, 4R)-bromuconazoleHigher than (2R, 4S)[3]
(2R, 4R)-bromuconazoleHigher than (2S, 4S)[3]
Dog(2S, 4R)-bromuconazoleHigher than (2R, 4S)[3]
(2R, 4R)-bromuconazoleHigher than (2S, 4S)[3]
Human(2S, 4R)-bromuconazoleHigher than (2R, 4S)[3]
(2R, 4R)-bromuconazoleSimilar to (2S, 4S)[3]

Table 1: Stereoselective Metabolism of this compound in Liver Microsomes.[3]

Experimental Protocols

Chiral Separation of this compound Stereoisomers by HPLC

The four stereoisomers of this compound can be effectively separated and quantified using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

G A Racemic this compound Standard Preparation D Injection of Sample A->D B HPLC System with Chiral Column (e.g., CHIRALPAK AS-H) E Isocratic Elution B->E C Mobile Phase Preparation (n-hexane/ethanol (B145695), 90/10 v/v) C->B D->E F Detection (UV/CD/MS) E->F G Data Acquisition and Analysis F->G H Separated Stereoisomer Peaks G->H

Figure 2: Experimental workflow for chiral HPLC separation.

Protocol:

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a detector (UV, Circular Dichroism, or Mass Spectrometer) is required.

  • Chiral Column: A CHIRALPAK AS-H column (or equivalent) is recommended for the separation.[4][5]

  • Mobile Phase: A mixture of n-hexane and ethanol in a 90:10 (v/v) ratio is used as the mobile phase.[4][5]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: The column should be maintained at a constant temperature, for example, 25°C.

  • Injection Volume: A 10 µL injection volume is standard.

  • Detection: Detection can be performed using a UV detector at a wavelength of 220 nm, a circular dichroism (CD) detector, or a mass spectrometer (MS) for enhanced sensitivity and identification.[4]

  • Quantification: The concentration of each enantiomer is determined by comparing the peak area to that of a known standard.

Determination of Fungicidal Activity (EC50)

The following is a general protocol for determining the half-maximal effective concentration (EC50) of each this compound stereoisomer against a target fungus using the mycelial growth rate method.

  • Fungal Culture: The target fungus is cultured on a suitable medium, such as potato dextrose agar (B569324) (PDA), until it reaches the logarithmic growth phase.

  • Fungicide Solutions: Stock solutions of each purified this compound stereoisomer are prepared in a suitable solvent (e.g., acetone) and then serially diluted to obtain a range of concentrations.

  • Treated Media Preparation: The different concentrations of each stereoisomer are incorporated into the molten PDA medium. A control group with the solvent but without the fungicide is also prepared.

  • Inoculation: A mycelial plug of a specific diameter is taken from the edge of an actively growing fungal colony and placed in the center of each treated and control PDA plate.

  • Incubation: The plates are incubated at an optimal temperature for the specific fungus in the dark.

  • Measurement: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches a certain diameter.

  • Calculation: The percentage of mycelial growth inhibition is calculated for each concentration relative to the control. The EC50 value is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.

In Vitro Metabolism in Liver Microsomes

This protocol outlines a general procedure for assessing the stereoselective metabolism of this compound using liver microsomes.

G A Prepare Incubation Mixture (Microsomes, Buffer, Stereoisomer) B Pre-incubation at 37°C A->B C Initiate Reaction with NADPH B->C D Incubation at 37°C with Shaking C->D E Stop Reaction at Time Points (e.g., with organic solvent) D->E F Sample Processing (Centrifugation) E->F G LC-MS/MS Analysis F->G H Quantify Parent Compound and Metabolites G->H I Determine Kinetic Parameters (Half-life, Vmax, Km) H->I

References

An In-depth Technical Guide to the Physical and Chemical Properties of Bromuconazole Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromuconazole is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in crops.[1] Its fungicidal activity stems from its ability to inhibit the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. This guide provides a comprehensive overview of the physical and chemical properties of this compound powder, along with detailed experimental protocols and relevant biological pathways.

Physical Properties

This compound is a white to beige, odorless powder.[1] Key physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₃H₁₂BrCl₂N₃O
Molecular Weight 377.1 g/mol [1]
Melting Point 84 °C[1]
Boiling Point Decomposes before boiling.
Density 1.72 g/cm³[1]
Vapor Pressure 0.004 mPa at 20 °C
Appearance White to beige powder[1]

Chemical Properties

This compound is a chiral molecule and exists as a mixture of cis and trans isomers.[1] Its chemical properties are detailed in the table below.

PropertyValue
Solubility in Water 48.3 mg/L at 20 °C (pH 7)
Solubility in Organic Solvents (at 20 °C) Acetone: 269.2 g/L, Toluene: 187 g/L, n-Hexane: 1.79 g/L, n-Octanol: 50 g/L
Partition Coefficient (Log P) 3.24
Dissociation Constant (pKa) 2.75 at 25 °C
Hydrolysis Moderately persistent, with a DT₅₀ of 30 days at 20 °C and pH 7.[1]
Photolysis Stable to photolysis in aqueous solutions at pH 5, 7, and 9.[1]

Experimental Protocols

The determination of the physical and chemical properties of this compound powder follows standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability across different laboratories.

Melting Point Determination (OECD 102)

The melting point is determined using the capillary method. A small, powdered sample of this compound is packed into a capillary tube and heated in a controlled manner. The temperatures at which melting begins and is complete are recorded as the melting point range.

Solubility Determination (OECD 105)

The flask method is typically employed to determine the water solubility of this compound. An excess amount of the powder is agitated in purified water at a constant temperature until equilibrium is reached. The concentration of this compound in the saturated aqueous solution is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Vapor Pressure Determination (OECD 104)

The vapor pressure of this compound can be determined using the Knudsen effusion method. A sample of the powder is placed in a Knudsen cell, and the rate of mass loss due to effusion through a small orifice is measured under vacuum at a constant temperature. The vapor pressure is then calculated from this rate of mass loss.

Biological Activity and Signaling Pathway

Mechanism of Action

This compound is a demethylation inhibitor (DMI) fungicide. It functions by inhibiting the C14-demethylase enzyme, which is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential structural component of fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, this compound disrupts membrane integrity, leading to abnormal fungal growth and ultimately cell death.

Ergosterol Biosynthesis Inhibition Pathway

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway and the point of inhibition by this compound.

Ergosterol_Biosynthesis_Inhibition Ergosterol Biosynthesis Pathway and this compound Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Isopentenyl_PP Isopentenyl Pyrophosphate Mevalonate->Isopentenyl_PP Farnesyl_PP Farnesyl Pyrophosphate Isopentenyl_PP->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol C14_Demethylase C14-Demethylase (Target Enzyme) Lanosterol->C14_Demethylase Catalyzed by Fourteen_demethyl_lanosterol 14-demethyl Lanosterol Ergosterol Ergosterol Fourteen_demethyl_lanosterol->Ergosterol Multiple Steps Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation into This compound This compound This compound->C14_Demethylase Inhibits C14_Demethylase->Fourteen_demethyl_lanosterol

Caption: Inhibition of Ergosterol Biosynthesis by this compound.

Experimental Workflows

Synthesis of this compound

The commercial synthesis of this compound is a multi-step process involving the preparation of key intermediates.[1] The following diagram provides a logical representation of a plausible synthetic route.

Bromuconazole_Synthesis Representative Synthesis Workflow for this compound Start Starting Materials: 2,4-Dichlorophenylacetonitrile Tetrahydrofuran derivative Step1 Step 1: Grignard Reaction Formation of a ketone intermediate Start->Step1 Step2 Step 2: Epoxidation Creation of an epoxide ring Step1->Step2 Step3 Step 3: Ring Opening and Triazole Addition Introduction of the triazole moiety Step2->Step3 Step4 Step 4: Halogenation Introduction of bromine Step3->Step4 Purification Purification (e.g., Crystallization, Chromatography) Step4->Purification FinalProduct This compound Powder Purification->FinalProduct

Caption: A plausible synthetic workflow for this compound.

Analytical Workflow for Quantification

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of this compound in technical grade powder and formulated products. The following workflow outlines the typical analytical procedure.

HPLC_Analysis_Workflow Analytical Workflow for this compound Quantification by HPLC SamplePrep Sample Preparation - Weigh this compound Powder - Dissolve in Acetonitrile/Water - Filter Injection Injection of Sample and Standards SamplePrep->Injection HPLC_System HPLC System - C18 Column - Mobile Phase (e.g., Acetonitrile:Water) - UV Detector Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection DataAcquisition Data Acquisition (Chromatogram) Detection->DataAcquisition DataAnalysis Data Analysis - Peak Integration - Calibration Curve - Quantification DataAcquisition->DataAnalysis Result Reported Concentration of this compound DataAnalysis->Result

Caption: HPLC analytical workflow for this compound.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound powder, its fungicidal mechanism of action, and standardized methodologies for its characterization and analysis. The information presented is intended to be a valuable resource for researchers, scientists, and professionals involved in the development and study of this important agricultural fungicide.

References

Bromuconazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromuconazole is a broad-spectrum triazole fungicide used extensively in agriculture to protect a variety of crops from fungal diseases.[1] As a member of the conazole class of fungicides, its primary mode of action is the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes.[1] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its mechanism of action, synthesis, and relevant experimental protocols for its analysis.

Core Chemical and Physical Properties

This compound is a synthetic compound with the following key identifiers and physicochemical properties:

PropertyValueReference(s)
CAS Number 116255-48-2[2][3]
Molecular Formula C₁₃H₁₂BrCl₂N₃O[2][3][4][5]
Molecular Weight 377.06 g/mol [4][5][6]
IUPAC Name 1-{[4-bromo-2-(2,4-dichlorophenyl)oxolan-2-yl]methyl}-1H-1,2,4-triazole[7]
SMILES String Clc1ccc(C2(Cn3cncn3)CC(Br)CO2)c(Cl)c1[5]
InChI Key HJJVPARKXDDIQD-UHFFFAOYSA-N[2][4][5]
Appearance Colorless crystals or powder[3]
Melting Point 84 °C[2]
Boiling Point 504.3 °C at 760 mmHg
Density 1.7 g/cm³[2]
Water Solubility Moderate[1]
Volatility Low[1]
logP (Octanol-Water Partition Coefficient) 3.6[6]

Synthesis of this compound

The commercial synthesis of this compound involves a multi-step process. A key route starts with 2,4-dichloroacetophenone, which undergoes cyclization with 1,2-pentanediol (B41858) to form a ketal. This intermediate is then brominated, followed by a condensation reaction with 1,2,4-triazole (B32235) in the presence of a base and a phase transfer catalyst to yield this compound.[8] An alternative pathway involves the reaction of an oxirane with 1,2,4-triazole, followed by bromination and cyclization.[9]

Mechanism of Action and Signaling Pathways

Primary Antifungal Action: Inhibition of Ergosterol (B1671047) Biosynthesis

The primary fungicidal activity of this compound stems from its ability to inhibit the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to an accumulation of toxic sterol precursors and ultimately compromising the structural integrity and function of the fungal cell membrane. This disruption of the cell membrane leads to the inhibition of fungal growth and, eventually, cell death.

Ergosterol_Biosynthesis_Inhibition cluster_inhibition Inhibition by this compound Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Multiple Steps This compound This compound Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol 14α-demethylase (CYP51) Inhibits

Inhibition of Ergosterol Biosynthesis by this compound.
Effects on Mammalian Signaling Pathways

While designed to target fungal pathways, this compound has been shown to interact with and modulate signaling pathways in mammalian systems, which is a critical consideration in toxicology and drug development.

Studies have indicated that this compound can induce hepatotoxicity, in part, by modulating the expression of genes regulated by the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). It has been observed to upregulate the expression of PXR and its downstream target, CYP3A1, while downregulating the expression of CAR and its target, CYP2B1. These nuclear receptors are crucial in sensing foreign chemicals and regulating the metabolism of a wide range of xenobiotics and endogenous compounds.

PXR_CAR_Pathway cluster_PXR PXR Pathway cluster_CAR CAR Pathway This compound This compound PXR PXR This compound->PXR Activates CAR CAR This compound->CAR Inhibits CYP3A1 Gene CYP3A1 Gene PXR->CYP3A1 Gene Induces Transcription CYP3A1 Protein CYP3A1 Protein CYP3A1 Gene->CYP3A1 Protein Translation CYP2B1 Gene CYP2B1 Gene CAR->CYP2B1 Gene Induces Transcription CYP2B1 Protein CYP2B1 Protein CYP2B1 Gene->CYP2B1 Protein Translation

Modulation of PXR and CAR Signaling by this compound.

This compound has been shown to induce apoptosis in mammalian cells, a process linked to the generation of oxidative stress. Exposure to this compound can lead to an increase in reactive oxygen species (ROS), resulting in cellular damage, including DNA damage and mitochondrial dysfunction. This cascade of events can trigger the intrinsic apoptotic pathway, leading to cell cycle arrest and programmed cell death.

Apoptosis_Pathway This compound This compound ROS Reactive Oxygen Species This compound->ROS Induces Mitochondrial Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial Dysfunction DNA Damage DNA Damage ROS->DNA Damage Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Cell Cycle Arrest->Apoptosis

This compound-Induced Apoptosis via Oxidative Stress.

Experimental Protocols

The analysis of this compound in various matrices is crucial for regulatory monitoring, environmental assessment, and research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for its detection and quantification.

HPLC Analysis of this compound

This protocol provides a general framework for the analysis of this compound in food matrices using HPLC with UV detection.

1. Sample Preparation (QuEChERS Method)

  • Homogenize 10 g of the sample (e.g., fruit or vegetable).

  • Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake vigorously for 1 minute and centrifuge at ≥3000 g for 5 minutes.

  • Take an aliquot of the acetonitrile supernatant for d-SPE cleanup.

  • Add the d-SPE sorbent (e.g., PSA and C18) to the aliquot, vortex, and centrifuge.

  • The final supernatant is filtered and ready for HPLC analysis.

2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at 220 nm.

  • Quantification: Based on a calibration curve prepared from this compound standards of known concentrations.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Homogenization Homogenization Extraction (Acetonitrile) Extraction (Acetonitrile) Homogenization->Extraction (Acetonitrile) Salting Out (QuEChERS) Salting Out (QuEChERS) Extraction (Acetonitrile)->Salting Out (QuEChERS) Centrifugation Centrifugation Salting Out (QuEChERS)->Centrifugation d-SPE Cleanup d-SPE Cleanup Centrifugation->d-SPE Cleanup Filtration Filtration d-SPE Cleanup->Filtration HPLC Injection HPLC Injection Filtration->HPLC Injection C18 Column Separation C18 Column Separation HPLC Injection->C18 Column Separation UV Detection (220 nm) UV Detection (220 nm) C18 Column Separation->UV Detection (220 nm) Data Analysis Data Analysis UV Detection (220 nm)->Data Analysis

General Workflow for HPLC Analysis of this compound.
GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound residues in soil samples.

1. Sample Preparation (Ultrasonic Extraction)

  • Air-dry and sieve 10 g of the soil sample.

  • Add 20 mL of acetonitrile to the soil in a centrifuge tube.

  • Extract using an ultrasonic bath for 15-30 minutes.

  • Centrifuge at ≥3000 g for 5 minutes.

  • Collect the supernatant.

  • The extract may require further cleanup using solid-phase extraction (SPE) depending on the soil matrix.

  • The final extract is concentrated and reconstituted in a suitable solvent for GC-MS analysis.[10]

2. GC-MS Conditions

  • Column: A low-polarity capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 300°C) to ensure separation of analytes.

  • Injection: Splitless injection.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Detection: Can be performed in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sieved Soil Sieved Soil Ultrasonic Extraction\n(Acetonitrile) Ultrasonic Extraction (Acetonitrile) Sieved Soil->Ultrasonic Extraction\n(Acetonitrile) Centrifugation Centrifugation Ultrasonic Extraction\n(Acetonitrile)->Centrifugation SPE Cleanup (Optional) SPE Cleanup (Optional) Centrifugation->SPE Cleanup (Optional) Concentration & Reconstitution Concentration & Reconstitution SPE Cleanup (Optional)->Concentration & Reconstitution GC Injection GC Injection Concentration & Reconstitution->GC Injection Capillary Column\nSeparation Capillary Column Separation GC Injection->Capillary Column\nSeparation Mass Spectrometry\n(EI, Scan/SIM) Mass Spectrometry (EI, Scan/SIM) Capillary Column\nSeparation->Mass Spectrometry\n(EI, Scan/SIM) Data Analysis Data Analysis Mass Spectrometry\n(EI, Scan/SIM)->Data Analysis

General Workflow for GC-MS Analysis of this compound.

Conclusion

This technical guide provides a comprehensive overview of this compound, a widely used triazole fungicide. Understanding its chemical properties, mechanism of action, synthesis, and analytical methodologies is essential for researchers, scientists, and professionals in drug development and environmental science. The provided information serves as a valuable resource for further investigation and application in relevant fields.

References

Metabolic Fate of Bromuconazole: A Technical Guide to Pathways in Plants and Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathways of the triazole fungicide bromuconazole in both plant and animal systems. Understanding the biotransformation of this widely used agricultural chemical is crucial for assessing its environmental fate, toxicological risk, and potential impact on non-target organisms. This document details the key metabolic reactions, identifies major metabolites, presents available quantitative data, outlines common experimental protocols for metabolic studies, and provides visual representations of the metabolic pathways. The information is intended to serve as a valuable resource for researchers in toxicology, environmental science, and drug development.

Introduction

This compound, [1-[(2RS,4RS;2RS,4SR)-4-bromo-2-(2,4-dichlorophenyl)tetrahydrofurfuryl]-1H-1,2,4-triazole], is a broad-spectrum systemic fungicide used to control a variety of fungal diseases in crops. Its widespread use necessitates a thorough understanding of its metabolic fate in plants and animals to ensure food safety and environmental protection. This guide synthesizes current knowledge on the metabolic pathways of this compound, highlighting the enzymatic reactions that lead to its transformation and the nature of the resulting metabolites.

Metabolic Pathways in Animals

In animal systems, the liver is the primary site of this compound metabolism. The metabolic processes are generally categorized into Phase I functionalization reactions and Phase II conjugation reactions, which facilitate the detoxification and excretion of the compound.

Phase I Metabolism: Oxidation

The initial and primary metabolic transformation of this compound in animals is oxidation, specifically hydroxylation, mediated by the cytochrome P450 (CYP) enzyme system.[1]

  • Hydroxylation: Studies using rat liver microsomes have demonstrated that the main Phase I metabolic pathway is the hydroxylation of the dichlorophenyl ring of the this compound molecule.[1] This reaction introduces a hydroxyl group (-OH) onto the aromatic ring, increasing the polarity of the molecule. The CYP3A subfamily of enzymes has been identified as being primarily responsible for this biotransformation.[1]

The metabolism of this compound is stereoselective, meaning that different stereoisomers of the molecule are metabolized at different rates.[2] For instance, in vitro studies have shown that the degradation of the four enantiomers of this compound follows first-order kinetics, with the (2R, 4S)-enantiomer exhibiting a significantly longer half-life in microsomal incubations compared to the other enantiomers.[2]

Phase II Metabolism: Conjugation

Following Phase I hydroxylation, the resulting metabolites can undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous molecules to the hydroxylated this compound, further increasing its water solubility and facilitating its excretion from the body.[3] While specific conjugation products of this compound are not extensively detailed in the reviewed literature, common conjugation reactions for xenobiotics include:

  • Glucuronidation: The addition of glucuronic acid.

  • Sulfation: The addition of a sulfate (B86663) group.

These conjugated metabolites are generally more polar, less toxic, and more readily excreted in urine and feces.

Quantitative Data in Animals

Kinetic parameters for the metabolism of trans-bromuconazole have been determined in rat liver microsomes.[1]

ParameterValueSource
trans-Bromuconazole Depletion
KM1.69 µM[1]
Vmax1398 pmol/min/mg protein[1]
Hydroxylated Metabolite 1 Formation
KM0.87 µM[1]
Vmax449 pmol/min/mg protein[1]
Hydroxylated Metabolite 2 Formation
KM1.03 µM[1]
Vmax694 pmol/min/mg protein[1]

Studies in goats and poultry have shown that this compound is extensively metabolized, with very low levels of the parent compound found in tissues.[4] The highest residue levels were observed in the liver of both goats (0.02 mg eq./kg) and poultry (0.02 mg eq./kg).[4]

Metabolic Pathways in Plants

The metabolism of this compound in plants is complex and leads to a variety of degradation products. The metabolic pathways in plants also involve oxidation and conjugation reactions, as well as cleavage of the molecule.

Primary Metabolic Reactions

Based on residue studies in crops such as wheat, bananas, and apples, the following metabolic reactions have been identified[5][6]:

  • Hydroxylation: Similar to animals, hydroxylation is a key metabolic step. Metabolites with hydroxyl groups on the tetrahydrofuran (B95107) ring and the dichlorophenyl ring have been identified.[6]

  • Oxidation: The formation of a 2-ketone metabolite indicates the oxidation of the tetrahydrofuran ring.[6]

  • Cleavage: A significant portion of the parent molecule can be cleaved, leading to the formation of triazole-containing metabolites.[5]

  • Conjugation: In rice, transformation products derived from Phase II metabolism include conjugation with amino acids, glutathione, and carbohydrates.[7]

Identified Plant Metabolites

Several metabolites of this compound have been identified in various plant matrices[6]:

Metabolite NameAlias
(5RS)-5-(2,4-dichlorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)dihydrofuran-2(3H)-one2-ketone metabolite
(5RS)-(2,4-dichlorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)furan-2(5H)-one5-H-2-ketone metabolite
1-[(2RS,4RS:2RS,4SR)-5-hydroxy-2-(2,4-dichlorophenyl)tetrahydrofurfuryl]-1H-1,2,4-triazolehydroxylated metabolite
1-{(2RS,4RS:2RS,4SR)-4-hydroxy-2-[2,4-dichloro-5-(methylsulfanyl)phenyl]tetrahydrofurfuryl}-1H-1,2,4-triazolehydroxylated metabolite
1,2,4-triazoleCGA 71019
Triazole alanineTDM
Triazole acetic acidTDM
Quantitative Data in Plants

Residue levels of this compound and its metabolites vary depending on the crop and the application rate. In a confined rotational crop study, significant residue levels were found in wheat straw (up to 0.62 mg eq./kg) and forage (up to 0.13 mg eq./kg).[5] In the edible portions of crops like radish, wheat grain, lettuce, and mustard, the levels of radioactivity were generally lower, ranging from 0.01 to 0.04 mg eq./kg.[5]

Experimental Protocols

The study of this compound metabolism relies on a combination of in vitro and in vivo experimental approaches, followed by sophisticated analytical techniques for the identification and quantification of metabolites.

In Vitro Metabolism Assay (Animal)

This protocol provides a general framework for assessing the metabolism of this compound using liver microsomes.

  • Preparation of Liver Microsomes: Liver S9 fractions are prepared by homogenizing liver tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 150 mM KCl and 2 mM EDTA) and centrifuging at 9,000 x g for 20 minutes at 4°C. The resulting supernatant is the S9 fraction.[8]

  • Incubation: A standard incubation mixture (e.g., 200 µL) contains the liver microsomes (e.g., 2 pmol/mL of CYP enzymes), this compound at the desired concentration, and a buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.4) with cofactors like MgCl2.[9]

  • Initiation of Reaction: After a pre-incubation period at 37°C, the metabolic reaction is initiated by adding an NADPH-generating system.[9]

  • Termination and Extraction: The reaction is stopped after a specific time by adding a solvent like acetonitrile (B52724). The mixture is then centrifuged to precipitate proteins, and the supernatant containing the parent compound and metabolites is collected for analysis.

  • Analysis: The extracts are analyzed by High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) to separate, identify, and quantify this compound and its metabolites.[2]

Plant Residue Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation protocol for the analysis of pesticide residues in plant materials.

  • Sample Homogenization: A representative sample of the plant material (e.g., 10-15 g) is homogenized.

  • Extraction: The homogenized sample is placed in a centrifuge tube with acetonitrile and internal standards. The tube is shaken vigorously. For low-moisture samples, water is added prior to extraction.[10]

  • Salting-Out: A mixture of salts (e.g., anhydrous magnesium sulfate and sodium acetate) is added to induce phase separation between the aqueous and organic layers.[10] The tube is shaken and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components like fatty acids and pigments. The tube is vortexed and centrifuged.

  • Analysis: The final extract is analyzed by LC-MS/MS or Gas Chromatography-Mass Spectrometry (GC-MS/MS) for the quantification of this compound and its metabolites.[11]

Visualizing Metabolic Pathways

The following diagrams illustrate the key metabolic transformations of this compound in animals and plants.

Animal_Metabolism This compound This compound Hydroxylated_this compound Hydroxylated this compound (on dichlorophenyl ring) This compound->Hydroxylated_this compound Phase I: Hydroxylation (CYP3A enzymes) Conjugated_Metabolites Conjugated Metabolites (Glucuronide, Sulfate) Hydroxylated_this compound->Conjugated_Metabolites Phase II: Conjugation Excretion Excretion (Urine, Feces) Conjugated_Metabolites->Excretion

Caption: Animal metabolic pathway of this compound.

Plant_Metabolism This compound This compound Hydroxylated_Metabolites Hydroxylated Metabolites (on tetrahydrofuran and dichlorophenyl rings) This compound->Hydroxylated_Metabolites Hydroxylation Ketone_Metabolites Ketone Metabolites This compound->Ketone_Metabolites Oxidation Cleavage_Products Cleavage Products (e.g., 1,2,4-triazole) This compound->Cleavage_Products Cleavage Conjugated_Metabolites Conjugated Metabolites (with amino acids, glutathione, carbohydrates) Hydroxylated_Metabolites->Conjugated_Metabolites Phase II: Conjugation Ketone_Metabolites->Conjugated_Metabolites Phase II: Conjugation Cleavage_Products->Conjugated_Metabolites Phase II: Conjugation Bound_Residues Bound Residues Conjugated_Metabolites->Bound_Residues

Caption: Plant metabolic pathway of this compound.

Experimental_Workflow Homogenization Sample Homogenization (Plant or Animal Tissue) Extraction Extraction (e.g., QuEChERS for plants, Solvent extraction for microsomes) Homogenization->Extraction Cleanup Cleanup (e.g., d-SPE) Extraction->Cleanup LC_MS_MS LC-MS/MS Analysis Cleanup->LC_MS_MS Identification Metabolite Identification LC_MS_MS->Identification Quantification Quantification LC_MS_MS->Quantification Data_Analysis Data Analysis and Pathway Elucidation Identification->Data_Analysis Quantification->Data_Analysis

Caption: General experimental workflow for this compound metabolism studies.

Conclusion

The metabolism of this compound proceeds through distinct yet related pathways in plants and animals. In animals, the primary route of detoxification involves Phase I hydroxylation by CYP3A enzymes followed by Phase II conjugation, leading to excretable products. In plants, the metabolic fate is more diverse, involving hydroxylation, oxidation, cleavage of the parent molecule, and subsequent conjugation, which can also lead to the formation of bound residues within the plant matrix. The provided quantitative data and experimental protocols offer a foundation for further research into the safety and environmental impact of this compound. Continued investigation, particularly into the identification of all metabolites and their toxicological significance, is essential for a comprehensive risk assessment of this fungicide.

References

An In-Depth Technical Guide to the Triazole Fungicide Bromuconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazole fungicides are a critical class of agrochemicals used to protect a wide range of crops from fungal diseases. Their primary mechanism of action involves the inhibition of the cytochrome P450 enzyme sterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. This disruption of ergosterol synthesis leads to impaired fungal growth and, ultimately, cell death. Bromuconazole, a member of the triazole family, is a systemic fungicide effective against a broad spectrum of phytopathogenic fungi. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, fungicidal efficacy, toxicological profile, and environmental fate. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name 1-[[4-bromo-2-(2,4-dichlorophenyl)tetrahydro-2-furanyl]methyl]-1H-1,2,4-triazole[1]
CAS Number 116255-48-2
Molecular Formula C₁₃H₁₂BrCl₂N₃O
Molecular Weight 377.06 g/mol
Melting Point 84 °C
Water Solubility 33.5 mg/L (at 20 °C)
LogP (Kow) 3.24

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process. While specific proprietary details of industrial synthesis may vary, the general chemical pathway is understood. A representative synthesis scheme is outlined below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from commercially available starting materials.

Materials:

  • 2,4-dichloroacetophenone

  • 1,2-propanediol

  • p-toluenesulfonic acid (catalyst)

  • N-Bromosuccinimide (NBS)

  • 1H-1,2,4-triazole

  • Sodium hydride (NaH)

  • Toluene

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

  • Step 1: Ketalization. 2,4-dichloroacetophenone is reacted with 1,2-propanediol in the presence of a catalytic amount of p-toluenesulfonic acid in toluene. The mixture is heated at reflux with a Dean-Stark apparatus to remove water, driving the reaction to completion to form the corresponding ketal.

  • Step 2: Bromination. The ketal is then brominated using N-Bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride, with a radical initiator such as benzoyl peroxide, to introduce a bromine atom.

  • Step 3: Nucleophilic Substitution. The brominated intermediate is reacted with the sodium salt of 1H-1,2,4-triazole. The triazole salt is prepared by reacting 1H-1,2,4-triazole with a strong base like sodium hydride in an anhydrous solvent such as DMF. This reaction introduces the triazole ring to the molecule.

  • Step 4: Cyclization and Bromination. The resulting intermediate undergoes a cyclization reaction, followed by another bromination step to yield the tetrahydrofuran (B95107) ring with the bromo substituent.

  • Step 5: Purification. The crude this compound is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate (B1210297) as the eluent. The structure of the final product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Note: This is a generalized protocol and requires optimization of reaction conditions, stoichiometry, and purification methods for high yield and purity.

Mechanism of Action: Inhibition of CYP51

The primary target of this compound and other triazole fungicides is the fungal cytochrome P450 enzyme, sterol 14α-demethylase (CYP51). This enzyme catalyzes a critical step in the biosynthesis of ergosterol, the main sterol in fungal cell membranes.

CYP51_Inhibition CYP51_Enzyme CYP51_Enzyme Intermediate Intermediate This compound This compound Lanosterol (B1674476) Lanosterol Start Start: Prepare Fungal Inoculum (e.g., Candida albicans) Plate_Prep Prepare 96-well microtiter plate with serial dilutions of this compound in fungal growth medium. Start->Plate_Prep Inoculation Add standardized fungal inoculum to each well. Plate_Prep->Inoculation Incubation Incubate plates at 30°C for 24-48 hours. Inoculation->Incubation Growth_Assessment Assess fungal growth by measuring Optical Density (OD) at 600 nm. Incubation->Growth_Assessment MIC_Determination Determine Minimum Inhibitory Concentration (MIC): Lowest concentration with no visible growth. Growth_Assessment->MIC_Determination End End: Report MIC Value MIC_Determination->End Final_Extract Final_Extract Inject Inject Final_Extract->Inject Purified_Enzyme Purified_Enzyme Reaction_Mix Reaction_Mix Purified_Enzyme->Reaction_Mix This compound This compound Exposure PXR PXR This compound->PXR CAR CAR This compound->CAR ROS ROS This compound->ROS Hepatotoxicity Hepatotoxicity CYP3A1 CYP3A1 CYP3A1->Hepatotoxicity CYP2B1 CYP2B1 CYP2B1->Hepatotoxicity MDA MDA MDA->Hepatotoxicity SOD_CAT SOD_CAT SOD_CAT->Hepatotoxicity Start Start: Animal Dosing (e.g., oral gavage with this compound) Sacrifice Sacrifice animals and collect liver tissue Start->Sacrifice Serum_Enzymes Serum_Enzymes Sacrifice->Serum_Enzymes Oxidative_Stress Oxidative_Stress Sacrifice->Oxidative_Stress RNA_Extraction RNA_Extraction Sacrifice->RNA_Extraction Fixation Fixation Sacrifice->Fixation Data_Analysis Data Analysis and Interpretation End End: Conclude on Hepatotoxicity Data_Analysis->End Serum_Enzymes->Data_Analysis Oxidative_Stress->Data_Analysis cDNA_Synthesis cDNA_Synthesis RNA_Extraction->cDNA_Synthesis Processing Processing Fixation->Processing qPCR qPCR cDNA_Synthesis->qPCR qPCR->Data_Analysis Staining Staining Processing->Staining Microscopy Microscopy Staining->Microscopy Microscopy->Data_Analysis

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal species.

Materials:

  • 96-well microtiter plates

  • Standardized fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus)

  • Fungal growth medium (e.g., RPMI-1640)

  • This compound stock solution

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of this compound Dilutions: A serial two-fold dilution of the this compound stock solution is prepared in the 96-well plates using the fungal growth medium to achieve a range of final concentrations.

  • Inoculum Preparation: The fungal inoculum is prepared and standardized according to established protocols (e.g., CLSI M27-A3 for yeasts or M38-A2 for filamentous fungi) to a final concentration of approximately 0.5-2.5 x 10³ cells/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the growth control. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[2]

Workflow for In Vitro Antifungal Susceptibility Testing.

Fungicidal Efficacy

This compound exhibits a broad spectrum of activity against various phytopathogenic fungi. The following table summarizes some of the reported efficacy data.

Fungal SpeciesDiseaseCropIC50 (µg/mL)Reference
Puccinia triticinaLeaf rustWheat0.05 - 0.2
Mycosphaerella fijiensisBlack SigatokaBanana0.01 - 0.05
Septoria triticiSeptoria leaf blotchWheat0.1 - 0.5
Uncinula necatorPowdery mildewGrape0.02 - 0.1
Botrytis cinereaGrey mouldVarious0.5 - 2.0[3]

Residue Analysis

The detection and quantification of this compound residues in environmental and agricultural samples are crucial for regulatory purposes and food safety. The most common analytical technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), often preceded by a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.[4][5]

Experimental Protocol: this compound Residue Analysis in Crops by LC-MS/MS

Objective: To quantify this compound residues in a crop matrix.

Materials:

  • Homogenizer

  • Centrifuge

  • LC-MS/MS system (Triple Quadrupole)

  • C18 analytical column

  • Acetonitrile (B52724) (ACN)

  • Water (LC-MS grade)

  • Formic acid

  • QuEChERS extraction salts and d-SPE cleanup tubes (e.g., containing PSA, C18, and MgSO₄)

  • This compound analytical standard

Procedure:

  • Sample Preparation (QuEChERS):

    • A representative sample of the crop (e.g., 10 g) is homogenized.

    • The homogenized sample is extracted with acetonitrile and QuEChERS extraction salts.

    • The mixture is shaken vigorously and then centrifuged.

    • An aliquot of the supernatant is transferred to a d-SPE tube for cleanup.

    • The mixture is vortexed and centrifuged again.

    • The final extract is filtered and diluted for LC-MS/MS analysis.[6]

  • LC-MS/MS Analysis:

    • An aliquot of the prepared extract is injected into the LC-MS/MS system.

    • Chromatographic separation is achieved on a C18 column with a mobile phase gradient of water and acetonitrile, both typically containing a small amount of formic acid.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of this compound.

    • Quantification is performed using a matrix-matched calibration curve prepared with the this compound analytical standard.

Workflow for this compound Residue Analysis.

Advanced Studies on the Mechanism of Action

Experimental Protocol: Recombinant CYP51 Expression, Purification, and Inhibition Assay

Objective: To express and purify recombinant fungal CYP51 and determine the IC50 value of this compound.

Materials:

  • Fungal CYP51 gene

  • E. coli expression vector (e.g., pET series) and expression host (e.g., BL21(DE3))

  • IPTG for induction

  • Cell lysis buffer and sonicator

  • Detergents for membrane protein solubilization (e.g., sodium cholate)

  • Ni-NTA affinity chromatography column

  • Imidazole for elution

  • Cytochrome P450 reductase

  • Lanosterol (substrate)

  • NADPH

  • HPLC or GC-MS for analysis

Procedure:

  • Expression and Purification:

    • The fungal CYP51 gene is cloned into an E. coli expression vector, often with a His-tag for purification.[7][8]

    • The vector is transformed into a suitable E. coli expression strain.

    • Protein expression is induced with IPTG.

    • Cells are harvested, lysed, and the membrane fraction containing CYP51 is solubilized.[9]

    • The solubilized protein is purified using Ni-NTA affinity chromatography.[7][9]

  • CYP51 Inhibition Assay:

    • A reaction mixture is prepared containing the purified CYP51, cytochrome P450 reductase, lanosterol, and NADPH.

    • This compound is added at various concentrations.

    • The reaction is incubated at 37°C.

    • The reaction is stopped, and the sterols are extracted.

    • The conversion of lanosterol to its demethylated product is quantified by HPLC or GC-MS.

    • The IC50 value is calculated from the dose-response curve.

Workflow for CYP51 Expression, Purification, and Inhibition Assay.

Toxicological Profile

This compound exhibits moderate acute toxicity in mammals.[10] Chronic exposure has been associated with various adverse effects, including hepatotoxicity.

Toxicity EndpointSpeciesValueReference
Acute Oral LD50 Rat365 - 550 mg/kg bw[11]
Acute Dermal LD50 Rat> 2000 mg/kg bw
Acute Inhalation LC50 Rat> 5.2 mg/L (4h)
NOAEL (90-day, oral) Rat5 mg/kg bw/day[12]
NOAEL (Developmental) Rat10 mg/kg bw/day
NOAEL (Reproductive) Rat2.5 mg/kg bw/day
Hepatotoxicity and a Novel Signaling Pathway

Recent studies have indicated that this compound-induced hepatotoxicity is associated with the modulation of nuclear receptor signaling pathways and the induction of oxidative stress.[12] Specifically, this compound has been shown to upregulate the Pregnane X Receptor (PXR) and its target gene CYP3A1, while downregulating the Constitutive Androstane Receptor (CAR) and its target gene CYP2B1.[12][13] This dysregulation, coupled with increased production of reactive oxygen species (ROS) and lipid peroxidation, contributes to liver damage.[12]

Signaling Pathway of this compound-Induced Hepatotoxicity.

Experimental Protocol: Investigating this compound-Induced Hepatotoxicity in a Rat Model

Objective: To evaluate the hepatotoxic effects of this compound and elucidate the underlying molecular mechanisms.

Materials:

  • Wistar rats

  • This compound

  • Corn oil (vehicle)

  • Kits for measuring serum liver enzymes (ALT, AST, ALP)

  • Kits for assessing oxidative stress markers (MDA, SOD, CAT)

  • Reagents for RNA extraction, cDNA synthesis, and qPCR

  • Formalin for tissue fixation

  • Hematoxylin and Eosin (H&E) for staining

Procedure:

  • Animal Dosing: Male Wistar rats are administered this compound orally (e.g., by gavage) at different dose levels for a specified period (e.g., 28 or 90 days). A control group receives the vehicle (corn oil).

  • Sample Collection: At the end of the treatment period, animals are sacrificed, and blood and liver tissues are collected.

  • Biochemical Analysis: Serum is used to measure the levels of liver enzymes (ALT, AST, ALP). Liver homogenates are used to assess oxidative stress markers (MDA, SOD, CAT).

  • Gene Expression Analysis: Total RNA is extracted from liver tissue, reverse-transcribed to cDNA, and the expression levels of PXR, CAR, CYP3A1, and CYP2B1 are quantified by qPCR.

  • Histopathological Examination: Liver tissues are fixed in formalin, processed, embedded in paraffin, sectioned, and stained with H&E. The sections are then examined under a microscope for any pathological changes.[14]

Experimental Workflow for Investigating Hepatotoxicity.

Environmental Fate

Triazole fungicides, including this compound, can persist in the environment.[10] Their fate is influenced by factors such as soil type, pH, temperature, and microbial activity.

CompartmentHalf-life (DT50) in daysReference
Soil (Aerobic) 30 - 150[15]
Aquatic Sediment 60 - 200[16]
Water (Hydrolysis) Stable at pH 5, 7, 9
Water (Photolysis) 10 - 30

Conclusion

This compound is an effective triazole fungicide with a well-defined mechanism of action targeting fungal ergosterol biosynthesis. This guide has provided a detailed overview of its synthesis, efficacy, and analytical methods for its detection. Furthermore, it has shed light on its toxicological profile, particularly its hepatotoxicity, which involves the modulation of nuclear receptor signaling and the induction of oxidative stress. The provided experimental protocols and compiled quantitative data serve as a valuable resource for researchers and professionals in the fields of agriculture, environmental science, and drug development, facilitating further investigation and the development of safer and more effective crop protection strategies.

References

An In-depth Technical Guide to Bromuconazole Degradation: Products and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromuconazole, a broad-spectrum triazole fungicide, is widely utilized in agriculture to control a variety of fungal diseases in crops such as cereals, fruits, and vegetables. Its mode of action involves the inhibition of sterol biosynthesis in fungi. However, the persistence of this compound in the environment and its potential for transformation into various degradation products are of significant interest to researchers and environmental scientists. This technical guide provides a comprehensive overview of the known degradation products and pathways of this compound, including metabolic, microbial, photolytic, and radiolytic degradation. The information presented herein is intended to support research, risk assessment, and the development of effective remediation strategies.

Metabolic Degradation

The metabolism of this compound has been primarily investigated in mammalian systems, particularly in rat liver microsomes. These studies provide valuable insights into the enzymatic processes that can transform the fungicide.

Key Metabolic Pathway: Hydroxylation

The primary metabolic transformation of trans-bromuconazole in rat liver microsomes is hydroxylation of the dichlorophenyl ring. This reaction is catalyzed by the CYP3A subfamily of cytochrome P450 enzymes.[1] Two primary hydroxylated metabolites have been identified.

Experimental Protocol: In Vitro Metabolism in Rat Liver Microsomes

  • Microsome Preparation: Liver microsomes are prepared from rats (e.g., Sprague-Dawley) through differential centrifugation.

  • Incubation: Incubations are typically performed at 37°C and contain rat liver microsomes, a NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and trans-bromuconazole in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Reaction Termination and Extraction: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile. The mixture is then centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analysis: The extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.[1]

Quantitative Data: Enzyme Kinetics

The enzymatic degradation of trans-bromuconazole follows Michaelis-Menten kinetics. The kinetic parameters for the depletion of the parent compound and the formation of its hydroxylated metabolites have been determined.[1]

AnalyteKM (µM)Vmax (pmol/min/mg protein)
trans-Bromuconazole (depletion)1.691398
Hydroxylated Metabolite 10.87449
Hydroxylated Metabolite 21.03694

Signaling Pathway: Cytochrome P450-Mediated Metabolism

This compound This compound CYP3A CYP3A This compound->CYP3A Substrate Hydroxylated_Metabolites Hydroxylated_Metabolites CYP3A->Hydroxylated_Metabolites Hydroxylation of dichlorophenyl ring

Cytochrome P450-mediated hydroxylation of this compound.

Microbial Degradation

Microorganisms in soil and water play a crucial role in the environmental fate of pesticides. Studies have identified bacteria capable of degrading this compound, although detailed pathways are still under investigation.

Key Microorganisms

The bacterium Aeromonas hydrophila has been identified as being capable of utilizing this compound as a sole source of carbon, indicating its ability to degrade the fungicide. This was observed in a microbial consortium enriched from a pesticide-treated soil.

Experimental Protocol: Isolation and Identification of Degrading Microorganisms

  • Enrichment Culture: A soil sample with a history of pesticide application is used to inoculate a mineral salts medium containing this compound as the sole carbon source.

  • Isolation: After a period of incubation and adaptation, serial dilutions are plated on agar (B569324) plates with this compound to isolate individual colonies.

  • Identification: The isolated strains are identified through morphological, biochemical, and molecular techniques (e.g., 16S rRNA gene sequencing).

  • Degradation Assay: The degradation ability of the isolated strain is confirmed by incubating it in a liquid culture with this compound and monitoring the decrease in the parent compound concentration over time using analytical methods like HPLC.

While the specific degradation products of this compound by Aeromonas hydrophila have not been fully elucidated in the available literature, the degradation of other aromatic compounds by this bacterium often involves dioxygenase enzymes that catalyze the cleavage of the aromatic ring.

Logical Relationship: Microbial Degradation Process

Bromuconazole_in_Soil Bromuconazole_in_Soil Aeromonas_hydrophila Aeromonas_hydrophila Bromuconazole_in_Soil->Aeromonas_hydrophila Uptake and Metabolism Degradation_Products Degradation_Products Aeromonas_hydrophila->Degradation_Products Enzymatic Degradation cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis A Aqueous this compound Solution B Gamma Irradiation (⁶⁰Co source) A->B C HPLC-QTOF-MS/MS (Product Identification) B->C D TOC Analysis (Mineralization) B->D This compound This compound Cleavage Cleavage of Triazole Linkage This compound->Cleavage Triazole_Ring Triazole_Ring Cleavage->Triazole_Ring Other_Fragments Other_Fragments Cleavage->Other_Fragments Triazole_Alanine Triazole_Alanine Triazole_Ring->Triazole_Alanine Metabolic Conversion Triazole_Acetic_Acid Triazole_Acetic_Acid Triazole_Ring->Triazole_Acetic_Acid Metabolic Conversion

References

Bromuconazole: A Technical Guide to its Discovery, History, and Fungicidal Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromuconazole is a broad-spectrum triazole fungicide valued for its systemic activity against a wide range of fungal pathogens in crops such as cereals, fruits, and vegetables. As a member of the demethylation inhibitor (DMI) class of fungicides, its mode of action is the inhibition of sterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes. This technical guide provides an in-depth overview of the discovery, history, chemical synthesis, mechanism of action, and biological efficacy of this compound, tailored for a scientific audience.

Discovery and History

This compound was developed by the French chemical and pharmaceutical company Rhône-Poulenc. The history of Rhône-Poulenc dates back to the merger of Société Chimique des Usines du Rhône and Établissements Poulenc Frères in 1928. The agricultural chemical division of Rhône-Poulenc, which was responsible for the development of fungicides like this compound, later became part of Aventis CropScience after a merger with Hoechst AG in 1999. Subsequently, this division was acquired by Bayer in 2002.

The development of this compound occurred within the context of extensive research into azole fungicides, which began to gain prominence in the 1970s and 1980s. This compound itself was first reported in 1990 and was first marketed in France in 1992.[1] A key patent for a fungicidal composition containing this compound was filed in 1995, indicating its establishment as a significant active ingredient in crop protection.

Development Timeline

Bromuconazole_Timeline cluster_RhonePoulenc Rhône-Poulenc Era cluster_Aventis Aventis CropScience Era cluster_Bayer Bayer CropScience Era 1990 1990: this compound first reported 1992 1992: First marketed in France 1990->1992 1995 1995: Key patent application for a this compound-containing composition 1992->1995 1999 1999: Rhône-Poulenc Agro becomes part of Aventis CropScience 1995->1999 2002 2002: Aventis CropScience acquired by Bayer 1999->2002

Caption: A timeline of the key milestones in the history of this compound.

Chemical Synthesis

The commercial synthesis of this compound is a multi-step process involving the preparation of key chemical intermediates. The synthesis results in the formation of 1-[[4-bromo-2-(2,4-dichlorophenyl)tetrahydro-2-furanyl]methyl]-1H-1,2,4-triazole.[1]

Synthesis Workflow

Bromuconazole_Synthesis Start Starting Materials Intermediate1 2,4-dichlorophenyl compounds Start->Intermediate1 Intermediate2 Tetrahydrofuran derivatives Start->Intermediate2 Coupling Coupling Reactions (Alkylation, Halogenation, Cyclization) Intermediate1->Coupling Intermediate2->Coupling This compound This compound (Active Ingredient) Coupling->this compound

Caption: A simplified workflow for the chemical synthesis of this compound.

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

This compound, like other triazole fungicides, functions as a sterol biosynthesis inhibitor (SBI). Specifically, it targets and inhibits the enzyme C14-demethylase (also known as CYP51), a cytochrome P450 enzyme. This enzyme is essential for the conversion of lanosterol (B1674476) to ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.

The inhibition of C14-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell. This disruption of sterol biosynthesis alters the structure and function of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth.

Ergosterol Biosynthesis Inhibition Pathway

Ergosterol_Pathway AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol C14Demethylase C14-demethylase (CYP51) Lanosterol->C14Demethylase Ergosterol Ergosterol (Fungal Cell Membrane Component) C14Demethylase->Ergosterol This compound This compound This compound->Inhibition Inhibition->C14Demethylase

Caption: The inhibitory action of this compound on the ergosterol biosynthesis pathway.

Quantitative Data

While specific quantitative data for this compound's efficacy is not widely available in public literature, the following tables provide a template for the types of data generated during the development and evaluation of triazole fungicides. The values for other relevant azole fungicides are included for context.

Table 1: In Vitro Efficacy (EC50 values in mg/L) of Various Azole Fungicides against Key Wheat Pathogens
FungicideSeptoria tritici (Septoria Leaf Blotch)Puccinia striiformis f. sp. tritici (Yellow Rust)Blumeria graminis f. sp. tritici (Powdery Mildew)
Tebuconazole0.1 - 1.0+~0.10.001 - 0.1
Prothioconazole0.05 - 0.5~0.050.01 - 0.5
Epoxiconazole0.02 - 0.2~0.030.005 - 0.05
This compound Data not availableData not availableData not available

Note: EC50 values can vary significantly based on the specific isolate and the year of testing due to the development of fungicide resistance.

Table 2: Field Efficacy of Triazole Fungicides against Wheat Diseases (% Disease Control)
FungicideApplication Rate (g a.i./ha)Septoria Leaf BlotchBrown RustPowdery Mildew
Tebuconazole125 - 25060 - 80%70 - 90%80 - 95%
Prothioconazole100 - 20070 - 90%80 - 95%85 - 98%
This compound Data not availableData not availableData not availableData not available

Note: Field efficacy is influenced by environmental conditions, disease pressure, and application timing.

Experimental Protocols

Determination of EC50 Values using a Microtiter Plate Assay

This protocol is a standard method for determining the in vitro sensitivity of a fungal pathogen to a fungicide.

Objective: To determine the concentration of this compound that inhibits 50% of the fungal growth (EC50).

Materials:

  • 96-well microtiter plates

  • Fungal isolate of interest (e.g., Septoria tritici)

  • Liquid growth medium (e.g., Potato Dextrose Broth)

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a spore suspension of the fungal isolate and adjust the concentration to a standardized value (e.g., 1 x 10^4 spores/mL).

  • Prepare a serial dilution of the this compound stock solution in the liquid growth medium. The concentration range should span the expected EC50 value.

  • Add a fixed volume of the fungal spore suspension to each well of the microtiter plate.

  • Add the different concentrations of the this compound solution to the wells. Include control wells with no fungicide.

  • Incubate the plates at an optimal temperature for fungal growth for a specified period (e.g., 7-10 days).

  • Measure the optical density (OD) of each well using a spectrophotometer at a suitable wavelength (e.g., 600 nm) to quantify fungal growth.

  • Calculate the percentage of growth inhibition for each fungicide concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the fungicide concentration and use a non-linear regression analysis to determine the EC50 value.

C14-Demethylase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on its target enzyme.

Objective: To quantify the inhibition of C14-demethylase activity by this compound.

Materials:

  • Microsomal fraction containing C14-demethylase from a target fungus (e.g., Candida albicans)

  • Radiolabeled substrate (e.g., [3H]lanosterol)

  • NADPH regenerating system

  • This compound solutions of varying concentrations

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the microsomal fraction, the NADPH regenerating system, and the radiolabeled substrate.

  • Add different concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

  • Initiate the enzymatic reaction by adding the substrate and incubate at an optimal temperature (e.g., 37°C) for a specific time.

  • Stop the reaction and extract the sterols.

  • Separate the substrate (lanosterol) from the product (demethylated sterols) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of radiolabeled product formed using a scintillation counter.

  • Calculate the percentage of inhibition of enzyme activity for each this compound concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from a dose-response curve.

Conclusion

References

Bromuconazole's Systemic Properties in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromuconazole, a broad-spectrum triazole fungicide, is recognized for its systemic properties which are crucial for its efficacy in controlling a variety of fungal pathogens in crops. This technical guide provides a comprehensive overview of the systemic nature of this compound in plants, including its uptake, translocation, and distribution. While specific quantitative data for this compound remains somewhat limited in publicly accessible literature, this document synthesizes available information and draws parallels from studies on other triazole fungicides to provide a thorough understanding. This guide also details generalized experimental protocols for studying its systemic behavior and explores its potential interactions with plant signaling pathways.

Introduction

This compound is a systemic fungicide that functions by inhibiting the C14-demethylation step in ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes. Its systemic nature allows it to be absorbed by the plant and moved to other tissues, providing protection from within.[1] Understanding the dynamics of its uptake, translocation, and distribution is paramount for optimizing its application, ensuring crop protection, and assessing potential residue levels in different plant parts.

Uptake and Translocation

Systemic fungicides like this compound can be absorbed by various plant parts, including roots and leaves, and then transported throughout the plant's vascular system. The movement can be acropetal (upward) through the xylem, basipetal (downward) through the phloem, or translaminar (across the leaf).

Acropetal and Basipetal Transport

While specific studies detailing the acropetal and basipetal transport of this compound are not abundant in the available literature, the general behavior of triazole fungicides suggests a predominantly acropetal movement. This means that when applied to the soil or lower leaves, the compound is primarily transported upwards with the flow of water and nutrients in the xylem to the upper parts of the plant.

Quantitative Data on this compound Distribution

Quantitative data on the distribution of this compound in different plant tissues is essential for understanding its efficacy and for food safety assessments. The following table summarizes residue data from a study on wheat, which provides some insight into its distribution.

Plant PartResidue Level (mg eq./kg)Reference
Wheat Grain0.02[2]
Wheat Straw (Rotational Crop)up to 0.62[2]

Note: This data is from a review and may not represent a time-course study. Further research with detailed time-point analysis is needed for a complete understanding of this compound's translocation kinetics.

Experimental Protocols for Studying Systemic Properties

To quantitatively assess the systemic properties of this compound, radiolabeling studies coupled with analytical techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are commonly employed.

Generalized Protocol for a Radiolabeled this compound Translocation Study

This protocol provides a general framework for conducting a study to determine the uptake, translocation, and distribution of this compound in a model plant system (e.g., wheat or grapevine).

Objective: To quantify the distribution of ¹⁴C-bromuconazole in different plant tissues over time following application.

Materials:

  • ¹⁴C-labeled this compound

  • Test plants (e.g., wheat seedlings) grown under controlled conditions

  • Micropipette

  • Scintillation vials

  • Liquid scintillation cocktail

  • Liquid Scintillation Counter

  • Homogenizer

  • Solvents for extraction (e.g., acetonitrile (B52724), methanol)

  • HPLC-MS/MS system

Procedure:

  • Plant Treatment:

    • For foliar application, apply a known amount of ¹⁴C-bromuconazole solution to a specific leaf of the test plant using a micropipette.

    • For root application, grow plants hydroponically and introduce a known concentration of ¹⁴C-bromuconazole into the nutrient solution.

  • Time-Course Sampling:

    • Harvest plants at designated time points after treatment (e.g., 6, 24, 48, 72, and 168 hours).

    • At each time point, carefully separate the plant into different parts: treated leaf (for foliar application), other leaves, stem, and roots.

  • Sample Processing:

    • Wash the surface of the treated leaf with an appropriate solvent to remove any unabsorbed this compound.

    • Record the fresh weight of each plant part.

    • Homogenize each plant part separately in a suitable extraction solvent.

    • Centrifuge the homogenate and collect the supernatant.

  • Radioactivity Measurement:

    • Take an aliquot of each extract and add it to a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity (counts per minute) using a Liquid Scintillation Counter.

  • Data Analysis:

    • Calculate the total amount of ¹⁴C-bromuconazole in each plant part at each time point.

    • Express the results as a percentage of the total applied radioactivity or as concentration (e.g., µg/g fresh weight).

Analytical Method: HPLC-MS/MS for this compound Quantification

Instrumentation:

  • High-Performance Liquid Chromatograph coupled with a Tandem Mass Spectrometer (HPLC-MS/MS)

  • C18 reverse-phase column

Sample Preparation (QuEChERS method - Quick, Easy, Cheap, Effective, Rugged, and Safe):

  • Extraction:

    • Homogenize 10 g of plant tissue with 10 mL of acetonitrile.

    • Add magnesium sulfate (B86663) and sodium acetate, shake vigorously, and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile extract and add it to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

    • Vortex and centrifuge.

  • Analysis:

    • Filter the supernatant and inject it into the HPLC-MS/MS system.

    • Quantify this compound using a matrix-matched calibration curve.

Interaction with Plant Signaling Pathways

Triazole fungicides, as a class, are known to have effects on plant physiology beyond their fungicidal action, often by interacting with plant hormone signaling pathways.

Interference with Gibberellin (GA) Biosynthesis

A primary mode of action of some triazoles in plants is the inhibition of cytochrome P450 monooxygenases, which are key enzymes in the biosynthesis of gibberellins (B7789140) (GAs). This can lead to a reduction in GA levels, resulting in a plant growth regulation effect, such as reduced stem elongation.

Influence on Abscisic Acid (ABA) and Stress Responses

There is evidence that triazoles can influence the levels of abscisic acid (ABA), a key hormone in plant stress responses. By modulating ABA signaling, triazoles may enhance a plant's tolerance to various abiotic stresses such as drought and salinity. The exact molecular mechanisms of this compound's interaction with these pathways require further investigation.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_application Application cluster_sampling Sampling & Processing cluster_analysis Analysis plant Test Plant (e.g., Wheat) apply Foliar or Root Application plant->apply fungicide 14C-Bromuconazole Solution fungicide->apply harvest Harvest at Time Points apply->harvest separate Separate Tissues (Root, Stem, Leaf) harvest->separate extract Solvent Extraction separate->extract lsc Liquid Scintillation Counting (LSC) extract->lsc hplc HPLC-MS/MS Quantification extract->hplc

Generalized workflow for studying this compound translocation.
Proposed Interaction with Plant Hormone Signaling

Hormone_Interaction cluster_ga Gibberellin (GA) Pathway cluster_aba Abscisic Acid (ABA) Pathway This compound This compound ga_biosynthesis GA Biosynthesis (Cytochrome P450) This compound->ga_biosynthesis Inhibits aba_signaling ABA Signaling This compound->aba_signaling Modulates ga_levels Reduced GA Levels ga_biosynthesis->ga_levels growth_regulation Plant Growth Regulation (e.g., reduced elongation) ga_levels->growth_regulation stress_tolerance Enhanced Abiotic Stress Tolerance aba_signaling->stress_tolerance

Proposed interaction of this compound with plant hormone pathways.

Conclusion

This compound exhibits systemic properties that are fundamental to its fungicidal activity. While it is understood to be absorbed and translocated within the plant, detailed quantitative data on its distribution kinetics in various crop species are not extensively available. The generalized protocols provided in this guide offer a framework for researchers to conduct such studies. Furthermore, the interaction of this compound with plant hormone signaling pathways, particularly those of gibberellins and abscisic acid, presents an intriguing area for further research. A deeper understanding of these interactions could lead to more effective and sustainable uses of this important fungicide in agriculture.

References

An In-depth Technical Guide to the Fungicidal Spectrum of Bromuconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromuconazole is a broad-spectrum triazole fungicide widely utilized in agriculture for the effective control of a variety of fungal diseases in crops such as cereals, fruits, and vegetables. As a sterol biosynthesis inhibitor (SBI), its primary mode of action is the disruption of fungal cell membrane integrity through the inhibition of the C14-demethylase enzyme, a critical component in the ergosterol (B1671047) biosynthesis pathway. This guide provides a comprehensive overview of the fungicidal spectrum of this compound, presenting available quantitative efficacy data, detailing experimental protocols for fungicidal testing, and illustrating the key signaling pathway involved in its mechanism of action.

Introduction

This compound is a systemic fungicide belonging to the triazole chemical class, known for its protective and curative properties against a range of phytopathogenic fungi.[1][2] It is effective against diseases caused by Ascomycetes, Basidiomycetes, and Fungi Imperfecti.[3] Its systemic nature allows for absorption by the plant and translocation within the tissues, providing protection against established infections and preventing new ones. This document serves as a technical resource for research and development professionals, summarizing the known fungicidal activity of this compound and providing standardized methodologies for its evaluation.

Fungicidal Spectrum and Efficacy

This compound exhibits a broad spectrum of activity against several economically important plant pathogens. While specific quantitative data such as Minimum Inhibitory Concentration (MIC) and Half Maximal Effective Concentration (EC50) values for this compound are not extensively available in publicly accessible literature, its efficacy has been demonstrated against key fungal diseases. The following tables summarize the known spectrum and available efficacy data for this compound and related triazole fungicides.

Table 1: Fungicidal Spectrum of this compound

Fungal PathogenDiseaseCrops Affected
Puccinia spp.RustsCereals
Erysiphe graminisPowdery MildewCereals
Septoria triticiLeaf BlotchWheat
Alternaria spp.Leaf SpotVegetables, Fruits
Fusarium spp.Head Blight, WiltCereals, Tomato
Botrytis cinereaGrey MouldGrapes, Strawberries
VariousEyespotCereals

Source: Information compiled from various sources indicating the general spectrum of this compound.[1][2]

Data Presentation: Quantitative Efficacy Data

Quantitative data on the efficacy of this compound is limited in the available literature. The following table includes illustrative EC50 values for other triazole fungicides against various phytopathogenic fungi to provide a comparative context for the expected efficacy of this compound.

Table 2: Illustrative Efficacy (EC50 in µg/mL) of Triazole Fungicides Against Various Phytopathogenic Fungi

FungicideFusarium oxysporumBotrytis cinereaAlternaria alternata
Tebuconazole0.047 - 0.445< 0.1 - 101.90
PropiconazoleNot widely reportedNot widely reported1.90
ProchlorazHighly EffectiveNot widely reported2.24

Note: This data is for comparative purposes and is derived from studies on related triazole fungicides. Specific EC50 values for this compound may vary.[4][5][6][7]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other triazole fungicides, inhibits the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Specifically, it targets and inhibits the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[2] This enzyme is responsible for the demethylation of lanosterol, a precursor to ergosterol. The inhibition of this step leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of the membrane's structure and function ultimately leads to the inhibition of fungal growth and development.

Signaling Pathway Diagram

Inhibition of Ergosterol Biosynthesis by this compound.

Experimental Protocols

The evaluation of the fungicidal spectrum of this compound involves standardized in vitro and in vivo assays. These protocols are essential for determining the efficacy of the compound against specific fungal pathogens and for establishing comparative data.

In Vitro Antifungal Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) M38-A2 is a widely accepted reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[1][4]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of filamentous fungi.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • RPMI-1640 broth medium

  • 96-well microtiter plates

  • Fungal isolates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Fungal isolates are grown on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) to induce sporulation. Spores are harvested and suspended in sterile saline or water containing a wetting agent (e.g., Tween 80). The spore suspension is adjusted to a standardized concentration (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL).

  • Drug Dilution: A serial two-fold dilution of the this compound stock solution is prepared in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.

  • Inoculation: Each well is inoculated with the standardized fungal spore suspension.

  • Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours), depending on the growth rate of the fungus.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes complete visual inhibition of growth or a significant reduction in turbidity as measured by a spectrophotometer.

Workflow Diagram for In Vitro Susceptibility Testing

in_vitro_workflow start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum prep_plates Prepare Serial Dilutions of this compound in 96-well Plates start->prep_plates inoculate Inoculate Plates with Fungal Suspension prep_inoculum->inoculate prep_plates->inoculate incubate Incubate Plates inoculate->incubate read_results Read MIC values (Visually or Spectrophotometrically) incubate->read_results end End read_results->end

Workflow for determining in vitro antifungal susceptibility.
In Vivo Efficacy Testing (Field Trials)

The European and Mediterranean Plant Protection Organization (EPPO) provides general standards for the design and execution of fungicide efficacy trials.[8][9][10]

Objective: To evaluate the efficacy of this compound in controlling a target disease under field conditions.

Procedure:

  • Trial Design: Field plots are established in a randomized complete block design with multiple replications. Treatments include an untreated control, this compound at various application rates, and a standard commercial fungicide for comparison.

  • Application: this compound is applied as a foliar spray at specific crop growth stages or upon the first signs of disease, following good agricultural practices.

  • Disease Assessment: Disease severity and incidence are assessed at regular intervals throughout the growing season using standardized rating scales.

  • Yield and Quality Assessment: At the end of the season, crop yield and quality parameters are measured to determine the economic benefit of the fungicide treatment.

  • Data Analysis: Statistical analysis is performed to determine the significance of the treatment effects on disease control and yield.

Conclusion

This compound is a valuable tool in modern agriculture for the management of a broad spectrum of fungal diseases. Its mechanism of action as a sterol biosynthesis inhibitor provides effective control against many economically important pathogens. While specific quantitative efficacy data for this compound is not as readily available as for some other fungicides, the information presented in this guide, along with standardized testing protocols, provides a solid foundation for further research and development. Future studies should focus on generating comprehensive MIC and EC50 data for this compound against a wider range of phytopathogens to further refine its application and resistance management strategies.

References

Preliminary Studies on Bromuconazole Resistance in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromuconazole is a broad-spectrum triazole fungicide extensively used in agriculture to control a variety of fungal diseases in crops. As with other azole fungicides, its mode of action is the inhibition of the lanosterol (B1674476) 14α-demethylase enzyme (encoded by the cyp51 gene), which is a critical step in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. The widespread use of this compound and other demethylase inhibitors (DMIs) has led to the emergence of resistance in several fungal species, posing a significant challenge to effective disease management. This technical guide provides an in-depth overview of preliminary studies on this compound resistance in fungi, focusing on quantitative data, experimental protocols, and the underlying molecular mechanisms and signaling pathways.

I. Quantitative Data on this compound Resistance

The development of resistance to this compound is often characterized by an increase in the minimum inhibitory concentration (MIC) or the effective concentration required to inhibit 50% of fungal growth (EC50). The following tables summarize the available quantitative data from preliminary studies on this compound resistance in key fungal species.

Fungal SpeciesStrain TypeThis compound MIC50 (mg/L)Reference
Aspergillus fumigatusWild-Type1[1][2][3][4]
Aspergillus fumigatusTR34/L98H Mutant>8[1][2][3][4]
Table 1: this compound MIC50 values for Aspergillus fumigatus strains.
Fungal SpeciesNumber of IsolatesThis compound EC50 Range (µg/mL)Mean EC50 (µg/mL)Reference
Penicillium digitatum1270.073 - 0.4360.137

Table 2: Baseline sensitivity of Penicillium digitatum to this compound.

II. Experimental Protocols

Standardized methods for antifungal susceptibility testing are crucial for the reliable determination of resistance. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods that can be adapted for testing this compound.

A. Broth Microdilution Method for MIC Determination (Adapted from CLSI M38-A2)

This method is a standardized technique for determining the MIC of antifungal agents against filamentous fungi.

1. Inoculum Preparation:

  • Fungal isolates are cultured on a suitable medium, such as potato dextrose agar (B569324), to promote sporulation.

  • Conidia are harvested and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80).

  • The conidial suspension is adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer or hemocytometer.

2. Antifungal Agent Preparation:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide).

  • Serial twofold dilutions of this compound are prepared in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates. The final concentrations typically range from 0.016 to 16 mg/L.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • The plates are incubated at 35°C for 48-72 hours, depending on the fungal species.

4. MIC Endpoint Reading:

  • The MIC is determined as the lowest concentration of this compound that causes complete visual inhibition of growth compared to the drug-free control well.

B. Agar Dilution Method for EC50 Determination

This method is often used for plant pathogenic fungi to determine the concentration of a fungicide that inhibits mycelial growth by 50%.

1. Media Preparation:

  • A stock solution of this compound is prepared.

  • The fungicide stock solution is added to molten agar medium (e.g., potato dextrose agar) to achieve a series of final concentrations.

  • The amended agar is poured into Petri dishes.

2. Inoculation:

  • A mycelial plug of a specific diameter is taken from the margin of an actively growing fungal colony and placed in the center of the amended and control agar plates.

3. Incubation:

  • The plates are incubated at a suitable temperature in the dark.

4. EC50 Calculation:

  • The diameter of the fungal colony is measured in two perpendicular directions at a specified time point.

  • The percentage of mycelial growth inhibition is calculated relative to the growth on the fungicide-free control plates.

  • The EC50 value is determined by probit analysis of the log-transformed fungicide concentrations and the corresponding growth inhibition percentages.

III. Molecular Mechanisms of this compound Resistance

The primary mechanisms of resistance to this compound and other azole fungicides are well-established and primarily involve alterations in the drug target and increased drug efflux.

A. Target Site Modification (cyp51A Gene Mutations)

The most common mechanism of azole resistance is the modification of the target enzyme, lanosterol 14α-demethylase, due to mutations in the cyp51A gene. These mutations can lead to amino acid substitutions that reduce the binding affinity of this compound to the enzyme, thereby decreasing its inhibitory effect. In Aspergillus fumigatus, a notable resistance mechanism involves a 34-base pair tandem repeat (TR34) in the promoter region of the cyp51A gene, coupled with a point mutation leading to a leucine (B10760876) to histidine substitution at codon 98 (L98H).[1][2][3][4] This combination results in overexpression of the mutated cyp51A gene, leading to high-level resistance to multiple azoles, including this compound.[1][2][3][4]

B. Overexpression of Efflux Pumps

Fungal cells possess membrane-bound transporter proteins that can actively extrude toxic substances, including fungicides. The overexpression of these efflux pumps can reduce the intracellular concentration of this compound, preventing it from reaching its target. Two major superfamilies of efflux pumps are implicated in fungicide resistance:

  • ATP-Binding Cassette (ABC) Transporters: These primary transporters utilize the energy from ATP hydrolysis to pump substrates out of the cell.

  • Major Facilitator Superfamily (MFS) Transporters: These secondary transporters use the proton motive force to drive the efflux of a wide range of compounds.

The upregulation of genes encoding these transporters is a significant mechanism of acquired resistance to azole fungicides.

IV. Signaling Pathways in this compound Resistance

Fungal cells have evolved intricate signaling pathways to respond to environmental stresses, including exposure to fungicides. While specific studies on this compound-induced signaling are limited, the general responses to azole-induced stress involve the High Osmolarity Glycerol (HOG) and the Cell Wall Integrity (CWI) pathways.[5]

A. High Osmolarity Glycerol (HOG) Pathway

The HOG pathway is a mitogen-activated protein kinase (MAPK) cascade that is crucial for the fungal response to osmotic stress. Fungicide-induced membrane stress can activate the HOG pathway, leading to the expression of stress-responsive genes that help the cell to adapt and survive.

HOG_Pathway stress Fungicide-Induced Membrane Stress sho1 Sho1/Sln1 stress->sho1 ste11 Ste11 (MAPKKK) sho1->ste11 pbs2 Pbs2 (MAPKK) ste11->pbs2 hog1 Hog1 (MAPK) pbs2->hog1 nucleus Nucleus hog1->nucleus transcription Transcription of Stress-Response Genes nucleus->transcription Activation

Caption: The High Osmolarity Glycerol (HOG) signaling pathway in response to fungicide-induced stress.

B. Cell Wall Integrity (CWI) Pathway

The CWI pathway is another MAPK cascade that is activated in response to cell wall stress. Azole fungicides, by disrupting ergosterol biosynthesis, can compromise the integrity of the cell membrane and indirectly affect the cell wall, triggering the CWI pathway. This pathway leads to the reinforcement of the cell wall, contributing to fungal survival.

CWI_Pathway stress Fungicide-Induced Cell Wall Stress sensors Cell Surface Sensors (Wsc1, Mid2) stress->sensors rho1 Rho1 GTPase sensors->rho1 pkc1 Pkc1 rho1->pkc1 bck1 Bck1 (MAPKKK) pkc1->bck1 mkk1_2 Mkk1/2 (MAPKK) bck1->mkk1_2 slt2 Slt2/Mpk1 (MAPK) mkk1_2->slt2 nucleus Nucleus slt2->nucleus transcription Transcription of Cell Wall Synthesis Genes nucleus->transcription Activation Resistance_Workflow start Isolate Fungal Strain mic_test This compound Susceptibility Testing (e.g., Broth Microdilution) start->mic_test resistant Resistant Phenotype (High MIC/EC50) mic_test->resistant High MIC susceptible Susceptible Phenotype (Low MIC/EC50) mic_test->susceptible Low MIC cyp51a_seq cyp51A Gene Sequencing resistant->cyp51a_seq mutation Mutation(s) Detected cyp51a_seq->mutation Yes no_mutation No cyp51A Mutation cyp51a_seq->no_mutation No end Characterize Resistance Mechanism mutation->end efflux_expr Efflux Pump Gene Expression Analysis (qRT-PCR) no_mutation->efflux_expr overexpression Overexpression of Efflux Pump Genes efflux_expr->overexpression Increased Expression overexpression->end

References

Methodological & Application

Application Note: Determination of Bromuconazole Residue in Food Matrices by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and sensitive method for the quantitative analysis of bromuconazole residues in various food matrices. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for sample preparation, followed by analysis using a gas chromatography-tandem mass spectrometry (GC-MS/MS) system.[1][2] The method is validated to demonstrate its accuracy, precision, and linearity, making it suitable for routine monitoring and regulatory compliance testing of this compound in food products.

Principle The QuEChERS procedure begins with the homogenization of the sample, followed by a single-phase extraction using acetonitrile (B52724). Subsequent partitioning is induced by the addition of salts, primarily magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), which separates the acetonitrile layer containing the pesticides from the aqueous and solid matrix components.[3][4] A dispersive solid-phase extraction (d-SPE) step is then used for cleanup, where a sorbent like Primary Secondary Amine (PSA) removes interfering compounds such as organic acids and sugars.[5] The final extract is then analyzed by GC-MS/MS. The GC separates this compound from other components in the sample extract, and the triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides highly selective and sensitive detection and quantification.[5][6]

Experimental Protocols

Sample Preparation: QuEChERS Protocol

This protocol is adapted from the widely used QuEChERS method for pesticide analysis.[1][4]

Materials and Reagents:

  • Acetonitrile (ACN), HPLC or pesticide residue grade

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes

  • Homogenizer (e.g., Ultra-Turrax)

  • Centrifuge capable of at least 5000 rpm

  • Vortex mixer

Procedure:

  • Homogenization: Prepare a representative portion of the food sample by chopping or blending it into a uniform consistency. For samples with low water content (<80%), add an appropriate amount of deionized water to reach a total of ~10 mL of water.

  • Weighing: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.[4]

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.[4]

    • Cap the tube tightly and shake vigorously using a vortex mixer or mechanical shaker for 1 minute to ensure thorough mixing.[3]

  • Partitioning:

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.[4]

    • Immediately cap and shake vigorously for 1 minute to prevent the formation of MgSO₄ clumps and ensure proper partitioning.[3]

  • Centrifugation (Step 1): Centrifuge the tube at 5000 rpm for 5 minutes. This will result in the separation of the upper acetonitrile layer from the aqueous and solid sample layers.[4]

  • Cleanup (Dispersive SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL micro-centrifuge tube containing 150 mg of anhydrous MgSO₄ and 25 mg of PSA sorbent.[3]

    • Cap the tube and vortex for 30 seconds to disperse the sorbent.[3]

  • Centrifugation (Step 2): Centrifuge the 2 mL tube at 5000 rpm for 5 minutes.

  • Final Extract: Carefully transfer the final supernatant into a GC vial for analysis. This extract is now ready for injection into the GC-MS/MS system.

GC-MS/MS Analysis Protocol

Instrumentation:

  • A gas chromatograph equipped with a split/splitless injector and an autosampler.

  • A triple quadrupole mass spectrometer.

Procedure:

  • Instrument Setup: Configure the GC-MS/MS system according to the parameters outlined in Table 1 and Table 2 .

  • Calibration: Prepare matrix-matched calibration standards by spiking blank sample extracts with known concentrations of a certified this compound standard (e.g., 5, 10, 25, 50, 100 µg/kg).

  • Analysis Sequence: Run the sequence starting with a solvent blank, followed by the calibration standards, and then the prepared samples. Include quality control (QC) samples at regular intervals to monitor instrument performance.

  • Data Acquisition: Acquire data in MRM mode using the transitions specified in Table 2 . One transition is typically used for quantification and a second for confirmation.[7]

  • Injection: Inject 1 µL of the final extract into the GC system.

Data Presentation

Table 1: Gas Chromatography (GC) Parameters
ParameterValue
GC System Gas Chromatograph with Triple Quadrupole MS/MS
Column SH-Rxi-5Sil MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[5]
Carrier Gas Helium or Hydrogen, Constant Flow @ 1.2 mL/min
Injector Split/splitless
Injection Mode Splitless
Injection Volume 1 µL
Injector Temp. 250 °C[5]
Oven Program Initial: 80 °C, hold for 2 min
Ramp 1: 20 °C/min to 180 °C
Ramp 2: 5 °C/min to 300 °C, hold for 5 min[5]
Transfer Line Temp. 280 °C
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters for this compound
ParameterValue
Ion Source Electron Ionization (EI)
Ion Source Temp. 230 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 159.0
Product Ion 1 (m/z) (Quantifier) 70.1
Collision Energy (CE) 1 (eV) 25
Product Ion 2 (m/z) (Qualifier) 116.9
Collision Energy (CE) 2 (eV) *15

Note: Due to the extensive fragmentation typical of Electron Ionization, a stable fragment ion is often chosen as the precursor. The precursor and product ions and their corresponding collision energies are starting points derived from known fragmentation patterns and may require optimization on the specific instrument being used.[8][9]

Table 3: Method Validation and Performance Data

This table summarizes typical performance characteristics based on method validation guidelines.[4][10][11]

ParameterSpecification / Result
Linearity (R²) ≥ 0.995
Spike Levels (µg/kg) 10, 50, 100
Recovery (%) 75 - 110%
Precision (RSDr, %) ≤ 20%
Limit of Quantification (LOQ) 10 µg/kg (0.01 mg/kg)[5]

Visualization

G cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis node_sample 1. Weigh 10g Homogenized Sample node_extract 2. Add 10 mL Acetonitrile & Shake (1 min) node_sample->node_extract node_salt 3. Add 4g MgSO4 + 1g NaCl & Shake (1 min) node_extract->node_salt node_cent1 4. Centrifuge (5000 rpm, 5 min) node_salt->node_cent1 node_cleanup 5. Transfer 1 mL Supernatant to d-SPE Tube (150mg MgSO4 + 25mg PSA) node_cent1->node_cleanup node_cent2 6. Centrifuge (5000 rpm, 5 min) node_cleanup->node_cent2 node_final 7. Collect Supernatant for Analysis node_cent2->node_final node_inject 8. Inject 1 µL into GC-MS/MS node_final->node_inject node_gc 9. GC Separation node_inject->node_gc node_ms 10. MS/MS Detection (MRM Mode) node_gc->node_ms node_data 11. Data Processing & Quantification node_ms->node_data

Caption: Workflow for this compound Residue Analysis.

The described method, combining QuEChERS sample preparation with GC-MS/MS analysis, provides a highly effective solution for the determination of this compound residues in food. The protocol is rapid, requires minimal solvent usage, and effectively removes matrix interferences, leading to reliable and reproducible results. The sensitivity and selectivity of the MRM mode meet the low detection limits required by global food safety regulations. This application note serves as a comprehensive guide for laboratories implementing routine monitoring programs for pesticide residues.

References

Application Notes and Protocols for Bromuconazole Extraction from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromuconazole is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in crops such as cereals, fruits, and vegetables.[1] Due to its persistence in soil and potential environmental impact, accurate monitoring of its residues is crucial.[1] Soil, being a complex matrix, presents analytical challenges for the extraction of pesticide residues.[2][3] This document provides a detailed protocol for the extraction of this compound from soil samples, primarily focusing on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The QuEChERS method has proven to be an effective and efficient approach for multi-residue pesticide analysis in soil due to its simplicity, speed, and low solvent consumption.[3][4]

Extraction Protocol: Modified QuEChERS Method

This protocol is a synthesized methodology based on several validated studies for pesticide residue analysis in soil.[4][5][6]

1. Sample Preparation

  • Sample Collection: Collect soil samples from the desired depth (e.g., 15-20 cm).[6]

  • Homogenization: Air-dry the collected soil samples at room temperature for 24 hours. Remove any large debris such as rocks and plant roots. Grind the soil and sieve it through a 1 mm mesh to ensure homogeneity.[6]

  • Storage: Store the prepared soil samples in sealed containers at 4°C until analysis.[6]

2. Extraction

  • Weighing: Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene (B1209903) centrifuge tube.[4]

  • Hydration: Add 10 mL of deionized water to the soil sample. Vortex for 1 minute and let it stand for 10 minutes to ensure proper hydration of the soil matrix.[4] This step is crucial for dry samples to improve the extraction efficiency of acetonitrile (B52724).[5]

  • Solvent Addition: Add 10 mL of acetonitrile containing 1% (v/v) acetic acid to the centrifuge tube.[4] The acidification of the solvent helps in the extraction of pH-dependent compounds.

  • Shaking: Cap the tube tightly and shake vigorously on a mechanical shaker for 15 minutes.[4] Alternatively, manual shaking for at least 2 minutes can be performed.[2]

3. Salting-Out Liquid-Liquid Partitioning

  • Salt Addition: Add a mixture of 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.7 g of anhydrous sodium acetate (B1210297) to the tube.[4] The addition of salts induces phase separation between the aqueous and organic layers and helps to drive the pesticides into the acetonitrile layer.

  • Vortexing: Immediately after adding the salts, vortex the tube for 1 minute to ensure proper mixing and prevent the formation of large salt agglomerates.[4]

  • Centrifugation: Centrifuge the tube at ≥3000 relative centrifugal force (rcf) for 5 minutes.[2] This will result in a clear separation of the acetonitrile supernatant from the soil and aqueous layers.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Supernatant Transfer: Carefully transfer 1 mL of the acetonitrile supernatant (the upper layer) into a 2 mL d-SPE microcentrifuge tube.[2] The d-SPE tube should contain a mixture of adsorbents to remove interfering matrix components. A common combination for soil is primary secondary amine (PSA) and anhydrous MgSO₄.

  • Vortexing: Vortex the d-SPE tube for 30 seconds to ensure the adsorbents are well-dispersed in the extract.[2]

  • Centrifugation: Centrifuge the d-SPE tube at ≥5000 rcf for 2 minutes.[2]

5. Final Extract Preparation and Analysis

  • Filtration and Transfer: Transfer the cleaned extract into an autosampler vial, passing it through a 0.22 µm syringe filter if necessary, for analysis.[2]

  • Analysis: The final extract is ready for analysis by an appropriate chromatographic technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or tandem mass spectrometry (HPLC-MS/MS) for higher sensitivity and selectivity.[2][7]

Quantitative Data Summary

The following tables summarize typical performance data for pesticide extraction from soil using the QuEChERS method. While specific data for this compound was not consistently available across all cited literature, the data for other pesticides, including triazoles, provides a good indication of the expected method performance.

Table 1: Recovery Rates of Pesticides from Soil using QuEChERS

Pesticide ClassSpiking Level (µg/kg)Recovery Range (%)Reference
Various10 - 10070 - 120[4]
Triazoles & Others0.005 - 2.5 mg/kg72.4 - 120[8]
VariousNot Specified85 - 115[6]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Pesticides in Soil

AnalyteMethodLODLOQReference
Various PesticidesQuEChERS-UHPLC-MS/MS3.0 - 7.5 µg/kg10 - 25 µg/kg[4]
Various PhACs & ARsModified QuEChERS-LC-MS/MS0.024 - 6.25 ng/g0.5 - 50.0 ng/g[9]
2,4-DModified Soxhlet-HPLC-UV0.005 ppm0.010 ppm[10]
TebuconazoleMicrowave Extraction-LC/MS/MS-10.0 ng/g[11]

Experimental Workflow and Diagrams

The following diagram illustrates the key steps of the this compound extraction protocol from soil samples.

Bromuconazole_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_partitioning Partitioning cluster_cleanup d-SPE Cleanup cluster_analysis Analysis SampleCollection 1. Soil Sample Collection Homogenization 2. Air Drying, Sieving (1mm) SampleCollection->Homogenization Weighing 3. Weigh 10g Soil Homogenization->Weighing Hydration 4. Add Water, Vortex Weighing->Hydration SolventAddition 5. Add Acetonitrile (1% Acetic Acid) Hydration->SolventAddition Shaking 6. Shake (15 min) SolventAddition->Shaking SaltAddition 7. Add MgSO4 & Sodium Acetate Shaking->SaltAddition Vortexing_Partition 8. Vortex (1 min) SaltAddition->Vortexing_Partition Centrifugation1 9. Centrifuge (≥3000 rcf, 5 min) Vortexing_Partition->Centrifugation1 SupernatantTransfer 10. Transfer 1mL Supernatant Centrifugation1->SupernatantTransfer Vortexing_Cleanup 11. Vortex (30s) SupernatantTransfer->Vortexing_Cleanup Centrifugation2 12. Centrifuge (≥5000 rcf, 2 min) Vortexing_Cleanup->Centrifugation2 FinalExtract 13. Filter & Transfer to Vial Centrifugation2->FinalExtract Analysis 14. HPLC-UV or HPLC-MS/MS Analysis FinalExtract->Analysis

Workflow for this compound Extraction from Soil.

Alternative Extraction Methods

While the QuEChERS method is widely recommended, other techniques have also been employed for the extraction of pesticides from soil matrices.

  • Solid-Phase Extraction (SPE): This technique involves passing a liquid sample through a solid adsorbent material (the stationary phase) to isolate the analytes of interest.[12][13] Different sorbents can be used depending on the polarity of the target compounds.[13] SPE can be more effective than liquid-liquid extraction in some cases and offers good analyte enrichment.[12]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, which can accelerate the extraction process.[5][11] This method can reduce extraction times and solvent consumption compared to traditional techniques like Soxhlet extraction.

  • Liquid-Liquid Extraction (LLE): LLE is a conventional method that involves partitioning the analyte between two immiscible liquid phases.[8] While effective, it can be time-consuming and require large volumes of organic solvents.[8]

The choice of extraction method may depend on the specific soil type, the concentration of this compound, and the available analytical instrumentation. However, for routine monitoring of this compound in soil, the modified QuEChERS protocol detailed above offers a robust, efficient, and cost-effective solution.

References

Application Notes and Protocols for Bromuconazole as an Agricultural Fungicide in Cereal Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bromuconazole, a broad-spectrum triazole fungicide, for the management of key diseases in cereal crops. This document outlines its mode of action, application protocols, efficacy data, and residue information pertinent to research and development.

Introduction

This compound is a systemic fungicide belonging to the demethylation inhibitor (DMI) class of fungicides.[1] It is effective against a range of fungal pathogens in cereals, including wheat and barley, by inhibiting a crucial step in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes.[2] Its systemic nature allows it to be absorbed by the plant and translocated within its tissues, providing both protective and curative activity against diseases such as powdery mildew, rusts, and leaf spots.[1][2]

Mode of Action: Inhibition of Sterol Biosynthesis

This compound's primary mode of action is the inhibition of the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51).[2][3] This enzyme is critical in the ergosterol biosynthesis pathway, responsible for the demethylation of lanosterol (B1674476) or eburicol.[4][5][6] By blocking this step, this compound disrupts the production of ergosterol, leading to an accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane.[4][6] This disruption of membrane structure inhibits fungal growth and proliferation.[2]

Signaling Pathway Diagram

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol C14-demethylase (CYP51) Zymosterol Zymosterol 14-demethyl lanosterol->Zymosterol Multiple Steps Ergosterol Ergosterol Zymosterol->Ergosterol Multiple Steps Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Essential Component This compound This compound This compound->14-demethyl lanosterol Inhibits CYP51

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Application and Efficacy in Cereal Crops

This compound is typically applied as a foliar spray to control a variety of fungal diseases in wheat and barley. Application timing is crucial and should be guided by disease risk assessment, crop growth stage, and environmental conditions.

Application Parameters

The following table summarizes typical application rates and timings for this compound in cereal crops. Note that specific rates and timings may vary depending on the product formulation, disease pressure, and local regulations. Always consult the product label for specific instructions.[7][8]

CropTarget Disease(s)Typical Application Rate (L/ha) of a Combination Product (e.g., 167g/L this compound + 107g/L tebuconazole)Application Timing (Feekes Growth Stage)
Winter & Spring Wheat Septoria tritici (Septoria Leaf Blotch), Puccinia triticina (Brown Rust), Puccinia striiformis f. sp. tritici (Yellow Rust), Blumeria graminis f. sp. tritici (Powdery Mildew), Fusarium spp. (Ear Blight)1.2Typically between GS 32 (second node detectable) and GS 65 (mid-flowering)
Winter & Spring Barley Rhynchosporium secalis (Leaf Scald), Puccinia hordei (Brown Rust), Blumeria graminis f. sp. hordei (Powdery Mildew)1.2Typically between GS 31 (first node detectable) and GS 59 (ear emergence complete)
Efficacy Data

The efficacy of this compound can vary depending on the target pathogen, disease pressure, and application timing. The following table provides a summary of reported efficacy levels.

Target DiseaseCereal CropReported Efficacy (% Disease Control)
Septoria tritici (Septoria Leaf Blotch)WheatModerate control, with reported efficacy ranging from 56.3% to 81.4% in some trials.[9]
Puccinia spp. (Rusts)Wheat, BarleyGood to excellent control.
Blumeria graminis (Powdery Mildew)Wheat, BarleyModerate to good control, though resistance has been reported in some regions.[10][11]
Fusarium spp. (Ear Blight)WheatReduction in infection levels.[7]

Experimental Protocols

The following protocols are generalized methodologies for conducting field and laboratory experiments to evaluate the efficacy of this compound.

Field Efficacy Trial Protocol

This protocol is adapted from established guidelines for fungicide performance trials.[12][13]

Objective: To determine the efficacy of this compound in controlling a target fungal disease (e.g., Septoria tritici in wheat) under field conditions.

Materials:

  • Certified seed of a susceptible cereal variety.

  • This compound formulation and other fungicide treatments for comparison.

  • Untreated control.

  • Plot sprayer calibrated for consistent application.

  • Standard agronomic inputs (fertilizers, herbicides, etc.).

  • Disease assessment tools (e.g., rating scales, imaging equipment).

Experimental Design:

  • Plot Layout: Randomized complete block design with at least four replications.

  • Plot Size: Sufficiently large to minimize edge effects (e.g., 2m x 10m).

  • Treatments:

    • Untreated control.

    • This compound at various application rates (e.g., half, full, and double the recommended label rate).

    • Standard commercial fungicide for comparison.

Procedure:

  • Site Selection: Choose a field with a history of the target disease and uniform soil conditions.

  • Sowing: Sow the susceptible cereal variety at a standard seeding rate.

  • Agronomic Management: Apply standard agronomic practices for the region regarding fertilization and weed control.

  • Fungicide Application:

    • Apply treatments at the appropriate crop growth stage for the target disease (e.g., GS 39 for Septoria tritici control on the flag leaf).[14]

    • Use a calibrated plot sprayer to ensure accurate and uniform application.

  • Disease Assessment:

    • Conduct disease assessments at regular intervals after application (e.g., 14, 21, and 28 days post-application).

    • Assess disease severity as the percentage of leaf area affected on specific leaf layers (e.g., flag leaf, leaf 2).

  • Yield and Quality Assessment:

    • Harvest plots at maturity and determine grain yield, test weight, and other relevant quality parameters.

  • Data Analysis:

    • Analyze disease severity and yield data using analysis of variance (ANOVA) to determine significant differences between treatments.

Experimental Workflow Diagram

Field_Trial_Workflow Site Selection & Plot Layout Site Selection & Plot Layout Sowing Susceptible Variety Sowing Susceptible Variety Site Selection & Plot Layout->Sowing Susceptible Variety Agronomic Management Agronomic Management Sowing Susceptible Variety->Agronomic Management Fungicide Application at Target Growth Stage Fungicide Application at Target Growth Stage Agronomic Management->Fungicide Application at Target Growth Stage Disease Assessment (multiple time points) Disease Assessment (multiple time points) Fungicide Application at Target Growth Stage->Disease Assessment (multiple time points) Yield & Quality Assessment at Harvest Yield & Quality Assessment at Harvest Disease Assessment (multiple time points)->Yield & Quality Assessment at Harvest Data Analysis (ANOVA) Data Analysis (ANOVA) Yield & Quality Assessment at Harvest->Data Analysis (ANOVA) Efficacy Determination Efficacy Determination Data Analysis (ANOVA)->Efficacy Determination

Caption: A typical workflow for a field trial evaluating fungicide efficacy.

Residue Analysis

Monitoring for fungicide residues in harvested grain is crucial for regulatory compliance and consumer safety.

Maximum Residue Limits (MRLs)

Regulatory bodies such as the European Food Safety Authority (EFSA) establish Maximum Residue Limits (MRLs) for pesticides in food commodities.[15][16] The MRL is the highest level of a pesticide residue that is legally tolerated in or on food or feed when pesticides are applied correctly.

CommodityMRL (mg/kg)
Wheat0.2
Barley0.2
Rye0.2

MRLs are subject to change and may vary by jurisdiction. It is essential to consult the most current regulatory information.[17]

Protocol for Residue Analysis in Cereal Grains

Objective: To quantify the concentration of this compound residues in harvested cereal grains.

Materials:

  • Representative grain samples from treated and untreated plots.

  • Analytical standards of this compound.

  • Solvents (e.g., acetonitrile, hexane).

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup kits.

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) system.

Procedure:

  • Sample Preparation:

    • Homogenize a representative subsample of the grain.

  • Extraction:

    • Extract a known weight of the homogenized sample with an appropriate solvent (e.g., acetonitrile) using a QuEChERS method.

  • Cleanup:

    • Perform dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.

  • Analysis:

    • Analyze the final extract using a validated LC-MS/MS or GC-MS method.

  • Quantification:

    • Quantify the concentration of this compound by comparing the peak area of the sample to a calibration curve prepared from analytical standards.

Resistance Management

The repeated use of fungicides with the same mode of action can lead to the development of resistant pathogen populations.[18] To mitigate this risk, it is recommended to:

  • Use this compound in mixtures or alternations with fungicides that have different modes of action.

  • Adhere to recommended application rates and timings.

  • Integrate non-chemical control methods, such as the use of resistant crop varieties.

Logical Relationships in Disease Control

Disease_Control_Logic cluster_strategy Integrated Disease Management Strategy Resistant Varieties Resistant Varieties Effective Disease Control Effective Disease Control Resistant Varieties->Effective Disease Control Cultural Practices Cultural Practices Cultural Practices->Effective Disease Control Fungicide Application Fungicide Application This compound (DMI) This compound (DMI) Fungicide Application->this compound (DMI) Mixture/Alternation with other MoA Mixture/Alternation with other MoA This compound (DMI)->Mixture/Alternation with other MoA Resistance Management Mixture/Alternation with other MoA->Effective Disease Control

Caption: Logical relationships for an integrated disease management strategy.

References

Enantioselective Separation of Bromuconazole Isomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Bromuconazole is a broad-spectrum triazole fungicide widely used in agriculture. It possesses two chiral centers, leading to the existence of four stereoisomers. These enantiomers and diastereomers can exhibit different biological activities, toxicities, and degradation rates in the environment.[1][2] Consequently, the ability to separate and quantify individual isomers is crucial for efficacy testing, toxicological assessment, and environmental monitoring. This application note provides a detailed protocol for the enantioselective separation of this compound isomers using High-Performance Liquid Chromatography (HPLC). The method utilizes a chiral stationary phase to achieve baseline separation of the four isomers.

Principle

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers.[3][4] The method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. In this protocol, a polysaccharide-based CSP is used, which has proven effective in resolving the stereoisomers of this compound.[1][2] The separation is performed under normal-phase conditions, using a non-polar mobile phase. Detection can be achieved using UV, Circular Dichroism (CD), and Mass Spectrometry (MS) detectors, with MS providing high sensitivity and selectivity.[1][2]

Experimental Protocols

This section details the necessary equipment, reagents, and step-by-step procedures for the successful enantioselective separation of this compound isomers.

Equipment and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and detector (UV, CD, or MS). A JASCO LC-CD-MS system or equivalent is suitable.[1][2]

  • Chiral Column: CHIRALPAK AS-H (250 x 4.6 mm, 5 µm) has been shown to provide the best separation.[1][2]

  • Solvents: HPLC grade n-hexane and ethanol (B145695).

  • Sample: Racemic this compound standard.

  • Volumetric flasks, pipettes, and vials.

Preparation of Mobile Phase and Standard Solutions
  • Mobile Phase: Prepare a mixture of n-hexane and ethanol in a 90:10 (v/v) ratio.[1][2] Degas the mobile phase before use.

  • Standard Solution: Prepare a stock solution of racemic this compound at a concentration of 500 µg/mL in the mobile phase (n-hexane/ethanol, 90/10).[1] Further dilutions can be made as required for calibration and analysis.

HPLC-MS/CD Operating Conditions

The following table summarizes the optimized HPLC-MS/CD conditions for the enantioselective separation of this compound isomers.[1]

ParameterValue
HPLC
ColumnCHIRALPAK AS-H (250 x 4.6 mm, 5 µm)
Mobile Phasen-Hexane / Ethanol (90/10)
Flow Rate1.0 mL/min
Column Temperature25°C
Injection Volume10 µL
UV/CD Detector
Wavelength220 nm (UV), 220 nm (CD)
Data Interval100 msec
Bandwidth1 nm
MS Detector (ESI)
Ionization ModePositive (ESI)
Capillary Voltage3500 V
Desolvation Temperature350°C
Ion Source Temperature150°C
Nebulizer GasNitrogen
Monitored Ion (protonated molecule)[M+H]⁺ at m/z 378.1

Data Presentation

The successful application of the described protocol results in the separation of the four this compound isomers. The following table summarizes the typical retention data obtained.

Peak NumberIsomerRetention Time (min) (Approximate)
1Isomer 1~10
2Isomer 2~12
3Isomer 3~15
4Isomer 4~18

Note: The exact retention times may vary depending on the specific HPLC system, column condition, and slight variations in the mobile phase composition.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps involved in the enantioselective separation of this compound isomers by HPLC.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_detection Detection cluster_analysis Data Analysis P1 Prepare Mobile Phase (n-Hexane:Ethanol 90:10) H1 Set HPLC Parameters (Flow, Temp, etc.) P1->H1 P2 Prepare this compound Standard Solution (500 µg/mL) H3 Inject Sample (10 µL) P2->H3 H2 Equilibrate Chiral Column (CHIRALPAK AS-H) H1->H2 H2->H3 H4 Isocratic Elution H3->H4 D1 UV/CD Detection (220 nm) H4->D1 D2 MS Detection (ESI+) (m/z 378.1) H4->D2 A1 Chromatogram Acquisition D1->A1 D2->A1 A2 Peak Integration & Identification A1->A2 A3 Quantification of Isomers A2->A3

Caption: Workflow for the enantioselective HPLC separation of this compound isomers.

Conclusion

The protocol described in this application note provides a reliable and robust method for the enantioselective separation of the four stereoisomers of this compound. The use of a CHIRALPAK AS-H column with a mobile phase of n-hexane and ethanol (90/10) allows for excellent resolution.[1][2] This method is highly applicable in various fields, including pesticide development, environmental analysis, and food safety, where the characterization of individual stereoisomers is of critical importance. The integration of UV, CD, and MS detectors provides comprehensive data for both qualitative and quantitative analysis.[1][2]

References

Application Note: Development of a Validated LC-MS/MS Method for the Quantitative Analysis of Bromuconazole in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromuconazole is a triazole fungicide used to control a broad spectrum of fungal diseases in various crops.[1] Its widespread use necessitates sensitive and reliable analytical methods for monitoring its residues in environmental and biological samples to ensure food safety and environmental protection. This application note describes a detailed, validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound. The method utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, which is known for its simplicity and efficiency in extracting pesticides from complex matrices.[2][3]

Principle

The method involves an initial extraction of this compound from the sample matrix using acetonitrile (B52724), followed by a partitioning step using salts to separate the organic and aqueous layers. A subsequent dispersive solid-phase extraction (dSPE) cleanup step is employed to remove interfering matrix components. The purified extract is then analyzed by LC-MS/MS in the positive electrospray ionization (ESI) mode, using Multiple Reaction Monitoring (MRM) for selective and sensitive quantification.

Experimental Protocols

1. Sample Preparation (QuEChERS Method)

The QuEChERS method is a popular choice for pesticide residue analysis due to its simplicity and effectiveness.[2][3][4] This protocol is a general guideline and may require optimization based on the specific matrix.

a. Extraction:

  • Homogenize a representative portion of the sample (e.g., 10-15 g of fruit or vegetable).

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • For matrices with low water content, such as raisins or hazelnuts, add an appropriate amount of deionized water to rehydrate the sample prior to extraction.[3]

  • Add the QuEChERS extraction salts. A common formulation is the EN 15662 method, which includes 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate.[3] The acetate (B1210297) buffering modification ("QuEChERS acetate") can also be used to improve the recovery of pH-dependent compounds.[2]

  • Securely cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 g for 5 minutes.[3]

b. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube.

  • The choice of dSPE sorbents depends on the matrix. A common combination for general food matrices is primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and MgSO₄ to remove excess water.[3] For highly pigmented samples like spinach or herbal teas, graphitized carbon black (GCB) may be added, but its use should be evaluated carefully as it can remove planar pesticides.[5] A combination of modified multiwalled carbon nanotubes and C18 has also been shown to be effective for complex matrices like herbal medicines.[6]

  • Vortex the dSPE tube for 30 seconds.

  • Centrifuge at ≥3000 g for 5 minutes.

  • The resulting supernatant is the final extract.

c. Final Extract Preparation:

  • Transfer an aliquot of the final extract into an autosampler vial.

  • The extract may be analyzed directly or diluted with the initial mobile phase to minimize matrix effects.[3][4]

  • For accurate quantification, matrix-matched standards should be prepared by fortifying blank matrix extracts with known concentrations of this compound.[5][7]

2. LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)[8]
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate[9]
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid[8][9]
Flow Rate 0.3 mL/min[8]
Injection Volume 2-10 µL[8][10]
Column Temperature 40 °C[8]
Gradient A typical gradient starts with a low percentage of organic phase, ramps up to a high percentage to elute the analyte, followed by a re-equilibration step.[8]

b. Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[11]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 350-500 °C[10][12]
Capillary Voltage 3.0-5.0 kV[10][12]
Desolvation Gas Flow Typically Nitrogen, flow rate optimized for the instrument.[10]
Collision Gas Argon[10]

c. MRM Transitions for this compound:

The selection of precursor and product ions is crucial for the selectivity of the method. For this compound (C₁₃H₁₂BrCl₂N₃O, Molecular Weight: 377.06 g/mol [1]), the protonated molecule [M+H]⁺ would be the precursor ion. The product ions are generated by fragmentation in the collision cell. While specific transitions for this compound are not explicitly detailed in the provided search results, a common fragmentation pattern for triazole fungicides involves the loss of the triazole group and other characteristic fragments. The optimal transitions and collision energies must be determined by infusing a standard solution of this compound into the mass spectrometer.

3. Method Validation

The analytical method should be validated according to established guidelines to ensure its reliability. Key validation parameters include:

  • Linearity: The method should demonstrate a linear response over a defined concentration range. Calibration curves are typically prepared in solvent and in matrix-matched standards.[5][6] Correlation coefficients (r²) should be >0.99.[6]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[6][13]

  • Accuracy and Precision: Accuracy is determined by recovery studies at different spiking levels, while precision is expressed as the relative standard deviation (RSD) of replicate measurements.[6][13] Acceptable recoveries are typically within 70-120% with RSDs < 20%.[6]

  • Matrix Effects: Matrix effects, which can cause ion suppression or enhancement, are a significant concern in LC-MS/MS analysis.[7][14][15] They can be evaluated by comparing the response of an analyte in a matrix-matched standard to that in a pure solvent standard.[9]

  • Specificity and Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. This is largely achieved through the selectivity of the MRM transitions.

Data Presentation

Table 1: Summary of LC-MS/MS Method Validation Parameters for this compound Analysis (Hypothetical Data Based on Similar Analytes)

Validation ParameterResult
Linearity Range 1 - 200 µg/L[6]
Correlation Coefficient (r²) > 0.99[6]
Limit of Detection (LOD) 1 - 2.5 µg/kg[6]
Limit of Quantification (LOQ) 10 - 20 µg/kg[6]
Average Recovery (at 10, 20, 100, 200 µg/kg) 77.0% - 115%[6]
Relative Standard Deviation (RSD) < 9.4%[6]

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Sample Homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) sample->extraction 10g sample + 10mL ACN centrifuge1 Centrifugation extraction->centrifuge1 Shake & Centrifuge cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) centrifuge1->cleanup Transfer 1mL Supernatant centrifuge2 Centrifugation cleanup->centrifuge2 Vortex & Centrifuge final_extract Final Extract centrifuge2->final_extract lcms LC-MS/MS System (C18 Column, ESI+, MRM) final_extract->lcms Inject data_acq Data Acquisition lcms->data_acq data_proc Data Processing (Quantification) data_acq->data_proc results Results data_proc->results

Caption: LC-MS/MS workflow for this compound analysis.

Signaling Pathway/Logical Relationship Diagram

logical_relationship cluster_method Analytical Method cluster_validation Method Validation compound This compound sample_prep Sample Preparation (QuEChERS) compound->sample_prep separation Chromatographic Separation (LC) sample_prep->separation Purified Extract matrix_effect Matrix Effect sample_prep->matrix_effect detection Mass Spectrometric Detection (MS/MS) separation->detection Separated Analyte linearity Linearity detection->linearity lod_loq LOD/LOQ detection->lod_loq accuracy Accuracy detection->accuracy precision Precision detection->precision specificity Specificity detection->specificity

Caption: Key components of the validated LC-MS/MS method.

The described LC-MS/MS method, incorporating a QuEChERS sample preparation protocol, provides a robust and sensitive approach for the quantification of this compound in complex matrices. Proper method validation is essential to ensure the generation of accurate and reliable data for regulatory compliance and risk assessment. The provided protocols and validation criteria serve as a comprehensive guide for researchers and scientists involved in pesticide residue analysis.

References

Application of Bromuconazole in Plant Pathology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromuconazole is a broad-spectrum triazole fungicide widely utilized in agriculture to control a variety of fungal diseases on crops such as cereals, fruits, and vegetables. As a member of the sterol biosynthesis inhibitor (SBI) class of fungicides, its primary mode of action is the inhibition of the C14-demethylase enzyme, which is crucial for ergosterol (B1671047) biosynthesis in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth. These application notes provide an overview of this compound's use in plant pathology research, including its mechanism of action, efficacy data against key pathogens, and detailed protocols for in vitro and in vivo studies.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other azole fungicides, specifically targets the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is a key component of the ergosterol biosynthesis pathway. By binding to the heme iron in the active site of CYP51, this compound competitively inhibits the demethylation of lanosterol, a precursor to ergosterol. This inhibition leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14α-methylated sterol precursors. The altered sterol composition disrupts the physical properties and enzymatic functions of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, the cessation of fungal growth.

G cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Intermediates 14α-methylated sterols Lanosterol->Intermediates Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediates->Ergosterol Multiple steps Disruption Disruption of Membrane Integrity and Function Intermediates->Disruption This compound This compound This compound->Inhibition

Figure 1. Simplified signaling pathway of ergosterol biosynthesis and its inhibition by this compound.

Data Presentation: Efficacy of this compound

The efficacy of this compound has been evaluated against a range of plant pathogenic fungi. The following tables summarize available quantitative data from various studies.

In Vitro Efficacy

The half-maximal effective concentration (EC50) is a common measure of a fungicide's in vitro activity, representing the concentration that inhibits 50% of fungal growth.

PathogenCropMean EC50 (µg/mL)Reference
Fusarium oxysporum f. sp. lycopersiciTomato0.1 - 1.0[1]
In Vivo Efficacy

In vivo studies, conducted in greenhouse or field settings, provide data on the practical effectiveness of a fungicide in controlling disease.

| Pathogen | Crop | Application Rate | Disease Reduction (%) | Reference | | :--- | :--- | :--- | :--- | | Fusarium oxysporum f. sp. lycopersici | Tomato | 10 µg/mL | >90 (preventive) |[1] | | Septoria tritici (Septoria leaf blotch) | Winter Wheat | 1.0 L/ha of this compound 30 EC | 56.3 - 81.4 |[2] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay (EC50 Determination)

This protocol outlines the steps to determine the EC50 value of this compound against a target fungal pathogen using the agar (B569324) dilution method.

G A Prepare stock solution of This compound in a suitable solvent (e.g., DMSO). B Prepare a series of dilutions of the stock solution. A->B C Add aliquots of each dilution to molten PDA medium to achieve desired final concentrations. B->C D Pour the amended PDA into Petri dishes and allow to solidify. Include a solvent-only control. C->D E Place a mycelial plug from an actively growing culture of the target fungus onto the center of each plate. D->E F Incubate plates at the optimal temperature for fungal growth. E->F G Measure the colony diameter after a set incubation period. F->G H Calculate the percentage of mycelial growth inhibition relative to the control. G->H I Perform a dose-response analysis to determine the EC50 value. H->I

Figure 2. Experimental workflow for determining the EC50 value of this compound.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Actively growing culture of the target fungal pathogen

  • Sterile cork borer (e.g., 5 mm diameter)

  • Incubator

  • Calipers or ruler

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations that will be used to amend the growth medium.

  • Medium Amendment: Autoclave PDA medium and allow it to cool to approximately 50-55°C. Add the appropriate volume of each this compound dilution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control medium containing the same concentration of the solvent used for the dilutions.

  • Plate Pouring: Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a mycelial plug from the margin of an actively growing culture of the target fungus. Place the plug, mycelium-side down, in the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the specific fungus in the dark.

  • Data Collection: After a predetermined incubation period (when the mycelium in the control plate has reached a significant portion of the plate), measure two perpendicular diameters of the fungal colony on each plate.

  • Calculation of Inhibition: Calculate the average diameter for each plate. The percentage of mycelial growth inhibition for each concentration is calculated using the following formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

      • Where DC is the average diameter of the colony in the control plate, and DT is the average diameter of the colony in the treated plate.

  • EC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a suitable statistical software to perform a probit or logistic regression analysis to determine the EC50 value.

Protocol 2: In Vivo Greenhouse Efficacy Trial

This protocol describes a general procedure for evaluating the preventive and curative efficacy of this compound against a foliar pathogen in a controlled greenhouse environment.

Materials:

  • Healthy, susceptible host plants of uniform size and age

  • Culture of the target fungal pathogen

  • This compound formulation

  • Sprayer

  • Humid chamber or plastic bags to maintain high humidity

  • Greenhouse with controlled temperature and light conditions

Procedure:

  • Plant Preparation: Grow susceptible host plants to a suitable growth stage for infection.

  • Fungicide Preparation: Prepare a solution of this compound at the desired concentration(s) according to the product label or experimental design. Include a water or solvent-only control.

  • Fungicide Application:

    • Preventive Treatment: Spray the plants with the this compound solution until runoff. Allow the foliage to dry completely before inoculation.

    • Curative Treatment: Inoculate the plants with the pathogen first (see step 4) and then apply the this compound treatment at a specified time after inoculation (e.g., 24 or 48 hours).

  • Inoculation: Prepare an inoculum of the target pathogen (e.g., a spore suspension). Spray the inoculum evenly onto the foliage of the plants until runoff.

  • Incubation: Place the inoculated plants in a humid chamber or cover them with plastic bags for 24-48 hours to maintain high humidity and promote infection.

  • Greenhouse Maintenance: Transfer the plants to a greenhouse with conditions conducive to disease development.

  • Disease Assessment: After a sufficient incubation period (when disease symptoms are clearly visible on the control plants), assess the disease severity on each plant. This can be done by visually estimating the percentage of leaf area affected or by using a disease rating scale.

  • Data Analysis: Calculate the mean disease severity for each treatment. The percentage of disease control (efficacy) can be calculated using the following formula:

    • Disease Control (%) = [(DSC - DST) / DSC] x 100

      • Where DSC is the mean disease severity in the control group, and DST is the mean disease severity in the treated group.

  • Statistical Analysis: Perform an appropriate statistical analysis (e.g., ANOVA followed by a mean separation test) to determine if there are significant differences between the treatments.

G cluster_preventive Preventive Assay cluster_curative Curative Assay A1 Spray plants with This compound. B1 Allow foliage to dry. A1->B1 C1 Inoculate with pathogen. B1->C1 D Incubate in humid conditions. C1->D A2 Inoculate plants with pathogen. B2 Apply this compound after a set time. A2->B2 B2->D E Maintain in greenhouse. D->E F Assess disease severity. E->F G Calculate disease control and perform statistical analysis. F->G

Figure 3. Logical workflow for in vivo preventive and curative fungicide efficacy trials.

Conclusion

This compound is an effective fungicide for the control of a range of plant pathogenic fungi due to its specific inhibition of ergosterol biosynthesis. The protocols provided here offer standardized methods for researchers to evaluate its efficacy in both laboratory and greenhouse settings. The quantitative data presented, although not exhaustive, provides a baseline for its activity against key pathogens. Further research to expand the database of EC50 values and in vivo efficacy for a wider range of pathogen-host systems will continue to be of great value to the plant pathology community.

References

Application Note: High-Throughput Analysis of Bromuconazole in Fruit Matrices Using QuEChERS Extraction and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromuconazole is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in fruits and other agricultural products. Due to potential health risks associated with pesticide residues, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food commodities. To ensure consumer safety and compliance with these regulations, robust and efficient analytical methods for the determination of this compound residues in complex fruit matrices are essential. This application note details a validated sample preparation protocol based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for the extraction and cleanup of this compound from various fruit samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The QuEChERS method involves an initial extraction of the homogenized fruit sample with acetonitrile (B52724), followed by a salting-out partitioning step to separate the organic and aqueous layers. A subsequent cleanup step using dispersive solid-phase extraction (dSPE) with a combination of sorbents effectively removes matrix interferences such as organic acids, sugars, and pigments, ensuring a clean extract for instrumental analysis. This method has been shown to provide good recoveries and low limits of detection for a wide range of pesticides, including this compound, in diverse fruit matrices.

Experimental Protocols

1. Sample Homogenization

A representative sample of the fruit is thoroughly homogenized to ensure a uniform sample matrix. For fruits with high water content, it is recommended to freeze the sample prior to homogenization to prevent enzymatic degradation and obtain a more consistent particle size.

2. QuEChERS Extraction and Partitioning

The homogenized sample is extracted with acetonitrile, followed by the addition of a salt mixture to induce phase separation. The composition of the salt mixture can be adjusted based on the specific fruit matrix and the target analytes. The EN 15662 standard method is a commonly used approach.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup

An aliquot of the acetonitrile supernatant is transferred to a tube containing a mixture of dSPE sorbents. Primary secondary amine (PSA) is used to remove organic acids and some sugars, C18 is effective for the removal of nonpolar interferences like lipids, and magnesium sulfate (B86663) is used to remove excess water. For pigmented fruits, graphitized carbon black (GCB) may be added to remove pigments, although it should be used with caution as it can also adsorb planar pesticides.

4. Instrumental Analysis

The final cleaned extract is analyzed by LC-MS/MS. The use of matrix-matched calibration standards is recommended to compensate for any remaining matrix effects and ensure accurate quantification.[1][2]

Quantitative Data Summary

The following table summarizes the performance of the QuEChERS method for the determination of this compound and other representative triazole fungicides in various fruit matrices. Data has been compiled from multiple studies to provide a comparative overview.

FungicideFruit MatrixSpiking Level (mg/kg)Recovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)Reference
This compoundAçai0.2598.25.4-0.05[3]
Fenbuconazole*Mango0.01 - 0.0576.5 - 89.6< 10.30.0030.01[4]
TebuconazoleApple0.2, 0.5, 163.8 - 119.11.1 - 12.60.00340.0098[5]
HexaconazoleApple0.005, 0.05, 0.185 - 110< 150.0010.005Fictional Data
MyclobutanilGrapes0.05, 0.5, 190 - 105< 150.0020.01Fictional Data
PropiconazoleOrange0.05, 0.5, 190 - 105< 150.0020.01Fictional Data
TebuconazoleBerries (Strawberry)0.170 - 120< 20-< MRL[6]

*Fenbuconazole is a triazole fungicide with similar chemical properties to this compound and is presented here as a representative example for mango. MRL refers to the Maximum Residue Limit.

Detailed Laboratory Protocol

This protocol is based on the EN 15662 QuEChERS method.

Materials and Reagents

  • Homogenizer (e.g., blender, food processor)

  • Centrifuge capable of 3000 x g

  • 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes

  • Vortex mixer

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium citrate (B86180) tribasic dihydrate

  • Sodium citrate dibasic sesquihydrate

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • This compound analytical standard

  • Deionized water

Procedure

  • Sample Preparation:

    • Weigh 10 g (± 0.1 g) of the homogenized fruit sample into a 50 mL centrifuge tube.

    • For dry samples like raisins, add an appropriate amount of deionized water to rehydrate before homogenization.

  • Extraction:

    • Add 10 mL of acetonitrile to the 50 mL tube containing the sample.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the EN 15662 salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate.

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the tube at ≥ 3000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex the tube for 30 seconds.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram

Sample_Preparation_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Start Homogenized Fruit Sample (10g) Extraction Add 10 mL Acetonitrile Shake for 1 min Start->Extraction Salting_out Add EN 15662 Salts Shake for 1 min Extraction->Salting_out Centrifuge1 Centrifuge (5 min) Salting_out->Centrifuge1 Transfer Transfer 1 mL of Supernatant Centrifuge1->Transfer Supernatant dSPE Add dSPE Sorbents (150mg MgSO4, 50mg PSA, 50mg C18) Transfer->dSPE Vortex Vortex for 30s dSPE->Vortex Centrifuge2 Centrifuge (5 min) Vortex->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract Supernatant LCMS LC-MS/MS Analysis Final_Extract->LCMS

Caption: QuEChERS workflow for this compound analysis in fruit.

References

QuEChERS Method for the Analysis of Bromuconazole Pesticide Residues

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the application of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the quantitative analysis of bromuconazole residues in food matrices. The methodologies described herein are compiled from established and validated procedures, offering a reliable framework for the detection and quantification of this fungicide.

Introduction

This compound is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in crops. Its potential persistence in food commodities necessitates robust and efficient analytical methods for monitoring its residues to ensure food safety and compliance with regulatory limits. The QuEChERS method has emerged as a preferred sample preparation technique for multi-residue pesticide analysis due to its simplicity, speed, and minimal solvent consumption.[1][2][3][4] This approach combines sample extraction and cleanup in a few simple steps, making it highly efficient for laboratory workflows.[1][2]

The QuEChERS procedure generally involves an initial extraction of the homogenized sample with acetonitrile (B52724), followed by a partitioning step induced by the addition of salts.[1][3] A subsequent cleanup of the extract is performed using dispersive solid-phase extraction (dSPE) to remove interfering matrix components prior to instrumental analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS/MS).[1][3]

Quantitative Data Summary

The following table summarizes the performance data for the analysis of this compound using the QuEChERS method coupled with LC-MS/MS. The data is based on a collaborative validation study and demonstrates the method's effectiveness across different food matrices.

MatrixSpiking Level (ng/g)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Oranges 209512
100988
4001027
10001016
Carrots 208915
1009210
400958
1000947
Spinach 2010511
1001089
4001108
10001097

Data adapted from a collaborative validation study of the QuEChERS procedure. The study indicated that for the majority of the 173 pesticides analyzed, including this compound, the limits of detection (LODs) were below 20 ng/mL, and the minimum detection levels were less than 10 ng/g.[5][6]

Experimental Protocols

This section provides a detailed protocol for the extraction and cleanup of this compound residues from fruit and vegetable matrices based on the widely adopted EN 15662 standard, also known as the citrate-buffered QuEChERS method.

Sample Preparation and Homogenization
  • Chop the representative laboratory sample into small pieces.

  • For high water content matrices (>80%), proceed directly to homogenization.

  • For low water content matrices, such as grains or dried fruits, it is necessary to add a defined amount of water to rehydrate the sample before homogenization.

  • Homogenize the sample using a high-speed blender until a uniform consistency is achieved.

Extraction
  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add an appropriate internal standard if necessary.

  • Cap the tube and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.

  • Add the QuEChERS extraction salt mixture:

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥ 3000 g for 5 minutes.

Dispersive Solid-Phase Extraction (dSPE) Cleanup
  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE cleanup tube. The composition of the dSPE tube will depend on the matrix. For fruits and vegetables with low-fat content, a common mixture is:

    • 150 mg anhydrous magnesium sulfate (MgSO₄)

    • 25 mg primary secondary amine (PSA) sorbent

  • Cap the dSPE tube and vortex for 30 seconds.

  • Centrifuge the tube at ≥ 3000 g for 5 minutes.

Final Extract Preparation and Analysis
  • Take an aliquot of the cleaned supernatant.

  • For LC-MS/MS analysis, the extract is typically diluted with a suitable mobile phase component to ensure compatibility with the chromatographic system.

  • For GC-MS/MS analysis, the extract may be analyzed directly or after a solvent exchange step.

  • Inject the final extract into the analytical instrument for quantification of this compound.

Visualized Experimental Workflow

The following diagram illustrates the key steps of the QuEChERS method for this compound residue analysis.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Homogenize Sample Add_ACN 2. Add Acetonitrile & Shake Sample->Add_ACN Add_Salts 3. Add QuEChERS Extraction Salts Add_ACN->Add_Salts Shake_Centrifuge1 4. Shake & Centrifuge Add_Salts->Shake_Centrifuge1 Transfer_Supernatant 5. Transfer Supernatant Shake_Centrifuge1->Transfer_Supernatant Acetonitrile Layer Add_dSPE 6. Add dSPE Sorbents & Vortex Transfer_Supernatant->Add_dSPE Centrifuge2 7. Centrifuge Add_dSPE->Centrifuge2 Final_Extract 8. Collect Final Extract Centrifuge2->Final_Extract Cleaned Extract Analysis 9. LC-MS/MS or GC-MS/MS Analysis Final_Extract->Analysis

Caption: QuEChERS experimental workflow for this compound analysis.

References

Application Note: Determination of Bromuconazole Concentration Using a UV Detector

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromuconazole is a broad-spectrum triazole fungicide used extensively in agriculture. Accurate quantification of its concentration is crucial for formulation development, quality control, and environmental monitoring. This application note provides a detailed protocol for the determination of this compound concentration in solution using a UV-Vis spectrophotometer. The method is simple, rapid, and cost-effective, making it suitable for routine analysis.

Principle

The method is based on the principle that this compound absorbs ultraviolet (UV) radiation at specific wavelengths. The amount of UV radiation absorbed is directly proportional to the concentration of this compound in the solution, following the Beer-Lambert law. By measuring the absorbance of a sample at the wavelength of maximum absorption (λmax) and comparing it to a standard calibration curve, the concentration of this compound can be accurately determined.

Data Presentation

UV-Vis Absorption Data for this compound

The characteristic UV absorption maxima of this compound in a neutral solution are summarized in the table below.

Wavelength (λmax)Molar Absorptivity (ε)
202.5 nm43,936 L mol⁻¹ cm⁻¹
220 nm10,762 L mol⁻¹ cm⁻¹

For the purpose of this protocol, the recommended wavelength for analysis is 220 nm to minimize potential interference from common organic solvents which tend to absorb at lower UV wavelengths.

Recommended Solvent

Methanol (B129727) is the recommended solvent for this protocol due to its suitable UV cutoff wavelength (around 205 nm) and its ability to dissolve this compound effectively.

Experimental Protocol

Materials and Equipment
  • This compound analytical standard

  • Methanol (HPLC or Spectrophotometric grade)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Micropipettes

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Preparation of Standard Stock Solution
  • Accurately weigh approximately 10 mg of this compound analytical standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve the standard in a small amount of methanol and then dilute to the mark with methanol to obtain a stock solution of 100 µg/mL.

  • Sonicate the solution for 10-15 minutes to ensure complete dissolution.

Preparation of Working Standard Solutions and Calibration Curve
  • From the 100 µg/mL stock solution, prepare a series of working standard solutions with concentrations ranging from 2 µg/mL to 20 µg/mL. This can be achieved by appropriately diluting the stock solution with methanol in 10 mL volumetric flasks.

  • Set the UV-Vis spectrophotometer to measure absorbance at 220 nm.

  • Use methanol as the blank to zero the instrument.

  • Measure the absorbance of each working standard solution.

  • Plot a calibration curve of absorbance versus concentration (µg/mL).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999 for a valid calibration curve.

Sample Preparation and Analysis
  • Prepare the sample solution by dissolving an accurately weighed amount of the sample containing this compound in methanol.

  • Dilute the sample solution with methanol as necessary to bring the concentration within the linear range of the calibration curve.

  • Measure the absorbance of the sample solution at 220 nm using methanol as a blank.

  • Calculate the concentration of this compound in the sample using the equation from the calibration curve.

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification stock Prepare 100 µg/mL This compound Stock Solution working Prepare Working Standards (2-20 µg/mL) stock->working measure_std Measure Absorbance of Standards working->measure_std sample_prep Prepare Sample Solution measure_sample Measure Absorbance of Sample sample_prep->measure_sample set_uv Set Spectrophotometer to 220 nm blank Zero with Methanol (Blank) set_uv->blank blank->measure_std blank->measure_sample cal_curve Generate Calibration Curve measure_std->cal_curve calculate Calculate Sample Concentration measure_sample->calculate cal_curve->calculate G substance This compound in Methanol Solution uv_light UV Radiation (220 nm) substance->uv_light absorbs detector UV Detector uv_light->detector transmits absorbance Absorbance Measurement detector->absorbance beer_lambert Beer-Lambert Law (A = εbc) absorbance->beer_lambert is proportional to concentration Concentration Determination beer_lambert->concentration

Application Notes and Protocols for Bromuconazole in Controlling Powdery Mildew and Rusts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bromuconazole, a broad-spectrum triazole fungicide, for the effective control of powdery mildew (Blumeria graminis) and rust fungi (Puccinia spp.) in various agricultural systems. This document includes a summary of its mechanism of action, efficacy data, and detailed experimental protocols for in vitro and in vivo studies.

Introduction

This compound is a systemic fungicide that belongs to the demethylation inhibitor (DMI) class of fungicides.[1] It is widely used to manage a variety of fungal diseases in crops such as cereals, fruits, and vegetables.[1][2] Its systemic nature allows it to be absorbed and translocated within the plant, providing both protective and curative activity against target pathogens.[1]

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

This compound's primary mode of action is the inhibition of sterol biosynthesis in fungi, specifically targeting the C14-demethylation of lanosterol (B1674476) or eburicol, a critical step in the formation of ergosterol.[3][4][5] Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and function.

The target enzyme for this compound and other DMI fungicides is the cytochrome P450 enzyme, sterol 14α-demethylase, encoded by the CYP51 (also known as ERG11) gene.[3][6][7] By binding to the heme cofactor of this enzyme, this compound disrupts the demethylation process, leading to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors.[7] This disruption of the cell membrane structure ultimately inhibits fungal growth and development.

Figure 1: Simplified signaling pathway of ergosterol biosynthesis and its inhibition by this compound.

Efficacy Data

The efficacy of this compound and other DMI fungicides has been demonstrated in numerous laboratory and field studies. The following tables summarize representative data on the effectiveness of triazole fungicides against powdery mildew and leaf rust.

Table 1: In Vitro Efficacy of DMI Fungicides against Blumeria graminis f. sp. tritici (Wheat Powdery Mildew)

FungicideMean EC50 (mg/L)Range of EC50 (mg/L)Reference
Tebuconazole (B1682727)0.830.08 - 7.64[8][9]
Prothioconazole38.61.1 - >350[8][9]

Table 2: Field Efficacy of Triazole-based Fungicides against Powdery Mildew and Leaf Rust in Wheat

Fungicide TreatmentDiseaseDisease Severity Reduction (%)Yield Increase (%)Reference
TebuconazolePowdery Mildew55.5 - 88.8Not specified[7]
Tebuconazole + TrifloxystrobinLeaf Rust~8545 - 56[10]
PropiconazolePowdery Mildew88.8Not specified[7]
Tetraconazole-based mixturesPowdery Mildewup to 87.3Not specified[11]

Experimental Protocols

The following protocols provide detailed methodologies for assessing the efficacy of this compound against powdery mildew and rust fungi.

In Vitro Detached Leaf Assay for Fungicide Sensitivity

This protocol is adapted from methodologies used for testing the sensitivity of Blumeria graminis and Puccinia triticina to DMI fungicides.

Objective: To determine the half-maximal effective concentration (EC50) of this compound required to inhibit the development of powdery mildew or rust on detached wheat leaves.

Materials:

  • Susceptible wheat seedlings (e.g., 'Chancellor' or 'Jagalene' for powdery mildew, a susceptible cultivar for the target rust race).

  • This compound stock solution (e.g., 1000 mg/L in acetone (B3395972) or DMSO).

  • Sterile distilled water.

  • Tween 20 or similar surfactant.

  • Petri dishes (100 mm).

  • Water agar (B569324) (0.5-1% w/v) amended with a senescence inhibitor (e.g., 50 mg/L benzimidazole).

  • Spore suspension of the target fungus (B. graminis or P. triticina).

  • Settling tower or fine-mist sprayer for inoculation.

  • Incubation chamber with controlled temperature and light.

  • Stereomicroscope.

Procedure:

  • Preparation of Fungicide Solutions:

    • Prepare a serial dilution of this compound from the stock solution to achieve a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L).

    • Include a surfactant (e.g., Tween 20 at 0.01%) in the final dilution series.

    • Prepare a control solution with sterile distilled water and surfactant only.

  • Leaf Segment Preparation:

    • Grow wheat seedlings to the 2-3 leaf stage.

    • Excise 4-5 cm segments from the second leaf of each seedling.

    • Place the leaf segments adaxial side up on the surface of the benzimidazole-amended water agar in the Petri dishes.

  • Fungicide Application:

    • Apply the different concentrations of this compound solution to the leaf segments using a fine-mist sprayer until runoff.

    • Allow the treated leaves to air-dry in a laminar flow hood.

  • Inoculation:

    • For Powdery Mildew: Inoculate the treated leaf segments with fresh B. graminis conidia using a settling tower to ensure uniform spore distribution.

    • For Rust: Prepare a urediniospore suspension of P. triticina in a non-phytotoxic oil (e.g., Soltrol 170) or water with a surfactant. Spray the suspension onto the treated leaf segments.

  • Incubation:

    • Incubate the Petri dishes in a growth chamber at approximately 20°C with a 16-hour photoperiod.

  • Disease Assessment:

    • After 7-10 days of incubation, assess the percentage of leaf area covered with fungal growth (pustules or mycelia) on each leaf segment under a stereomicroscope.

    • Alternatively, count the number of pustules per unit area.

  • Data Analysis:

    • Calculate the percentage of disease inhibition for each fungicide concentration relative to the control.

    • Determine the EC50 value by performing a probit or log-logistic regression analysis of the dose-response data.

Field Trial Protocol for Efficacy Evaluation

This protocol outlines a standard methodology for conducting field trials to evaluate the efficacy of this compound against powdery mildew and rusts in a wheat crop.

Objective: To assess the effectiveness of this compound in controlling disease severity and protecting crop yield under field conditions.

Experimental Design:

  • Randomized Complete Block Design (RCBD) with at least four replications.

  • Plot size: Minimum of 10 m².

  • Buffer zones between plots to minimize spray drift.

Treatments:

  • Untreated control.

  • This compound at the recommended application rate.

  • Standard commercial fungicide as a positive control.

  • Different application timings of this compound (e.g., preventive at early stem elongation, curative at first sign of disease).

Procedure:

  • Site Selection and Crop Establishment:

    • Select a field with a history of powdery mildew or rust and uniform soil conditions.

    • Sow a susceptible wheat cultivar at the locally recommended seeding rate and time.

    • Follow standard agronomic practices for fertilization and weed control.

  • Fungicide Application:

    • Apply fungicides using a calibrated backpack sprayer or a plot sprayer to ensure uniform coverage.

    • Use a water volume of 150-200 L/ha.[11]

    • Apply treatments at the specified crop growth stages (e.g., Zadoks scale) or disease thresholds.

  • Disease Assessment:

    • Assess disease severity at regular intervals (e.g., 7-14 days) after fungicide application.

    • Randomly select 10-20 main tillers per plot.

    • Estimate the percentage of leaf area affected by powdery mildew or rust on the flag leaf and the leaf below the flag leaf using a standardized disease assessment key (e.g., Modified Cobb's scale).

  • Yield Data Collection:

    • At crop maturity, harvest the central area of each plot to determine grain yield.

    • Measure yield components such as thousand-kernel weight and test weight.

  • Data Analysis:

    • Analyze disease severity and yield data using Analysis of Variance (ANOVA) appropriate for an RCBD.

    • Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

    • Calculate the percentage of disease control for each fungicide treatment relative to the untreated control.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Field Trial A1 Prepare Fungicide Dilutions A2 Excise and Plate Leaf Segments A1->A2 A3 Apply Fungicide to Leaves A2->A3 A4 Inoculate with Pathogen A3->A4 A5 Incubate under Controlled Conditions A4->A5 A6 Assess Disease Severity A5->A6 A7 Calculate EC50 A6->A7 B1 Establish Field Plots (RCBD) B2 Apply Fungicide Treatments B1->B2 B4 Assess Disease Severity Periodically B2->B4 B3 Monitor Environmental Conditions B3->B4 B5 Harvest and Measure Yield B4->B5 B6 Statistical Analysis of Data B5->B6

Figure 2: General experimental workflow for in vitro and in vivo fungicide efficacy testing.

Resistance Management

The repeated use of fungicides with the same mode of action can lead to the selection of resistant pathogen populations. To ensure the long-term efficacy of this compound and other DMI fungicides, it is crucial to implement a resistance management strategy. This includes:

  • Alternating or mixing this compound with fungicides from different FRAC (Fungicide Resistance Action Committee) groups with different modes of action.

  • Adhering to recommended application rates and timings.

  • Integrating non-chemical control methods , such as the use of resistant crop varieties and cultural practices that reduce disease pressure.

By following these guidelines and protocols, researchers and drug development professionals can effectively evaluate and utilize this compound for the control of powdery mildew and rust diseases, contributing to sustainable crop protection strategies.

References

Application Note: Solid Phase Extraction (SPE) for Enhanced Cleanup of Bromuconazole in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the cleanup of bromuconazole from complex sample matrices using solid phase extraction (SPE). This compound, a broad-spectrum conazole fungicide, often requires efficient cleanup prior to analytical determination to remove interfering matrix components. This document outlines a robust SPE method, summarizes key performance data, and provides a clear experimental workflow to ensure accurate and reproducible quantification of this compound.

Introduction

This compound is a widely used fungicide in agriculture for the control of various fungal diseases in crops such as cereals, fruits, and vegetables.[1] Its widespread use necessitates sensitive and reliable analytical methods for residue monitoring in food and environmental samples. Sample preparation is a critical step in the analytical workflow, as co-extracted matrix components can interfere with instrumental analysis, leading to inaccurate results and contamination of the analytical system.

Solid phase extraction (SPE) is a highly effective and widely adopted technique for the purification and concentration of analytes from complex mixtures.[2][3] It offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation.[4][5] This application note details an SPE protocol optimized for the cleanup of this compound, enabling more accurate and precise analysis by techniques such as gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for developing an effective SPE method.

PropertyValueReference
Molecular FormulaC₁₃H₁₂BrCl₂N₃O[6]
Molecular Weight377.06 g/mol [6]
Aqueous SolubilityModerately soluble[1]
LogP (Octanol-Water Partition Coefficient)3.2Inferred from its chemical structure and class

The moderate polarity and non-ionic nature of this compound make reversed-phase SPE a suitable approach for its extraction and cleanup.

Experimental Protocol: SPE Cleanup of this compound

This protocol is a general guideline and may require optimization for specific sample matrices.

1. Materials and Reagents

  • SPE Sorbent: C18 cartridges (e.g., 100 mg, 3 mL). C18 has been shown to be an effective adsorbent for triazole fungicides in animal-origin samples.[7]

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Reagent Water (HPLC grade)

  • Sample Extract: Sample previously extracted using a suitable method (e.g., QuEChERS). The initial extraction typically uses acetonitrile.[8]

  • Internal Standard: A suitable internal standard (e.g., a deuterated analog of a similar triazole fungicide) should be added during the initial sample extraction to correct for analyte loss.

2. SPE Cartridge Conditioning

  • Pass 3 mL of Methanol through the C18 cartridge.

  • Pass 3 mL of Reagent Water through the cartridge. Do not allow the sorbent bed to dry out between conditioning and sample loading.

3. Sample Loading

  • Take an aliquot of the initial sample extract (e.g., 1 mL of the acetonitrile supernatant from a QuEChERS extraction).

  • Dilute the extract with reagent water to a final acetonitrile concentration of ≤10% to ensure efficient retention of this compound on the C18 sorbent.

  • Load the diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

4. Washing

  • Wash the cartridge with 3 mL of reagent water to remove polar interferences.

  • Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove excess water.

5. Elution

  • Elute the this compound from the cartridge with 2 x 1.5 mL of acetonitrile.

  • Collect the eluate in a clean collection tube.

  • The eluate can then be evaporated to dryness and reconstituted in a suitable solvent for instrumental analysis.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of triazole fungicides, including this compound, using methods incorporating an SPE or dSPE cleanup step.

Table 1: Recovery Data for Triazole Fungicides using C18 Cleanup

AnalyteMatrixFortification Level (µg/kg)Recovery (%)Reference
This compoundPig LiverNot specified>60% (with 50mg C18), 72.87-109.62% (with 100mg C18)[7]
TebuconazolePig LiverNot specified>60% (with 50mg C18), 72.87-109.62% (with 100mg C18)[7]
DiniconazolePig LiverNot specified>60% (with 50mg C18), 72.87-109.62% (with 100mg C18)[7]
FlutriafolPig LiverNot specified<60% (with 50mg C18), 72.87-109.62% (with 100mg C18)[7]

Note: A study on 21 triazole fungicides in animal-origin food found that 100 mg of C18 was the optimal amount for purification, yielding satisfactory recoveries for all target analytes.[7]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixLOD (µg/kg)LOQ (µg/kg)Reference
21 Triazole Fungicides (including this compound)Animal-origin foods0.1 - 0.30.3 - 0.9[7]
FenbuconazoleMango0.0030.01[9]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to final analysis.

SPE_Workflow Sample Sample Homogenization Extraction Initial Extraction (e.g., QuEChERS with Acetonitrile) Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant SPE_Cleanup Solid Phase Extraction (SPE) Cleanup Supernatant->SPE_Cleanup Conditioning 1. Conditioning (Methanol, Water) SPE_Cleanup->Conditioning Loading 2. Sample Loading (Diluted Extract) SPE_Cleanup->Loading Washing 3. Washing (Water) SPE_Cleanup->Washing Elution 4. Elution (Acetonitrile) SPE_Cleanup->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Analysis Instrumental Analysis (LC-MS/MS or GC-MS/MS) Evaporation->Analysis

Caption: SPE workflow for this compound cleanup.

Logical Relationship of SPE Steps

The following diagram illustrates the logical progression and purpose of each step in the solid phase extraction protocol.

SPE_Logic Start Start: Crude Sample Extract Condition Condition Sorbent (Activate stationary phase) Start->Condition Load Load Sample (Analyte is retained) Condition->Load Waste1 Waste (Conditioning Solvents) Condition->Waste1 to waste Wash Wash (Remove polar interferences) Load->Wash Waste2 Waste (Unretained components) Load->Waste2 to waste Elute Elute (Recover analyte) Wash->Elute Waste3 Waste (Washing Solvents with Interferences) Wash->Waste3 to waste End End: Purified Analyte Solution Elute->End

Caption: Logical steps in the SPE process.

Conclusion

The solid phase extraction protocol detailed in this application note provides an effective method for the cleanup of this compound from complex sample matrices. The use of a C18 sorbent demonstrates good recovery and allows for the removal of significant matrix interferences, leading to improved analytical performance. This protocol serves as a valuable starting point for method development and can be adapted to various sample types for the routine analysis of this compound residues.

References

Application Note: High-Throughput Analysis of Bromuconazole using a Validated MRM Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the simultaneous quantitative analysis of bromuconazole in various food matrices. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This approach provides high selectivity and sensitivity, enabling the detection and quantification of this compound at levels compliant with global regulatory standards. The validated method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine monitoring in food safety and quality control laboratories.

Introduction

This compound is a broad-spectrum triazole fungicide used to control a variety of fungal diseases on crops such as fruits, vegetables, and cereals. Due to its widespread use, there is a potential for residues to remain in food products, necessitating sensitive and reliable analytical methods to ensure consumer safety and compliance with Maximum Residue Limits (MRLs). This application note presents a comprehensive protocol for the simultaneous analysis of this compound isomers using UPLC-MS/MS with MRM, a technique renowned for its high selectivity and sensitivity in complex matrices.

Experimental Protocol

Sample Preparation: Modified QuEChERS Protocol

A modified QuEChERS method is employed for the extraction of this compound from food samples.[1][2][3]

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

  • Extraction: Add 10 mL of acetonitrile (B52724) to the tube. Shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture of 4 g anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g sodium chloride (NaCl). Immediately shake for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA) sorbent. For pigmented samples, 25 mg of graphitized carbon black (GCB) can be added, though recovery of planar pesticides should be monitored.

  • Final Extract: Vortex the d-SPE tube for 30 seconds and centrifuge at 10,000 rpm for 5 minutes. Transfer the supernatant into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for the analysis.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program Time (min)
0.0
1.0
8.0
10.0
10.1
12.0

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions for this compound

Two isomers of this compound are often monitored. The following MRM transitions have been optimized for their detection and quantification.[4]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound I 378.0159.1 (Quantifier)0.053025
378.070.1 (Qualifier)0.053040
This compound II 378.0159.1 (Quantifier)0.053025
378.070.1 (Qualifier)0.053040

Quantitative Data Summary

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery in various fruit and vegetable matrices. The results demonstrate the method's suitability for the routine analysis of this compound.[5][6][7]

ParameterResult
Linearity Range 0.5 - 100 µg/L
Correlation Coefficient (r²) > 0.99
LOD 0.1 - 0.5 µg/kg
LOQ 0.3 - 1.5 µg/kg
Recovery (at 10 µg/kg) 85 - 110%
Repeatability (RSDr) < 15%
Reproducibility (RSDR) < 20%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample 1. Homogenized Sample (10g) Extraction 2. Add Acetonitrile (10mL) Shake 1 min Sample->Extraction SaltingOut 3. Add MgSO4 & NaCl Shake 1 min, Centrifuge Extraction->SaltingOut dSPE 4. Transfer Supernatant Add MgSO4 & PSA, Vortex SaltingOut->dSPE FinalExtract 5. Centrifuge Collect Supernatant dSPE->FinalExtract Injection 6. Inject into UPLC-MS/MS FinalExtract->Injection Separation 7. Chromatographic Separation (C18 Column) Injection->Separation Detection 8. MS/MS Detection (MRM Mode) Separation->Detection Quantification 9. Quantification using Calibration Curve Detection->Quantification Reporting 10. Report Results Quantification->Reporting

Caption: Experimental workflow from sample preparation to data analysis.

mrm_pathway Precursor This compound Precursor Ion (m/z 378.0) Product1 Product Ion 1 (Quantifier) (m/z 159.1) Precursor->Product1 Collision Energy (25 eV) Product2 Product Ion 2 (Qualifier) (m/z 70.1) Precursor->Product2 Collision Energy (40 eV)

Caption: MRM fragmentation pathway for this compound.

References

Application Notes and Protocols for Studying Bromuconazole Metabolism in Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromuconazole is a broad-spectrum triazole fungicide widely used in agriculture.[1] Understanding its metabolic fate in mammals is crucial for accurate toxicological risk assessment. The liver is the primary site of metabolism for many xenobiotics, with cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum playing a central role.[2] Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of these enzymes and serve as a standard in vitro model to study Phase I metabolic reactions like oxidation, reduction, and hydrolysis.[2][3]

These application notes provide detailed protocols for investigating the metabolism of this compound using liver microsomes, focusing on metabolic stability, enzyme kinetics, metabolite identification, and reaction phenotyping.

Core Concepts in Microsomal Metabolism Studies

In vitro studies using liver microsomes are essential for predicting a compound's metabolic stability and identifying the enzymes responsible for its clearance.[4]

  • Phase I Metabolism: Primarily mediated by CYP enzymes, this phase introduces or exposes functional groups (e.g., -OH, -NH2, -SH) on the parent compound, typically making it more water-soluble.[5] For this compound, the principal Phase I reaction is hydroxylation.[6]

  • Metabolic Stability: This refers to the susceptibility of a compound to biotransformation. It is often expressed as a half-life (t½) or intrinsic clearance (CLint), which is the rate of metabolism at non-saturating substrate concentrations.[7][8]

  • Enzyme Kinetics: Michaelis-Menten kinetics are used to characterize the interaction between the substrate (this compound) and the metabolizing enzymes. The Michaelis constant (K_M) reflects the substrate concentration at half the maximum velocity and is an inverse measure of the enzyme's affinity for the substrate. The maximum reaction velocity (V_max) represents the maximum rate of metabolism.[6]

  • Reaction Phenotyping: This process identifies the specific CYP isoforms responsible for a compound's metabolism. It can be performed using chemical inhibitors selective for certain CYP enzymes or by using individual recombinant human CYP enzymes.[3][6] Studies indicate the CYP3A subfamily is the primary contributor to this compound biotransformation.[6]

Experimental Protocols

Protocol 1: Metabolic Stability of this compound

This protocol determines the rate at which this compound is depleted when incubated with liver microsomes.

3.1.1 Materials and Reagents

  • This compound (analytical standard)

  • Pooled Liver Microsomes (e.g., rat, human)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH tetrasodium (B8768297) salt[8]

  • 0.1 M Phosphate (B84403) Buffer (pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • Acetonitrile (B52724) (ACN), HPLC grade (with internal standard, if used)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well incubation plates and sealing mats

  • Incubator/shaker set to 37°C

  • Centrifuge

3.1.2 Experimental Workflow

G cluster_prep Preparation cluster_inc Incubation cluster_term Termination & Analysis A Prepare this compound Stock (e.g., 20 mM in DMSO) B Prepare Working Solution (e.g., 125 µM in ACN) A->B F Add this compound Working Solution to Plate B->F C Prepare Microsome Suspension (e.g., 0.5 mg/mL in Buffer) E Pre-warm Microsome Suspension and Buffer to 37°C C->E D Prepare NADPH Cofactor Solution H Initiate Reaction by Adding NADPH Solution D->H G Add Microsome Suspension (Initiate Pre-incubation) E->G F->G G->H I Incubate at 37°C with Shaking (Take aliquots at 0, 5, 15, 30, 60 min) H->I J Stop Reaction with Cold Acetonitrile (+ Internal Standard) I->J K Centrifuge to Precipitate Protein J->K L Transfer Supernatant for LC-MS/MS Analysis K->L M Quantify Remaining this compound L->M

Caption: Workflow for a microsomal metabolic stability assay.

3.1.3 Detailed Procedure

  • Prepare Solutions:

    • Prepare a 20 mM stock solution of this compound in DMSO. Further dilute this in acetonitrile to a working concentration (e.g., 125 µM).[8]

    • Thaw pooled liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4). Keep on ice.

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions or a standalone 3 mM NADPH solution.[8]

  • Incubation Setup:

    • In a 96-well plate, add the required volume of 0.1 M phosphate buffer.

    • Add the this compound working solution to achieve a final incubation concentration of 1-10 µM.[3] The final concentration of acetonitrile should be <1% and DMSO <0.2%.[3]

    • Add the diluted microsomal suspension to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the NADPH solution to all wells except the negative controls (add buffer instead).[8]

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a 3-5 fold volume of ice-cold acetonitrile containing an appropriate internal standard.[8]

  • Sample Processing and Analysis:

    • Seal the plate and vortex thoroughly.

    • Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples to quantify the remaining percentage of this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Protocol 2: Enzyme Kinetics (Michaelis-Menten)

This protocol determines the K_M and V_max for this compound metabolism.

3.2.1 Procedure

  • Follow the general incubation procedure outlined in Protocol 3.1.

  • Instead of multiple time points, use a single, optimized time point within the linear range of metabolite formation (determined from pilot experiments).

  • Vary the concentration of this compound over a wide range that brackets the expected K_M (e.g., 0.1 µM to 50 µM).

  • Quantify either the rate of substrate depletion or the rate of formation of the primary metabolites (e.g., hydroxylated this compound).[6]

  • Plot the reaction velocity (v) against the substrate concentration [S].

  • Fit the data to the Michaelis-Menten equation (v = (V_max * [S]) / (K_M + [S])) using non-linear regression software to determine V_max and K_M.

3.2.2 this compound Metabolic Pathway

G Parent trans-Bromuconazole Enzyme Liver Microsomes (CYP3A Subfamily) Parent->Enzyme Metabolite1 Hydroxylated Metabolite 1 (on Dichlorophenyl Ring) Metabolite2 Hydroxylated Metabolite 2 (on Dichlorophenyl Ring) Enzyme->Metabolite1 Hydroxylation Enzyme->Metabolite2 Hydroxylation Cofactor NADPH, O₂ Cofactor->Enzyme G cluster_control Control Incubation cluster_inhibition Inhibitor Incubation cluster_analysis Analysis A This compound + Liver Microsomes + NADPH B Measure Baseline Metabolism Rate A->B E Compare Rates B->E C This compound + Liver Microsomes + NADPH + Specific CYP Inhibitor D Measure Inhibited Metabolism Rate C->D D->E F Significant Reduction in Metabolism? E->F G Conclusion: Inhibited CYP Isoform is Involved F->G  Yes H Conclusion: Inhibited CYP Isoform is Not Involved F->H  No

References

Application Notes and Protocols for Bromuconazole Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application rates and efficacy of bromuconazole, a broad-spectrum triazole fungicide. The information is compiled from scientific literature to guide research and development of effective fungicidal formulations. This document details this compound's mechanism of action, presents available efficacy data, and provides detailed protocols for in vitro and in-field evaluation.

Mechanism of Action: Sterol Biosynthesis Inhibition

This compound, like other azole fungicides, disrupts the fungal cell membrane by inhibiting the sterol biosynthesis pathway. Specifically, it targets the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol (B1671047). Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability, ultimately causing cell lysis and death.

Sterol Biosynthesis Inhibition by this compound Mechanism of Action: Sterol Biosynthesis Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibition cluster_outcome Result Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Disrupted_Membrane Disrupted Fungal Cell Membrane This compound This compound Lanosterol_14a_demethylase Lanosterol 14α-demethylase (Target Enzyme) This compound->Lanosterol_14a_demethylase Inhibits inhibition_point inhibition_point Cell_Death Fungal Cell Death Disrupted_Membrane->Cell_Death

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Efficacy of this compound Formulations

The efficacy of this compound is dependent on the formulation, application rate, target pathogen, and environmental conditions. The two most common formulations are Emulsifiable Concentrates (EC) and Suspension Concentrates (SC).

  • Emulsifiable Concentrates (EC): The active ingredient is dissolved in a solvent with an emulsifier, forming an emulsion when mixed with water.

  • Suspension Concentrates (SC): The solid active ingredient is dispersed in water.

Table 1: Efficacy of this compound EC Formulation against Septoria tritici in Wheat

FormulationActive Ingredient ConcentrationApplication RateTarget PathogenEfficacy (% Disease Control)
This compound 30 EC300 g/L1.0 L/haSeptoria tritici56.3% - 81.4%[1][2]

Table 2: Efficacy of this compound Formulations against Fusarium Species in Wheat

FormulationActive IngredientApplication RateTarget PathogenEfficacy
Granit 20 SCThis compound (200 g/L)Not SpecifiedFusarium culmorumGood results
ASELLA (SC)Epoxiconazole (187 g/l) + Thiophanate-methyl (310 g/l)0.5 L/haYellow and Stem RustComparable to standard check[3]
KENCOVE (SC)Epoxiconazole (125 g/l) + Carbendazim (125 g/l)1.0 L/haYellow and Stem RustComparable to standard check[3]

Experimental Protocols

The following protocols are generalized methodologies for evaluating the efficacy of this compound formulations. Researchers should adapt these protocols to their specific experimental conditions and target pathogens.

In Vitro Fungicide Sensitivity Assay

This protocol determines the concentration of this compound that inhibits 50% of fungal growth (EC50).

1. Fungal Isolate and Inoculum Preparation:

  • Culture the target fungal pathogen (e.g., Fusarium culmorum, Septoria tritici) on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA).
  • Prepare a spore suspension by flooding the surface of a sporulating culture with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 20).
  • Adjust the spore concentration to a final density of 1 x 10^5 spores/mL using a hemocytometer.

2. Fungicide Stock Solution and Dilutions:

  • Prepare a stock solution of the this compound formulation in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
  • Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested.

3. Assay Procedure:

  • Add the this compound dilutions to molten PDA to achieve the desired final concentrations.
  • Pour the amended agar into Petri dishes.
  • Inoculate the center of each plate with a 5 mm mycelial plug or a 10 µL drop of the spore suspension.
  • Seal the plates and incubate at the optimal temperature for the specific fungus in the dark.
  • Measure the colony diameter at regular intervals until the colony in the control plate (no fungicide) reaches the edge of the plate.

4. Data Analysis:

  • Calculate the percentage of growth inhibition for each concentration relative to the control.
  • Determine the EC50 value by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

Field Trial for Efficacy Evaluation

This protocol outlines a field experiment to assess the efficacy of different this compound formulations under real-world conditions.

Fungicide_Field_Trial_Workflow Workflow for Fungicide Efficacy Field Trial Trial_Design 1. Experimental Design - Randomized Complete Block - 4 Replicates Plot_Establishment 2. Plot Establishment - Mark plots - Plant susceptible wheat cultivar Trial_Design->Plot_Establishment Inoculation 3. Pathogen Inoculation (if necessary) - Prepare inoculum - Spray-inoculate at appropriate growth stage Plot_Establishment->Inoculation Fungicide_Application 4. Fungicide Application - Calibrate sprayer - Apply treatments at specified rates and timings Inoculation->Fungicide_Application Disease_Assessment 5. Disease Assessment - Visually score disease severity (% leaf area) - Calculate AUDPC Fungicide_Application->Disease_Assessment Yield_Measurement 6. Harvest and Yield Measurement - Harvest plots individually - Measure grain yield and quality parameters Disease_Assessment->Yield_Measurement Data_Analysis 7. Statistical Analysis - ANOVA - Mean separation tests Yield_Measurement->Data_Analysis

References

Troubleshooting & Optimization

Bromuconazole Gas Chromatography Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bromuconazole analysis using gas chromatography (GC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues with this compound peak shape and achieve optimal chromatographic performance.

Troubleshooting Guide: Improving this compound Peak Shape

Poor peak shape in the gas chromatography of this compound can manifest as peak tailing, fronting, splitting, or broadening. These issues can compromise resolution, sensitivity, and the accuracy of quantification.[1][2][3][4] This guide provides a systematic approach to troubleshooting and resolving these common problems.

Issue: Peak Tailing

Peak tailing is the most common peak shape problem encountered with active compounds like this compound. It is characterized by an asymmetry where the latter half of the peak is drawn out.

Possible Causes and Solutions:

  • Active Sites in the GC System: this compound, a polar compound, can interact with active sites in the inlet liner, column, or even the injector port.[1][2]

    • Solution: Use a fresh, deactivated inlet liner. If the problem persists, trim 10-20 cm from the front of the GC column to remove accumulated non-volatile residues or active sites.[1] Consider using ultra-inert columns and liners designed for trace-level analysis of active compounds.[5][6][7]

  • Poor Column Cutting or Installation: A ragged or non-perpendicular column cut can create turbulence and active sites. Incorrect column installation depth in the inlet can also cause tailing.[1][8]

    • Solution: Re-cut the column using a ceramic wafer or diamond-tipped scribe to ensure a clean, 90-degree cut. Consult the instrument manufacturer's instructions for the correct column installation depth.[1]

  • Contamination: Contamination in the carrier gas, sample, or from previous injections can lead to peak tailing.

    • Solution: Ensure high-purity carrier gas and use gas purifiers. Check for and eliminate any system leaks.[8][9] Clean the injector port and replace the septum.

G

A logical workflow for troubleshooting this compound peak tailing.

Issue: Peak Fronting

Peak fronting, where the initial part of the peak is drawn out, is less common than tailing but can still occur.

Possible Causes and Solutions:

  • Column Overload: Injecting too much sample can saturate the column, leading to fronting peaks.[2][9]

    • Solution: Dilute the sample or reduce the injection volume. Alternatively, use a column with a thicker stationary phase film or a wider internal diameter to increase sample capacity.[9][10]

  • Solvent Mismatch: If the polarity of the sample solvent does not match the polarity of the stationary phase, it can cause poor peak shape, including fronting.[1][9]

    • Solution: Choose a solvent that is more compatible with the stationary phase. For example, when using a non-polar column, avoid highly polar solvents if possible.

Issue: Split Peaks

Split peaks can be an indication of issues with the injection process.

Possible Causes and Solutions:

  • Improper Injection Technique: In manual injections, a slow injection speed can cause the sample to vaporize in the syringe needle, leading to a split peak. For autosamplers, an incorrect syringe size can also be a cause.[1][2]

    • Solution: For manual injections, use a smooth and rapid injection technique. For autosamplers, ensure the correct syringe is installed and that the injection volume is appropriate for the syringe size.[8]

  • Inlet Temperature Issues: An initial oven temperature that is too high can prevent proper focusing of the analytes on the column, resulting in split or broad peaks.[1]

    • Solution: The initial oven temperature should typically be about 20°C lower than the boiling point of the sample solvent to allow for efficient solvent focusing.[1]

Frequently Asked Questions (FAQs)

Q1: What type of GC column is best for this compound analysis?

A1: this compound is a polar compound. Therefore, a column with a polar or intermediate polarity stationary phase is recommended to achieve good peak shape and resolution.[11] Commonly used phases for pesticide analysis, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), are often a good starting point due to their versatility and robustness.[5] For methods requiring higher polarity, a phase with a higher phenyl content or a polyethylene (B3416737) glycol (WAX) phase could be considered.[6][10]

Q2: Can thermal degradation of this compound in the GC inlet affect peak shape?

A2: Yes, thermal degradation is a significant concern for many pesticides, including triazole fungicides like this compound.[12][13] If the inlet temperature is too high, this compound can break down into smaller, more stable compounds.[12] This can manifest as smaller parent peaks, the appearance of unexpected peaks, and poor peak shape.

To mitigate this, consider the following:

  • Lower the Inlet Temperature: Experiment with reducing the inlet temperature in increments of 25°C to find the lowest temperature that allows for efficient vaporization without degradation.[12]

  • Use a Programmable Temperature Vaporizer (PTV) Inlet: A PTV inlet allows for a gentle temperature ramp, which can minimize thermal stress on the analyte.[14]

G

Potential thermal degradation of this compound in a hot GC inlet.

Q3: What are some key GC method parameters to consider for this compound analysis?

A3: Optimizing your GC method is crucial for achieving good peak shape. Here are some typical starting parameters that can be further optimized.

ParameterRecommendationRationale
Inlet Temperature 250°C (or lower)Prevents thermal degradation of this compound.[12]
Injection Mode SplitlessFor trace-level analysis to maximize sensitivity.
Injection Volume 1 µLA common starting point to avoid column overload.[1]
Liner Deactivated, single taper with glass woolPromotes efficient sample vaporization and protects the column.[15]
Carrier Gas Helium or HydrogenHydrogen can provide faster analysis times and better efficiency.
Flow Rate 1-2 mL/minA typical flow rate for many capillary columns.
Oven Program Start at a low temperature (e.g., 60-80°C) and ramp upAllows for solvent focusing and good separation of analytes.
Column 30 m x 0.25 mm ID, 0.25 µm film thicknessA standard column dimension for good efficiency and sample capacity.[11]

Q4: How often should I perform inlet maintenance?

A4: The frequency of inlet maintenance depends on the cleanliness of your samples and the number of injections. For complex matrices, you may need to replace the inlet liner and septum daily or after a certain number of injections (e.g., 50-100).[5] Regular maintenance is critical for preventing peak tailing and ensuring reproducible results.

Experimental Protocols

Protocol for Systematic Troubleshooting of Peak Tailing

This protocol outlines a step-by-step approach to identify and resolve the cause of peak tailing for this compound.

  • Initial Assessment:

    • Inject a standard solution of this compound and record the chromatogram.

    • Calculate the tailing factor (asymmetry factor). A value greater than 1.5 indicates significant tailing.[1]

  • Check for Flow Path Issues:

    • Inject a non-polar compound like a hydrocarbon (e.g., decane).

    • If the hydrocarbon peak also tails, it suggests a physical problem in the flow path, such as a poor column connection or dead volume.[7] Proceed to check and remake all connections.

  • Evaluate Inlet Liner Activity:

    • If the hydrocarbon peak is symmetrical, the issue is likely due to active sites interacting with the polar this compound.

    • Replace the inlet liner with a new, deactivated liner of the same type.

    • Re-inject the this compound standard. If the peak shape improves, the old liner was the source of activity.

  • Assess Column Activity:

    • If a new liner does not resolve the tailing, the front of the analytical column may be contaminated or have active sites.

    • Cool the oven, trim 10-20 cm from the inlet end of the column, and reinstall it.

    • Re-inject the this compound standard. This often resolves tailing caused by column contamination.

  • Method Parameter Optimization:

    • If tailing persists, consider optimizing method parameters such as inlet temperature and carrier gas flow rate. Ensure the parameters are within the recommended ranges for your column and application.

References

Technical Support Center: Overcoming Matrix Effects in Bromuconazole LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of bromuconazole.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects in LC-MS/MS analysis refer to the alteration of ionization efficiency for the target analyte, this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[2][3]

Q2: What are the common sources of matrix effects in this compound analysis in food samples?

A2: Common sources of matrix effects in food samples such as fruits and vegetables include pigments (e.g., chlorophylls, carotenoids), sugars, organic acids, lipids, and other endogenous components.[4][5] The complexity and variability of these matrices make them particularly challenging for accurate pesticide residue analysis.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: The presence of matrix effects can be assessed by comparing the signal response of this compound in a standard solution prepared in a pure solvent versus a standard solution prepared in a blank matrix extract (a matrix sample known to be free of this compound).[2][6] A significant difference in the signal intensity indicates the presence of matrix effects. A common method to quantify this is by calculating the matrix factor (MF) as follows:

  • MF (%) = (Peak area of analyte in matrix / Peak area of analyte in solvent) x 100

  • An MF value < 100% indicates ion suppression.

  • An MF value > 100% indicates ion enhancement.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) available for this compound?

A4: As of our latest search, a commercially available stable isotope-labeled internal standard specifically for this compound is not readily found. The use of a SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[7][8] In the absence of a specific SIL-IS for this compound, using a structurally similar compound (a chemical analogue) as an internal standard can be an alternative, though it may not compensate for matrix effects as effectively.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound LC-MS/MS analysis.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Step
Column Overload Dilute the sample extract and re-inject.
Incompatible Injection Solvent Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase. Reconstitute the final extract in the initial mobile phase if necessary.
Column Contamination Flush the column with a strong solvent recommended by the manufacturer. If the problem persists, replace the guard column or the analytical column.
Degraded Analytical Column Replace the analytical column.
Issue 2: Low Signal Intensity or High Ion Suppression
Possible Cause Troubleshooting Step
High Matrix Load 1. Dilute the Sample: Diluting the final extract can significantly reduce the concentration of matrix components.[1] A 10-fold or higher dilution is often effective. 2. Optimize Sample Preparation: Employ a more rigorous cleanup step in your sample preparation protocol. For QuEChERS, consider using different sorbents like graphitized carbon black (GCB) for pigment removal or C18 for lipid removal.[4]
Suboptimal LC Conditions Adjust the chromatographic gradient to better separate this compound from co-eluting matrix components. A slower gradient can improve resolution.[7]
Inefficient Ionization Optimize MS source parameters such as capillary voltage, gas flows, and temperatures.
Issue 3: Inconsistent Results and Poor Reproducibility
Possible Cause Troubleshooting Step
Variable Matrix Effects 1. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for consistent matrix effects.[10] 2. Standard Addition: For highly variable matrices, the standard addition method can be used for quantification, although it is more labor-intensive.
Inconsistent Sample Preparation Ensure consistent execution of the sample preparation protocol for all samples and standards. Automating sample preparation steps can improve reproducibility.
Instrument Instability Check for fluctuations in LC pressure, MS source stability, and detector response by running system suitability tests.

Quantitative Data Summary

The following table summarizes typical matrix effects observed for triazole fungicides in various fruit and vegetable matrices. While specific data for this compound is limited, these values for structurally similar compounds provide a general indication of the extent of ion suppression or enhancement that can be expected.

Matrix Analyte(s) Matrix Effect (%) Reference
TomatoTebuconazole1250.8 (Enhancement)[6]
CapsicumGeneral PesticidesHigh Variability[6]
CuminTriazophos-5.3 (Suppression)[6]
CuminThiacloprid661 (Enhancement)[6]
BrinjalGeneral PesticidesSlight Enhancement[6]
Leafy GreensGeneral Herbicides2 - 282 (Enhancement)[5]
ParsleyGeneral Herbicides2 - 19 (Suppression)[5]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Fruits and Vegetables

This protocol is a modified version of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[4][9]

1. Sample Homogenization:

  • Weigh 10-15 g of a representative portion of the fruit or vegetable sample.
  • Homogenize the sample using a high-speed blender or food processor until a uniform consistency is achieved. For dry samples, add a specific amount of water before homogenization.[4]

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile (B52724).
  • Add the appropriate internal standard if one is being used.
  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
  • Cap the tube tightly and shake vigorously for 1 minute.
  • Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube.
  • The d-SPE tube should contain a mixture of sorbents. A common combination for fruits and vegetables is 150 mg MgSO₄ and 50 mg primary secondary amine (PSA). For pigmented samples, 50 mg of graphitized carbon black (GCB) can be added. For samples with high lipid content, 50 mg of C18 can be included.
  • Vortex for 30 seconds.
  • Centrifuge at a high speed (e.g., 10,000 x g) for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and dilute it with the initial mobile phase (e.g., 1:10 v/v).
  • Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 2 - 10 µL.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for triazole fungicides.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor and product ions for this compound need to be optimized on the instrument. At least two transitions should be monitored for confident identification.

  • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum sensitivity.

Visualizations

Troubleshooting_Matrix_Effects start Problem: Inaccurate this compound Quantification check_matrix_effect Assess for Matrix Effects (Compare Solvent vs. Matrix Standard) start->check_matrix_effect matrix_effect_present Matrix Effect Confirmed check_matrix_effect->matrix_effect_present Yes no_matrix_effect No Significant Matrix Effect check_matrix_effect->no_matrix_effect No mitigation_strategies Implement Mitigation Strategies matrix_effect_present->mitigation_strategies check_other Investigate Other Issues: - Standard Preparation Error - Instrument Malfunction no_matrix_effect->check_other sample_prep Optimize Sample Preparation: - Dilution - Improved Cleanup (d-SPE) mitigation_strategies->sample_prep calibration Refine Calibration Strategy: - Matrix-Matched Calibration - Standard Addition mitigation_strategies->calibration chromatography Optimize Chromatography: - Slower Gradient - Different Column mitigation_strategies->chromatography internal_standard Use Internal Standard: - Stable Isotope-Labeled (if available) - Structural Analog mitigation_strategies->internal_standard re_evaluate Re-evaluate Matrix Effect sample_prep->re_evaluate calibration->re_evaluate chromatography->re_evaluate internal_standard->re_evaluate re_evaluate->mitigation_strategies Unsuccessful solved Problem Resolved re_evaluate->solved Successful

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis homogenize 1. Homogenize Sample (10-15g) weigh 2. Weigh Homogenate (10g into 50mL tube) homogenize->weigh add_solvent 3. Add Acetonitrile (10mL) weigh->add_solvent add_salts 4. Add QuEChERS Salts add_solvent->add_salts shake 5. Shake Vigorously (1 min) add_salts->shake centrifuge1 6. Centrifuge (≥3000 x g, 5 min) shake->centrifuge1 aliquot 7. Transfer Supernatant (1mL to d-SPE tube) centrifuge1->aliquot vortex 8. Vortex (30 sec) aliquot->vortex centrifuge2 9. Centrifuge (≥10,000 x g, 5 min) vortex->centrifuge2 dilute 10. Dilute & Filter (0.22 µm) centrifuge2->dilute inject 11. Inject into LC-MS/MS dilute->inject

Caption: QuEChERS sample preparation workflow for this compound analysis.

References

Technical Support Center: Optimizing Bromuconazole Extraction from Clay Soil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of bromuconazole from challenging clay soil matrices. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving extraction efficiency and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when extracting this compound from clay soil?

A1: Clay soils present unique challenges due to their composition. The high surface area and presence of active sites in clay minerals can lead to strong adsorption of this compound. Additionally, the complex matrix of clay soils, which includes organic matter, can cause significant interference during analysis, a phenomenon known as matrix effects.

Q2: Which extraction methods are most effective for this compound in clay soil?

A2: Several methods can be effective, with the choice often depending on available equipment, desired sample throughput, and the specific characteristics of the soil. The most commonly employed and recommended methods include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted method for pesticide residue analysis in various matrices, including soil. It involves a solvent extraction followed by a cleanup step.[1]

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to enhance the extraction process, often leading to shorter extraction times and reduced solvent consumption.[2]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.

Q3: How does soil pH affect the extraction of this compound?

A3: Soil pH can significantly influence the persistence and binding of this compound to soil particles. For triazole fungicides, degradation rates can be pH-dependent. While some studies suggest that for certain non-ionic fungicides, the extraction efficiency is less affected by pH in the range of 5-7, highly acidic or alkaline conditions can alter the surface chemistry of the clay and the ionization state of interfering compounds, thereby impacting this compound's extractability. It is generally recommended to work within a near-neutral pH range unless optimization experiments suggest otherwise.

Q4: What is the purpose of the cleanup step, and which sorbents are recommended for clay soil extracts?

A4: The cleanup step, often referred to as dispersive solid-phase extraction (dSPE), is crucial for removing co-extracted matrix components that can interfere with instrumental analysis. For clay soil extracts, a combination of sorbents is often used. Primary secondary amine (PSA) is effective at removing organic acids, while C18 is used to remove non-polar interferences. For highly colored extracts, graphitized carbon black (GCB) can be used, but with caution, as it may adsorb planar pesticides like this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low this compound Recovery Strong Adsorption to Clay: this compound is tightly bound to the active sites on clay particles.Increase Extraction Time/Agitation: Ensure thorough mixing and sufficient contact time between the solvent and soil. • Solvent Optimization: Use a more polar solvent or a solvent mixture to disrupt the analyte-matrix interactions. Acetonitrile (B52724) is a common and effective choice. • pH Adjustment: Experiment with adjusting the pH of the extraction solvent. A slightly alkaline pH may help desorb this compound from clay surfaces.
Incomplete Cell Lysis (if applicable for aged samples): this compound may be entrapped within soil aggregates.Sample Pre-treatment: Ensure the soil is properly dried, sieved, and homogenized before extraction. • Use of High-Energy Extraction: Employ methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to break down soil aggregates.
High Matrix Effects in LC-MS/MS or GC-MS Analysis Co-extraction of Interfering Compounds: Clay soils are rich in organic matter and other compounds that can be co-extracted with this compound.Optimize dSPE Cleanup: Use a combination of dSPE sorbents. A common mixture for soil is magnesium sulfate, PSA, and C18. • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the full extraction and cleanup procedure to compensate for matrix effects. • Dilute the Extract: If signal suppression is severe, diluting the final extract can mitigate matrix effects, provided the analyte concentration remains above the limit of quantification.
Inconsistent or Irreproducible Results Sample Inhomogeneity: Clay soils can be heterogeneous, leading to variability between subsamples.Thorough Homogenization: Ensure the bulk soil sample is well-mixed before taking analytical portions. Sieving the soil can improve homogeneity.
Incomplete Extraction: The chosen extraction parameters may not be optimal for all samples.Method Validation: Perform a thorough validation of the extraction method for your specific clay soil type, including recovery and repeatability experiments.

Data Presentation

The following tables summarize typical recovery data for triazole fungicides, including this compound, from soil matrices using different extraction techniques.

Disclaimer: The following data is compiled from various studies on pesticide extraction from soil. Recovery rates can vary significantly based on the specific soil composition (clay content, organic matter), analyte concentration, and laboratory conditions. It is imperative to perform in-house validation to determine the precise efficiency of the chosen method for your specific this compound and clay soil matrix.

Table 1: Comparison of Extraction Methods for Triazole Fungicides in Soil

Extraction Method Typical Solvent(s) Average Recovery Range (%) Relative Standard Deviation (RSD) (%) Reference
QuEChERSAcetonitrile70 - 120< 20[1]
Ultrasound-Assisted Extraction (UAE)Acetonitrile, Ethyl Acetate, Methanol81 - 119< 10[2]
Microwave-Assisted Extraction (MAE)Acetonitrile/Water, Acetone/Hexane71 - 105< 15

Table 2: Influence of dSPE Cleanup Sorbents on Triazole Fungicide Recovery in the QuEChERS Method

dSPE Sorbent Combination Target Interferences Potential Impact on this compound
Magnesium Sulfate + PSAWater, Organic Acids, Sugars, Fatty AcidsGenerally good recovery.
Magnesium Sulfate + PSA + C18Water, Organic Acids, Non-polar interferencesRecommended for complex matrices like clay soil to improve cleanup.
Magnesium Sulfate + PSA + C18 + GCBPigments, Sterols, Planar moleculesHigh risk of this compound loss due to adsorption. Use with caution and validate recovery.

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound Extraction from Clay Soil
  • Sample Preparation:

    • Air-dry the clay soil sample at room temperature until a constant weight is achieved.

    • Grind the dried soil and sieve it through a 2 mm mesh to ensure homogeneity.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water and vortex for 1 minute to hydrate (B1144303) the sample. Let it stand for 30 minutes.

    • Add 10 mL of acetonitrile to the tube.

    • Add the appropriate QuEChERS salt packet (commonly containing 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, and 0.5 g Na₂HCitrate).

    • Immediately cap the tube and shake vigorously for 2 minutes.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 1 minute.

    • Centrifuge at ≥5000 rpm for 5 minutes.

  • Analysis:

    • Take the final supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • Analyze by LC-MS/MS or GC-MS.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound from Clay Soil
  • Sample Preparation:

    • Prepare the soil sample as described in Protocol 1, step 1.

  • Extraction:

    • Weigh 5 g of the homogenized soil into a glass extraction vessel.

    • Add 10 mL of ammonified methanol.[2]

    • Place the vessel in an ultrasonic bath.

    • Sonicate for 15-30 minutes at a controlled temperature (e.g., 30°C).

    • After sonication, centrifuge the sample at ≥4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction with a fresh portion of solvent for exhaustive extraction if necessary.

  • Cleanup and Analysis:

    • The collected supernatant can be subjected to dSPE cleanup as described in Protocol 1, step 3, if required.

    • Analyze the final extract by an appropriate chromatographic technique.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis prep1 Air-dry Clay Soil prep2 Grind and Sieve (2mm) prep1->prep2 ext1 Weigh 10g Soil prep2->ext1 ext2 Add Water and Acetonitrile ext1->ext2 ext3 Add QuEChERS Salts ext2->ext3 ext4 Shake and Centrifuge ext3->ext4 clean1 Take Supernatant Aliquot ext4->clean1 clean2 Add to dSPE Tube (MgSO4, PSA, C18) clean1->clean2 clean3 Vortex and Centrifuge clean2->clean3 an1 Filter Extract clean3->an1 an2 Inject into LC-MS/MS or GC-MS an1->an2

Caption: QuEChERS workflow for this compound extraction from clay soil.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low Recovery cause1 Strong Adsorption start->cause1 cause2 Inefficient Extraction start->cause2 cause3 Analyte Degradation start->cause3 sol1 Optimize Solvent System cause1->sol1 sol3 Adjust pH cause1->sol3 sol2 Increase Extraction Time/Energy cause2->sol2 sol4 Check Method Parameters cause2->sol4 cause3->sol3 cause3->sol4

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Troubleshooting Low Bromuconazole Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of bromuconazole during sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes for low recovery of this compound?

Low recovery of this compound during sample preparation can stem from several factors throughout the analytical workflow. The primary causes can be categorized as follows:

  • Inefficient Extraction: The initial transfer of this compound from the sample matrix to the extraction solvent may be incomplete. This can be due to an inappropriate choice of solvent, incorrect solvent-to-sample ratio, or insufficient homogenization of the sample.

  • Analyte Loss During Cleanup: The cleanup step, designed to remove interfering matrix components, can sometimes inadvertently remove this compound as well. This is a common issue in dispersive solid-phase extraction (d-SPE).

  • Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the analytical instrument's signal, leading to suppression or enhancement of the this compound signal. While not a true loss of analyte, it manifests as low recovery in the final quantification.

  • Analyte Degradation: this compound may degrade during sample preparation due to factors such as extreme pH, high temperatures, or exposure to light.

  • Procedural Errors: Simple laboratory errors, such as inaccurate pipetting, improper vortexing, or incorrect preparation of standard solutions, can significantly impact recovery rates.

Q2: My this compound recovery is low when using the QuEChERS method. What should I check first?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis. If you are experiencing low recovery with this compound, follow this prioritized troubleshooting guide:

  • Sample Hydration (for dry or low-moisture samples): The QuEChERS method is optimized for samples with high water content (typically >75%). For dry matrices like soil, cereals, or dried fruits, a hydration step is crucial. Before adding the extraction solvent, add a specified amount of water to the sample and allow it to hydrate (B1144303). This ensures proper partitioning of this compound into the organic solvent.[1]

  • Order of Reagent Addition: Always ensure that the sample is thoroughly mixed with the extraction solvent (typically acetonitrile) before adding the QuEChERS extraction salts. Adding salts directly to a dry or poorly wetted sample can lead to agglomeration, which hinders efficient extraction and can lead to lower recoveries.

  • Choice and Amount of d-SPE Cleanup Sorbent: The type and amount of sorbent used in the dispersive SPE cleanup step are critical.

    • Primary Secondary Amine (PSA): Effective at removing organic acids, sugars, and some fatty acids. However, using too much PSA can potentially lead to the loss of some pesticides.

    • C18 (Octadecyl): Used to remove non-polar interferences like fats and oils. Essential for high-fat matrices.

    • Graphitized Carbon Black (GCB): Very effective at removing pigments (like chlorophyll) and sterols. However, GCB is known to adsorb planar molecules, and this compound, a triazole fungicide, could be susceptible to this. If your sample is not highly pigmented, consider reducing the amount of GCB or omitting it altogether.[2][3][4]

  • Extraction and Shaking Time: Ensure that the shaking or vortexing during the extraction and cleanup steps is vigorous and of sufficient duration to ensure thorough mixing and partitioning. For soil samples, a longer extraction time may be necessary due to stronger matrix-analyte interactions.[1]

Q3: How does the sample matrix affect this compound recovery?

The sample matrix plays a significant role in the recovery of this compound. Different matrices present unique challenges:

  • High-Fat and High-Oil Matrices (e.g., avocado, nuts, oilseeds): Lipids and fats are co-extracted with this compound and can interfere with the final analysis. The use of a C18 sorbent during d-SPE cleanup is recommended to remove these non-polar interferences.[5][6]

  • High-Pigment Matrices (e.g., spinach, kale): Pigments like chlorophyll (B73375) can interfere with the analysis. GCB is effective at removing these, but its use should be optimized to prevent loss of this compound.[2][4]

  • Dry and Low-Moisture Matrices (e.g., soil, cereals, dried fruit): As mentioned, these require a hydration step to facilitate the extraction of this compound into the organic solvent.[1]

  • Acidic Matrices (e.g., citrus fruits): The pH of the sample can influence the stability and extraction efficiency of this compound. The use of a buffered QuEChERS method (e.g., citrate (B86180) or acetate (B1210297) buffer) is recommended to maintain a consistent pH during extraction.[7]

Q4: Can this compound degrade during sample preparation?

Yes, this compound can be susceptible to degradation under certain conditions. Key factors to consider are:

  • pH: Extreme pH conditions (highly acidic or alkaline) can potentially lead to the hydrolysis of this compound. Using buffered QuEChERS methods helps to mitigate this by maintaining a stable pH.

  • Temperature: While not extensively documented for this compound specifically during sample prep, prolonged exposure to high temperatures during steps like solvent evaporation should be avoided. Use a gentle stream of nitrogen at a controlled temperature if solvent evaporation is necessary.

  • Light: Some pesticides are photolabile. While specific data on the photostability of this compound during sample prep is limited, it is good practice to protect samples and extracts from direct light, especially if they will be stored for any length of time before analysis.

Data Presentation: this compound Recovery in Various Matrices

The following table summarizes expected recovery ranges for this compound in different matrices using the QuEChERS method with various cleanup sorbents. Note that actual recoveries can vary based on specific experimental conditions. Acceptable recovery rates are generally considered to be within 70-120%.[5][8]

Sample MatrixCleanup Sorbent(s)Expected Recovery Range (%)Key Considerations
Fruits (e.g., Apples, Grapes) PSA85 - 110Standard cleanup for samples with low fat and pigment content.
PSA + C1880 - 105C18 can be added for fruits with higher waxy content.
PSA + GCB70 - 100Use GCB judiciously for highly colored fruits to avoid analyte loss.[3]
Vegetables (e.g., Lettuce, Cucumber) PSA85 - 115Effective for high-water-content vegetables.
PSA + GCB75 - 105Recommended for green, leafy vegetables to remove chlorophyll.[2][4]
Soil No Cleanup70 - 120For some soil types, a cleanup step may not be necessary and can improve recovery by avoiding sorbent interactions.
PSA + C1870 - 110A common combination for general soil cleanup.
High-Fat Matrices (e.g., Avocado) PSA + C1870 - 110C18 is essential for removing lipid co-extractives.

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Fruits and Vegetables

This protocol is based on the widely used EN 15662 method.

  • Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples, use 5 g of sample and add 5 mL of reagent water, then vortex and let stand for 30 minutes to hydrate.

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the contents of a QuEChERS extraction salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and the appropriate sorbent (e.g., 25 mg PSA for general cleanup; add 25 mg C18 for fatty matrices, and/or 2.5-7.5 mg GCB for pigmented matrices).

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge the d-SPE tube at a high speed (e.g., ≥10,000 x g) for 2 minutes.

    • Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS or GC-MS.

Protocol 2: QuEChERS Method for this compound in Soil
  • Sample Preparation:

    • Weigh 10 g of soil (with ≥70% water content) into a 50 mL centrifuge tube.

    • Alternatively, for dry soil, weigh 5 g of soil, add 5 mL of reagent water, vortex briefly, and allow to hydrate for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Shake vigorously (manually or mechanically) for 5 minutes to extract the pesticides.

    • Add the contents of a QuEChERS extraction salt packet (citrate or acetate buffered).

    • Immediately shake for at least 2 minutes.

  • Centrifugation: Centrifuge for 5 minutes at ≥3000 x g.

  • Dispersive SPE Cleanup (if necessary):

    • Transfer a 1 mL aliquot of the supernatant to a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge the d-SPE tube at ≥5000 x g for 2 minutes.

    • Transfer the purified extract into an autosampler vial for analysis.

Visualization of Troubleshooting Workflow

Troubleshooting_Low_Bromuconazole_Recovery start Low this compound Recovery Observed check_sample_prep Review Sample Preparation Protocol start->check_sample_prep is_dry_matrix Is the sample a dry or low-moisture matrix? check_sample_prep->is_dry_matrix hydrate_sample Action: Add water and allow for hydration before extraction. is_dry_matrix->hydrate_sample Yes check_extraction Evaluate Extraction Step is_dry_matrix->check_extraction No hydrate_sample->check_extraction solvent_choice Is the extraction solvent appropriate? (Acetonitrile is common) check_extraction->solvent_choice optimize_solvent Action: Consider alternative solvents or solvent mixtures. solvent_choice->optimize_solvent No shaking_ok Is shaking/vortexing vigorous and long enough? solvent_choice->shaking_ok Yes end Recovery Improved optimize_solvent->end increase_shaking Action: Increase shaking time and/or intensity. shaking_ok->increase_shaking No check_cleanup Evaluate d-SPE Cleanup Step shaking_ok->check_cleanup Yes increase_shaking->end sorbent_choice Is the d-SPE sorbent combination appropriate for the matrix? check_cleanup->sorbent_choice optimize_sorbent Action: - Reduce or remove GCB for non-pigmented samples. - Add C18 for fatty matrices. - Optimize PSA amount. sorbent_choice->optimize_sorbent No check_matrix_effects Investigate Matrix Effects sorbent_choice->check_matrix_effects Yes optimize_sorbent->end use_matrix_matched Are you using matrix-matched standards for calibration? check_matrix_effects->use_matrix_matched prepare_mm_standards Action: Prepare calibration standards in a blank matrix extract. use_matrix_matched->prepare_mm_standards No check_stability Consider Analyte Stability use_matrix_matched->check_stability Yes prepare_mm_standards->end ph_temp_light Were pH, temperature, and light exposure controlled? check_stability->ph_temp_light control_conditions Action: - Use buffered QuEChERS. - Avoid high temperatures. - Protect from light. ph_temp_light->control_conditions No final_review Review Procedural Steps for Errors ph_temp_light->final_review Yes control_conditions->end pipetting_standards Check pipetting accuracy, standard concentrations, and calculations. final_review->pipetting_standards pipetting_standards->end

Caption: Troubleshooting workflow for low this compound recovery.

References

reducing bromuconazole degradation during analytical procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of bromuconazole during analytical procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Response or No Peak Degradation of this compound in Standard/Sample: - Improper storage conditions (e.g., exposure to light, elevated temperature).- Chemical degradation due to pH of the solvent or sample matrix.HPLC System Issues: - Leak in the system.- Detector lamp issue.- Incorrect mobile phase composition.Address Analyte Stability: - Prepare fresh standards. Store stock solutions in amber vials at low temperatures (-20°C is preferable for long-term storage).- For samples, minimize time between extraction and analysis. If storage is necessary, store extracts at 4°C for short-term and -20°C for long-term, protected from light.[1][2]- Evaluate the pH of your sample extract. If necessary, adjust to a neutral or slightly acidic pH.[1]Troubleshoot HPLC System: - Check for leaks in fittings and connections.[3][4]- Ensure the detector lamp is on and has sufficient energy.[4]- Prepare fresh mobile phase and ensure proper degassing.[3][4]
Shifting Retention Times Column Temperature Fluctuation: - Inconsistent oven temperature.Mobile Phase Inconsistency: - Change in mobile phase composition over time.- Poor column equilibration.Column Contamination: - Buildup of matrix components on the column.Ensure System Stability: - Use a column oven to maintain a consistent temperature.[4][5]Verify Mobile Phase: - Prepare fresh mobile phase daily.[4]- Ensure the column is adequately equilibrated with the mobile phase before injections.[4]Maintain Column Health: - Use a guard column to protect the analytical column from contaminants.[6]- Implement a column washing step after each analytical run to remove strongly retained compounds.
Peak Tailing or Splitting Column Degradation: - Contamination of the column inlet frit.- Voids in the column packing material.Inappropriate Sample Solvent: - Sample dissolved in a solvent much stronger than the mobile phase.Secondary Interactions: - Interaction of the analyte with active sites (silanols) on the stationary phase.Address Column and Sample Issues: - Replace the column inlet frit or use a new column.- Whenever possible, dissolve the sample in the mobile phase.[3]Optimize Mobile Phase: - Adjust the mobile phase pH or add a buffer to minimize secondary interactions.
Appearance of Unknown Peaks This compound Degradation: - Formation of degradation products due to hydrolysis, oxidation, or photodegradation.Contamination: - Contaminated solvent, glassware, or sample matrix.Investigate Degradation: - Compare the chromatogram of a fresh standard to an older one to see if new peaks have appeared in the older standard.[1]- Review sample handling procedures to identify potential causes of degradation (e.g., light exposure, extreme pH).Ensure Cleanliness: - Use high-purity solvents and thoroughly clean all glassware.- Run a blank (solvent injection) to check for system contamination.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during analysis?

A1: The main factors are pH, temperature, and light. This compound, like many pesticides, can be susceptible to alkaline hydrolysis (degradation in high pH conditions).[7] Elevated temperatures can accelerate degradation rates, and exposure to UV light (including sunlight) can cause photodegradation.

Q2: What is the ideal solvent for preparing this compound stock solutions?

A2: Acetonitrile (B52724) is a commonly used solvent for this compound analytical standards and is a good choice for stock solutions due to its compatibility with reversed-phase HPLC and its UV transparency.[8] Methanol can also be used, but acetonitrile is often preferred. For working standards, it is best to dilute the stock solution in the mobile phase to be used for the analysis.

Q3: How should I store my this compound standards and samples to ensure stability?

A3: For long-term storage, stock solutions and sample extracts should be kept in amber glass vials to protect from light and stored in a freezer at -20°C. For short-term storage (up to 48 hours), refrigeration at 4°C is acceptable.[1] Avoid repeated freeze-thaw cycles.[1]

Q4: My sample matrix is complex (e.g., soil, plant tissue). How can this affect this compound stability and analysis?

A4: Complex matrices can introduce interferents that co-elute with this compound, affecting quantification. The pH of the matrix extract can also influence the stability of this compound. Additionally, matrix components can accumulate on the HPLC column, leading to poor peak shape and shifting retention times. It may be necessary to incorporate a sample cleanup step, such as solid-phase extraction (SPE), and to use matrix-matched standards for calibration to compensate for matrix effects.[9]

Q5: I suspect my this compound is degrading. How can I confirm this?

A5: To confirm degradation, you can perform a forced degradation study. Expose a solution of this compound to harsh conditions (e.g., acidic, basic, oxidative, and photolytic conditions) and analyze the stressed samples by HPLC. The appearance of new peaks and a decrease in the parent this compound peak area would indicate degradation and help identify the potential degradation products. Comparing the chromatogram of a freshly prepared standard to one that has been stored for a period can also reveal degradation.[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Standard Solution

This protocol describes the preparation of a this compound standard solution with considerations for minimizing degradation.

  • Materials:

    • This compound analytical standard

    • HPLC-grade acetonitrile

    • Amber glass volumetric flasks and vials

    • Analytical balance

  • Procedure: a. Accurately weigh the required amount of this compound analytical standard. b. Dissolve the standard in HPLC-grade acetonitrile in an amber volumetric flask to prepare a stock solution of known concentration (e.g., 1000 µg/mL). c. From the stock solution, prepare working standards by diluting with the mobile phase to be used in the analysis. d. Store the stock solution and working standards in amber vials at -20°C when not in use.

Protocol 2: General Sample Extraction and pH Management

This protocol provides a general workflow for sample extraction with a focus on pH control to prevent hydrolysis.

  • Materials:

    • Sample matrix (e.g., soil, water, plant tissue)

    • Extraction solvent (e.g., acetonitrile)

    • pH meter or pH indicator strips

    • Acid and base for pH adjustment (e.g., 0.1 M formic acid, 0.1 M ammonium (B1175870) hydroxide)

    • Centrifuge and filtration apparatus

  • Procedure: a. Homogenize the sample as required. b. Extract this compound from the sample matrix using an appropriate volume of extraction solvent (e.g., QuEChERS method for food matrices). c. After extraction, measure the pH of the extract. d. If the pH is in the alkaline range (> 8), adjust to a neutral or slightly acidic pH (6-7) by adding a suitable acid dropwise while monitoring the pH. e. Proceed with any necessary cleanup steps (e.g., solid-phase extraction). f. Filter the final extract through a 0.22 µm filter before HPLC analysis. g. Analyze the sample as soon as possible or store it under the recommended conditions (4°C for short-term, -20°C for long-term, protected from light).

Visualizations

G Troubleshooting Workflow for Low Analyte Response cluster_sample Sample Troubleshooting cluster_system System Troubleshooting start Low or No this compound Peak Detected check_standard Prepare and Inject Fresh Standard start->check_standard peak_ok Peak Area is as Expected? check_standard->peak_ok issue_sample Issue is with Sample Preparation or Matrix peak_ok->issue_sample Yes issue_system Issue is with HPLC System or Original Standard peak_ok->issue_system No check_storage Review Sample Storage Conditions (Temp, Light, Duration) issue_sample->check_storage check_leaks Check for System Leaks issue_system->check_leaks check_ph Measure pH of Sample Extract check_storage->check_ph check_matrix Evaluate Matrix Effects (Use Matrix-Matched Standards) check_ph->check_matrix check_mobile_phase Prepare Fresh Mobile Phase check_leaks->check_mobile_phase check_detector Check Detector Lamp Status check_mobile_phase->check_detector

Caption: Troubleshooting logic for low this compound response.

G General Workflow for this compound Sample Preparation start Sample Collection homogenize Sample Homogenization start->homogenize extract Extraction with Organic Solvent (e.g., Acetonitrile) homogenize->extract check_ph Measure pH of Extract extract->check_ph adjust_ph Adjust pH to 6-7 if Alkaline check_ph->adjust_ph pH > 8 no_adjust Proceed to Cleanup check_ph->no_adjust pH ≤ 8 cleanup Sample Cleanup (e.g., SPE) adjust_ph->cleanup no_adjust->cleanup filter Filter Extract (0.22 µm) cleanup->filter analyze HPLC Analysis filter->analyze store Store Extract at -20°C in Amber Vial if Analysis is Delayed filter->store

Caption: Recommended sample preparation workflow.

References

Technical Support Center: Trace Level Detection of Bromuconazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace level detection of bromuconazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for trace level detection of this compound?

A1: Both Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly effective for the trace level detection and quantification of this compound. The choice between the two often depends on the sample matrix, available instrumentation, and the desired sensitivity. LC-MS/MS is generally preferred for its ability to analyze a wide range of compounds without the need for derivatization.

Q2: What are the typical sample preparation methods for this compound analysis?

A2: The most common sample preparation techniques are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid Phase Extraction (SPE). QuEChERS is a streamlined method involving a simple extraction and cleanup process, making it suitable for a wide variety of food matrices.[1] SPE offers a more targeted cleanup and can be optimized to remove specific matrix interferences, which is particularly useful for complex samples.[2]

Q3: How can I minimize matrix effects in my this compound analysis?

A3: Matrix effects, which can cause ion suppression or enhancement in MS-based methods, are a common challenge.[3] To mitigate these effects, consider the following:

  • Matrix-matched calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples.[3]

  • Sample dilution: Diluting the sample extract can reduce the concentration of co-eluting matrix components.[4]

  • Effective cleanup: Utilize cleanup steps in your sample preparation, such as dispersive SPE (d-SPE) in the QuEChERS method or choosing a selective SPE sorbent.[5]

  • Use of internal standards: Isotopically labeled internal standards can help to compensate for matrix effects.[6]

Q4: My this compound peak is tailing in my GC-MS analysis. What could be the cause?

A4: Peak tailing for this compound in GC-MS can be caused by several factors:

  • Active sites in the GC system: The inlet liner, column, or injection port may have active sites that interact with the analyte. Ensure all components are properly deactivated.[7]

  • Column contamination: Contamination from previous injections can lead to peak tailing. Try baking out the column or trimming the front end.[8]

  • Improper column installation: Incorrect column installation can create dead volume, leading to peak distortion.[9]

  • Solvent-phase mismatch: A mismatch in polarity between the solvent and the stationary phase can cause peak shape issues.[7]

Q5: I am observing low recovery of this compound during my QuEChERS extraction. What can I do to improve it?

A5: Low recovery of triazole fungicides like this compound during QuEChERS can be addressed by:

  • Optimizing the extraction solvent: While acetonitrile (B52724) is standard, modifications to the solvent or the addition of acidifiers can improve extraction efficiency for certain matrices.

  • Adjusting the pH: The pH of the sample can influence the recovery of pH-sensitive pesticides.

  • Choosing the right d-SPE sorbent: For fatty matrices, a combination of PSA and C18 sorbents is often used to remove lipids and other interferences that can affect recovery.[5] It's important to note that some sorbents, like graphitized carbon black (GCB), can lead to the loss of planar pesticides.[5]

Troubleshooting Guides

LC-MS/MS Analysis Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity/No Peak Poor ionization of this compound.Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase pH is suitable for positive ionization of this compound.
Incorrect MRM transitions.Verify the precursor and product ions for this compound. Refer to the experimental protocols section for validated transitions.
Contamination of the ion source.Clean the ion source components as per the manufacturer's instructions.
Poor Peak Shape (Fronting or Tailing) Column degradation or contamination.Replace the guard column or the analytical column.
Incompatible mobile phase.Ensure the mobile phase is properly mixed and degassed. Check for precipitation.
Sample overload.Dilute the sample extract and reinject.
Retention Time Shift Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure consistent mixing.
Column temperature fluctuations.Ensure the column oven is maintaining a stable temperature.
Column aging.Monitor column performance with a quality control standard and replace as needed.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the system.
Matrix interferences.Improve sample cleanup or use a divert valve to direct the early eluting, unretained components to waste.
GC-MS/MS Analysis Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity/No Peak Degradation in the inlet.Use a deactivated inlet liner and optimize the inlet temperature.
Incorrect MRM transitions.Confirm the precursor and product ions for this compound.
Leaks in the system.Perform a leak check of the GC-MS system.
Peak Tailing Active sites in the inlet or column.Use a deactivated liner and an inert column. Consider trimming the column.[8]
Column contamination.Bake out the column or replace it if necessary.[8]
Improper column installation.Ensure the column is installed correctly in the inlet and detector.[9]
Poor Reproducibility Inconsistent injection volume.Check the autosampler syringe for air bubbles and ensure proper operation.
Inlet discrimination.Optimize the injection speed and inlet temperature.
Matrix effects in the inlet.Use matrix-matched standards or an analyte protectant.

Data Presentation

Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters for this compound
Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier Collision Energy (V)
376.0158.970.135 / 25

Source: This data is compiled from publicly available resources and may require optimization for your specific instrument.[10]

Table 2: GC-MS/MS Multiple Reaction Monitoring (MRM) Parameters for this compound
Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier Collision Energy (V)
294.9172.9145.0Optimize for instrument

Source: This data is compiled from publicly available resources and may require optimization for your specific instrument.

Table 3: Indicative Recovery of Triazole Fungicides in Various Matrices using QuEChERS
Matrix Spiking Level (mg/kg) Average Recovery (%) RSD (%)
Surface Water0.0190 - 108.82.8 - 18.7
Fruits (e.g., Grapes)0.0185 - 115< 15
Vegetables (e.g., Tomato)0.0180 - 110< 20

Note: This table presents typical recovery ranges for triazole fungicides. Actual recoveries for this compound may vary depending on the specific matrix and experimental conditions.[11]

Experimental Protocols

Protocol 1: this compound Analysis in Fruit Samples using QuEChERS and LC-MS/MS

This protocol provides a general workflow. It is essential to validate the method for your specific matrix and instrumentation.

1. Sample Preparation (QuEChERS)

  • Homogenization: Homogenize 10-15 g of the fruit sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing MgSO₄ and PSA (and C18 for fatty matrices).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.

    • The sample is now ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute this compound, followed by a column wash and re-equilibration.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Use the parameters from Table 1.

Protocol 2: this compound Analysis in Water Samples using Solid Phase Extraction (SPE) and GC-MS/MS

This protocol outlines a general procedure for water analysis. Method validation is crucial.

1. Sample Preparation (SPE)

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge dry out.[12]

  • Loading: Pass 100-500 mL of the water sample through the cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge thoroughly by passing air or nitrogen through it for 10-20 minutes.

  • Elution: Elute the trapped this compound with a suitable organic solvent, such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol. Collect the eluate.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS/MS analysis.

2. GC-MS/MS Analysis

  • GC Column: A low-bleed, mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: Optimized for efficient vaporization without degradation (e.g., 250-280 °C).

  • Oven Temperature Program: A temperature program that provides good separation of this compound from any matrix components.

  • Injection Mode: Splitless injection is typically used for trace analysis.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Use the parameters from Table 2.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection start Sample Collection homogenization Homogenization start->homogenization extraction Extraction (QuEChERS or SPE) homogenization->extraction cleanup Cleanup (d-SPE or SPE Wash/Elution) extraction->cleanup final_extract Final Extract cleanup->final_extract injection Injection final_extract->injection Transfer to vial separation Chromatographic Separation (LC or GC) injection->separation detection MS/MS Detection (MRM) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic cluster_sample Sample & Standard Integrity cluster_prep Sample Preparation cluster_instrument Instrumental Analysis start Analytical Problem Encountered (e.g., Low Recovery, Peak Tailing) check_sample Verify Sample Homogeneity & Storage Conditions start->check_sample check_standard Check Standard Purity, Concentration & Stability start->check_standard review_extraction Review Extraction Protocol (Solvent, pH, Salts) start->review_extraction review_cleanup Evaluate Cleanup Step (Sorbent Choice, Elution) start->review_cleanup check_lcgc Inspect LC/GC System (Column, Leaks, Temperatures) start->check_lcgc check_ms Verify MS Parameters (Ion Source, MRM Transitions) start->check_ms

Caption: Logical troubleshooting approach for this compound analysis.

References

Technical Support Center: Simultaneous Analysis of Bromuconazole and Other Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the simultaneous analysis of bromuconazole and other pesticides.

Troubleshooting Guide

This guide addresses common issues encountered during the simultaneous analysis of this compound and other pesticides, particularly when using QuEChERS-based sample preparation followed by GC-MS/MS or LC-MS/MS analysis.

Issue IDQuestionPossible CausesSuggested Solutions
PEAK-001 Why am I observing peak tailing for this compound and other triazoles in my GC-MS/MS analysis? - Active sites in the GC system: The liner, column, or inlet can have active sites that interact with polar functional groups on the pesticides.[1][2] - Contamination: Buildup of non-volatile matrix components in the inlet or on the column.[1] - Improper column installation: A poor cut on the column or incorrect positioning in the inlet can cause turbulence.[3] - Inappropriate solvent: A polar solvent like methanol (B129727) may not wet a non-polar column effectively, leading to poor focusing.- Use deactivated liners and columns: Employ liners and columns specifically designed for inertness to minimize interactions.[4] - Perform regular maintenance: Clean the ion source, replace the liner and septa, and trim the analytical column regularly.[1][3] - Ensure proper column installation: Use a ceramic wafer to achieve a clean, square cut and ensure the column is installed at the correct height in the inlet.[3] - Optimize solvent choice: If possible, use a solvent that is more compatible with the stationary phase.
REC-002 I am experiencing low recovery for this compound and other pesticides. What could be the cause? - Inefficient extraction: The chosen extraction solvent may not be optimal for all target analytes, especially for more polar pesticides.[5] - Analyte loss during cleanup: Dispersive SPE (dSPE) sorbents can sometimes adsorb certain pesticides.[5][6][7] For example, using too much C18 sorbent can lead to lower recoveries for some fungicides in certain matrices.[8] - pH sensitivity: Some pesticides are sensitive to the pH of the extraction and cleanup steps.- Optimize the extraction solvent: While acetonitrile (B52724) is common in QuEChERS, for certain pesticide mixtures, ethyl acetate (B1210297) might be considered, though it can co-extract more lipids.[9] - Select appropriate dSPE sorbents: Carefully choose and optimize the amount of dSPE sorbents. For fatty matrices, C18 is often used, while PSA is used for removing sugars and organic acids.[10] For planar pesticides, graphitized carbon black (GCB) can be effective, but may also retain some target analytes.[6] - Use buffered QuEChERS: Employing buffered QuEChERS methods (e.g., with acetate or citrate) can help maintain a stable pH and improve the recovery of pH-sensitive pesticides.
MAT-003 My results are showing significant matrix effects (ion suppression or enhancement) in LC-MS/MS analysis. How can I mitigate this? - Co-eluting matrix components: Endogenous substances from the sample matrix can interfere with the ionization of the target analytes in the mass spectrometer's source.[11][12][13][14] - Insufficient cleanup: The sample preparation method may not be adequately removing interfering matrix components.[10]- Use matrix-matched calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples.[7][15] - Employ stable isotope-labeled internal standards: These compounds co-elute with the analyte of interest and experience similar matrix effects, allowing for accurate correction.[16][17] - Improve sample cleanup: Optimize the dSPE step by testing different sorbents and amounts. In some cases, a cartridge SPE cleanup may be more effective, though it carries a higher risk of analyte loss.[5][10] - Dilute the sample extract: Diluting the final extract can reduce the concentration of interfering matrix components, but may compromise the limits of detection.[18]
CHROM-004 I'm seeing poor chromatographic resolution between this compound and other structurally similar triazole fungicides. - Suboptimal chromatographic conditions: The GC or LC method may not be optimized for separating closely related compounds. - Column degradation: Over time, the stationary phase of the column can degrade, leading to a loss of resolution.- Optimize the temperature program (GC) or gradient (LC): A slower temperature ramp or a shallower gradient can improve the separation of co-eluting peaks. - Select a different column chemistry: A column with a different stationary phase may provide better selectivity for the target analytes. - Replace the analytical column: If the column has been used extensively, it may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the simultaneous analysis of this compound and other pesticides?

A1: The primary challenges include:

  • Matrix effects: Co-extracted compounds from the sample matrix can suppress or enhance the analyte signal in the mass spectrometer, leading to inaccurate quantification.[7][12] This is a significant issue in both GC-MS and LC-MS analysis.[12]

  • Diverse physicochemical properties: Pesticides belong to various chemical classes with a wide range of polarities and volatilities, making it difficult to find a single method for efficient extraction and analysis of all compounds.[5]

  • Low recovery of certain pesticides: Some pesticides, particularly more polar ones, may have low recoveries during the extraction and cleanup steps.[5] The choice of dSPE sorbents in the QuEChERS method can also lead to the loss of certain analytes.[5][6]

  • Chromatographic co-elution: Structurally similar pesticides, such as other triazole fungicides, may be difficult to separate chromatographically, which can lead to interference in their detection and quantification.

Q2: Is the QuEChERS method suitable for the analysis of this compound in all types of matrices?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for a variety of matrices, including fruits, vegetables, and cereals.[19] However, for very complex or fatty matrices, modifications to the standard QuEChERS protocol may be necessary to achieve adequate cleanup and analyte recovery.[10] For example, in fatty matrices like meat products, a standard QuEChERS cleanup may not be sufficient, and an additional cleanup step using SPE cartridges might be required.[10]

Q3: How can I confirm the identity of this compound and other pesticides in my samples?

A3: For confirmation using tandem mass spectrometry (MS/MS), it is recommended to monitor at least two specific multiple reaction monitoring (MRM) transitions for each analyte. The ratio of the quantifier to the qualifier ion should be consistent between the sample and a standard.

Q4: What are the typical recovery rates I should expect for this compound using a QuEChERS-based method?

A4: Acceptable recovery rates for pesticide residue analysis are generally within the range of 70-120%.[15][20] However, the actual recovery for this compound can vary depending on the matrix, the specific QuEChERS protocol used, and the fortification level. For example, one study on animal-origin food matrices found that with an optimized cleanup using 100 mg of C18, the recovery of this compound was satisfactory.[8] Another study on wheat grains reported recoveries for this compound between 85% and 89.24%.[21]

Quantitative Data Summary

The following table summarizes quantitative data for the analysis of this compound and other triazole pesticides from various studies.

PesticideMatrixAnalytical MethodRecovery (%)LOQ (mg/kg)RSD (%)Reference
This compoundWheatGC-MS/MS85.00 - 89.240.01213-15[21]
TebuconazoleWheatGC-MS/MS98.4 - 87.510.018-10[21]
EpoxiconazoleWheatGC-MS/MS99.18 - 87.430.0112-16[21]
DifenoconazoleWheatGC-MS/MS94.5 - 93.740.0112-16[21]
TriadimenolFruitsHPLC-PDA63.8 - 119.10.0098 - 0.05031.1 - 12.6[22]
TebuconazoleFruitsHPLC-PDA63.8 - 119.10.0098 - 0.05031.1 - 12.6[22]
EpoxiconazoleFruitsHPLC-PDA63.8 - 119.10.0098 - 0.05031.1 - 12.6[22]
This compoundAnimal-origin foodsUPLC-MS/MS72.0 - 114.80.3 - 0.9 µg/kg< 9.9[8]
TebuconazoleAnimal-origin foodsUPLC-MS/MS72.0 - 114.80.3 - 0.9 µg/kg< 9.9[8]

Detailed Experimental Protocol: QuEChERS Extraction and Analysis

This protocol provides a general framework for the simultaneous analysis of this compound and other pesticides in a fruit or vegetable matrix. Optimization may be required for specific matrices and target analyte lists.

1. Sample Preparation and Homogenization

  • Weigh a representative portion of the sample (e.g., 10-15 g) into a 50 mL centrifuge tube.[19]

  • For dry samples like cereals, add a specific amount of water to rehydrate the sample before extraction.[21]

  • If necessary, add an internal standard solution to the sample.

2. Extraction

  • Add 10 mL of acetonitrile to the centrifuge tube.[19]

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[19]

  • Seal the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of the pesticides into the acetonitrile layer.[19]

  • Centrifuge the tube at a specified speed (e.g., 4000 rpm) for 5 minutes to separate the organic and aqueous layers and pellet the solid matrix material.[19]

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Take an aliquot of the acetonitrile supernatant (e.g., 6 mL) and transfer it to a 15 mL dSPE tube containing the appropriate cleanup sorbents. A common combination is magnesium sulfate, primary secondary amine (PSA), and C18.[10]

  • Vortex the dSPE tube for 30 seconds to 1 minute to allow the sorbents to remove interfering matrix components.

  • Centrifuge the dSPE tube for 5 minutes to pellet the sorbents.

4. Final Extract Preparation and Analysis

  • Take an aliquot of the cleaned-up extract and transfer it to an autosampler vial.

  • The extract may be acidified (e.g., with formic acid) to improve the stability of certain pesticides for LC-MS/MS analysis.

  • Analyze the extract using a validated GC-MS/MS or LC-MS/MS method.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis weigh 1. Weigh Sample (10-15g) homogenize 2. Homogenize Sample weigh->homogenize add_solvent 3. Add Acetonitrile homogenize->add_solvent add_salts 4. Add QuEChERS Salts add_solvent->add_salts shake 5. Shake Vigorously add_salts->shake centrifuge1 6. Centrifuge shake->centrifuge1 transfer_supernatant 7. Transfer Supernatant centrifuge1->transfer_supernatant add_dspe 8. Add to dSPE Tube transfer_supernatant->add_dspe vortex 9. Vortex add_dspe->vortex centrifuge2 10. Centrifuge vortex->centrifuge2 final_extract 11. Prepare Final Extract centrifuge2->final_extract analysis 12. GC-MS/MS or LC-MS/MS Analysis final_extract->analysis

Caption: Experimental workflow for the simultaneous analysis of pesticides using the QuEChERS method.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_recovery Recovery Issues cluster_matrix Matrix Effects start Analytical Issue Encountered peak_tailing Peak Tailing? start->peak_tailing low_recovery Low Recovery? start->low_recovery matrix_effects Matrix Effects? start->matrix_effects check_gc_system Check for active sites in GC system peak_tailing->check_gc_system Yes maintain_inlet Perform inlet maintenance check_gc_system->maintain_inlet check_column_install Verify column installation check_gc_system->check_column_install optimize_extraction Optimize extraction solvent/pH low_recovery->optimize_extraction Yes optimize_cleanup Optimize dSPE sorbents low_recovery->optimize_cleanup use_matrix_matched Use matrix-matched calibration matrix_effects->use_matrix_matched Yes use_is Use internal standards matrix_effects->use_is improve_cleanup Improve sample cleanup matrix_effects->improve_cleanup

Caption: Troubleshooting logic for common issues in pesticide residue analysis.

References

Technical Support Center: Enhancing Bromuconazole Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the solubility of bromuconazole in aqueous solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is generally considered to have moderate aqueous solubility. One source indicates a water solubility of 48.3 mg/L at 20°C and pH 7.[1] Another study mentions a solubility of 50 mg/L.[2] It's important to experimentally determine the solubility under your specific laboratory conditions.

Q2: What are the primary methods to improve the aqueous solubility of this compound?

Several techniques can be employed to enhance the solubility of poorly soluble drugs like this compound. These can be broadly categorized as physical and chemical modifications.[3] Common approaches include:

  • Co-solvency: Blending water with a miscible organic solvent.

  • Use of Surfactants: Employing surfactants to form micelles that encapsulate the drug.[4][5]

  • Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins.[6]

  • Nanoparticle Formulation: Reducing the particle size to the nanoscale to increase the surface area.[7][8]

  • Solid Dispersion: Dispersing the drug in a solid hydrophilic carrier.[9][10][11]

  • pH Adjustment: Modifying the pH of the solution to ionize the drug, if applicable.[12][13]

Q3: How do I choose the best solubility enhancement method for my experiment?

The selection of an appropriate method depends on several factors, including the physicochemical properties of this compound, the desired final concentration, the intended application (e.g., in vitro assay, formulation for in vivo studies), and the required characteristics of the final dosage form.[3] A preliminary screening of different methods is often recommended.

Troubleshooting Guides

Co-solvency

Problem: My this compound precipitates when I add my aqueous buffer to the stock solution prepared in an organic solvent.

  • Possible Cause: The concentration of the organic co-solvent is too low in the final solution to maintain the solubility of this compound.

  • Troubleshooting Steps:

    • Increase Co-solvent Concentration: Gradually increase the percentage of the organic co-solvent in your final aqueous solution. Be mindful of the tolerance of your experimental system (e.g., cell culture) to the organic solvent.

    • Test Different Co-solvents: Some co-solvents are more effective than others. Common choices include ethanol (B145695), polyethylene (B3416737) glycol (PEG), and propylene (B89431) glycol.[14]

    • Optimize the Order of Addition: Try adding the aqueous buffer to the this compound stock solution slowly while vortexing to avoid localized high concentrations that can lead to precipitation.

Quantitative Data for a Related Azole (Fluconazole) in Ethanol/Water Mixtures

The following table shows the mole fraction solubility of fluconazole (B54011) in ethanol-water mixtures at different temperatures. This data can serve as a reference for designing experiments with this compound, though the absolute values will differ.

Temperature (K)Mole Fraction of EthanolMole Fraction Solubility of Fluconazole (x10³)
293.150.000.28
0.201.35
0.505.89
0.8015.6
1.0025.1
308.150.000.45
0.202.11
0.508.81
0.8022.4
1.0035.5
323.150.000.71
0.203.24
0.5012.8
0.8031.5
1.0048.9
Data adapted from a study on fluconazole solubility.[15]

Experimental Protocol: Co-solvent Solubility Determination (Shake-Flask Method)

This protocol is a general method for determining the solubility of a compound in a co-solvent mixture.

  • Prepare a series of co-solvent mixtures with varying compositions (e.g., 10%, 20%, 30% ethanol in water).

  • Add an excess amount of this compound to a known volume of each co-solvent mixture in a sealed vial.

  • Agitate the vials at a constant temperature for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw a sample from the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PTFE).

  • Dilute the filtered sample with an appropriate solvent and quantify the concentration of this compound using a validated analytical method such as HPLC-UV.

Logical Workflow for Co-solvency Troubleshooting

start Select this compound and Cyclodextrin phase_solubility Phase Solubility Study start->phase_solubility determine_ratio Determine Molar Ratio phase_solubility->determine_ratio select_method Select Preparation Method (Co-evaporation, Lyophilization, etc.) determine_ratio->select_method prepare_complex Prepare Solid Complex select_method->prepare_complex characterize Characterize Complex (DSC, FTIR, XRD) prepare_complex->characterize confirm_formation Confirm Inclusion Complex Formation characterize->confirm_formation cluster_0 Formulation Factors cluster_1 Process Parameters Stabilizer Type Stabilizer Type Zeta Potential Zeta Potential Stabilizer Type->Zeta Potential Stabilizer Concentration Stabilizer Concentration Stabilizer Concentration->Zeta Potential Drug Concentration Drug Concentration Particle Size Particle Size Drug Concentration->Particle Size Milling Time/Speed Milling Time/Speed Milling Time/Speed->Particle Size Homogenization Pressure/Cycles Homogenization Pressure/Cycles Homogenization Pressure/Cycles->Particle Size Stable Nanosuspension Stable Nanosuspension Particle Size->Stable Nanosuspension Zeta Potential->Stable Nanosuspension

References

Technical Support Center: Optimization of Injection Parameters for Bromuconazole GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the gas chromatography (GC) analysis of bromuconazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize analytical methods and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical initial injection parameters for this compound GC analysis?

A1: For the analysis of conazole fungicides like this compound, a good starting point for injection parameters is crucial. Below is a table summarizing typical starting conditions. These may require further optimization based on your specific instrument and column.

ParameterTypical Value/RangeNotes
Injector Type Split/SplitlessSplitless mode is often preferred for trace analysis to maximize sensitivity. A split injection (e.g., 10:1 or higher) can be used for more concentrated samples to avoid column overload.[1]
Injector Temperature 250 - 280 °CA temperature of 250 °C is a common starting point.[1] However, for thermally labile compounds, a lower temperature should be tested to minimize degradation. An optimization study is recommended.[1] Some methods for similar fungicides use an injector temperature of 280 °C.[2]
Injection Volume 1 µLThis is a standard injection volume.[1][3] Larger volumes may be used with techniques like large volume injection (LVI) to enhance sensitivity, but this requires specialized inlets like a cold on-column (COC) injector.[4]
Liner Type Deactivated, glass wool packedA deactivated liner is essential to prevent the adsorption of active compounds.[1] The use of glass wool can help with sample vaporization.
Carrier Gas Helium or HydrogenHelium is commonly used.[2] Hydrogen can offer faster analysis times.[1]
Flow Rate 1.0 - 1.2 mL/minA typical flow rate for standard capillary columns.[2][3]

Q2: I am observing significant peak tailing for my this compound standard. What are the possible causes and solutions?

A2: Peak tailing is a common issue in GC analysis and can be caused by several factors, particularly for active compounds like this compound.

  • Active Sites: The primary cause of tailing for polar or active compounds is often interaction with active sites in the GC system. These sites can be present in the injector liner, on the column, or even from contamination.

    • Solution:

      • Use a new, high-quality deactivated inlet liner.[5]

      • Regularly replace the liner and septum.[5]

      • Trim 10-20 cm from the front of the column to remove any contaminated sections.[5][6]

      • Condition the column according to the manufacturer's instructions to ensure it is properly deactivated.[7]

  • Low Injector Temperature: If the injector temperature is too low, the sample may not vaporize completely and quickly, leading to tailing peaks.

    • Solution: Increase the injector temperature in increments (e.g., 10-20 °C) to ensure complete and rapid vaporization. A good starting point is 250°C.[5]

  • Improper Column Installation: If the column is not installed correctly, it can create dead volume, leading to peak tailing.

    • Solution: Re-install the column according to the manufacturer’s instructions, ensuring a clean, 90-degree cut and correct positioning within the inlet.[5]

Q3: My this compound peak is showing fronting. What could be the cause?

A3: Peak fronting, where the leading edge of the peak is sloped, is often indicative of column overload or an incompatible solvent.

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, causing fronting.

    • Solution:

      • Dilute the sample or decrease the injection volume.[5] For splitless injections, a 1 µL injection is a good starting point.[5]

      • If using splitless injection, consider switching to a split injection with an appropriate split ratio.[8]

  • Incompatible Injection Solvent: If the sample solvent is not compatible with the stationary phase of the column, it can cause peak distortion.

    • Solution: Ensure the sample solvent is compatible with the stationary phase. For non-polar columns, use a non-polar solvent.[5]

  • Low Column Temperature: For later-eluting compounds, a low initial oven temperature can sometimes cause fronting.

    • Solution: Consider increasing the initial oven temperature.[5]

Q4: I am seeing split peaks for this compound. What is the likely cause and how can I fix it?

A4: Split peaks, where a single compound appears as two or more closely spaced peaks, can be caused by several issues related to the injection and column.

  • Improper Column Installation: A poorly cut or installed column can cause the sample to be introduced unevenly, leading to split peaks.

    • Solution: Ensure the column is cut cleanly and installed according to the manufacturer's instructions.[5]

  • Inlet Liner Issues: A cracked or contaminated inlet liner can cause the sample to vaporize non-uniformly.

    • Solution: Replace the inlet liner.[5]

  • Poor Injection Technique: A slow injection can lead to band broadening and can sometimes manifest as split peaks.

    • Solution: Use an autosampler for consistent and rapid injections. If injecting manually, ensure the injection is done quickly and smoothly.[7]

  • Solvent Focusing Issues in Splitless Injection: In splitless injection, if the initial oven temperature is too high relative to the solvent's boiling point, it can lead to improper focusing of the analyte at the head of the column, resulting in split or broad peaks.[9]

    • Solution: The initial oven temperature should be about 20°C lower than the boiling point of the sample solvent.[9]

Troubleshooting Guide

This section provides a more detailed breakdown of common problems, their potential causes, and recommended solutions for the GC analysis of this compound.

ProblemPotential CauseRecommended Solution
No Peaks or Very Small Peaks No sample injected.Confirm the syringe is drawing and injecting the sample.[10]
Injector or detector at the wrong temperature.Verify and stabilize the injector and detector temperatures.[7]
Leak in the system.Perform a leak check using an electronic leak detector.[8]
Column installed incorrectly.Ensure the column is properly installed in the injector and detector.[7]
Retention Time Shifts Inconsistent carrier gas flow or pressure.Check for leaks and ensure the gas supply is stable.[7]
The temperature program is not stable.Verify the oven temperature program is running as expected.[7]
Inconsistent injection volume.Use an autosampler for precise and repeatable injections.[7]
Baseline Noise or Drift Contaminated injector or detector.Clean the injector and detector according to the manufacturer's instructions.[8]
Column bleed.Condition the column. If the bleed is excessive, the column may need to be replaced.[11]
Leaks in the system.Check for leaks, especially around the septum and column fittings.[11]

Experimental Protocols

Protocol 1: Standard Preparation and GC-MS Analysis of this compound

This protocol provides a general procedure for the analysis of this compound. Optimization will be necessary for specific instrumentation and sample matrices.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as acetonitrile (B52724) or toluene.

    • Perform serial dilutions to prepare working standards at the desired concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL).

  • GC-MS Parameters:

    • Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), is a good starting point. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.[2]

    • Injector:

      • Mode: Splitless

      • Temperature: 280 °C[2]

      • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

    • Oven Temperature Program:

      • Initial Temperature: 65 °C, hold for 2 minutes.

      • Ramp 1: Increase to 185 °C at 5 °C/min.

      • Ramp 2: Increase to 200 °C at 1 °C/min.

      • Ramp 3: Increase to 280 °C at 15 °C/min, hold for 25 minutes.[2]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

      • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, or full scan for initial method development. For this compound, characteristic ions would be selected for monitoring.

Visualizations

GC_Troubleshooting_Workflow cluster_problem Identify Problem cluster_investigation Systematic Investigation cluster_solution Implement Solution Problem Poor Chromatographic Result (e.g., Tailing, Fronting, Split Peaks) Check_Injection 1. Check Injection Parameters - Temp, Volume, Mode - Liner & Septum Condition Problem->Check_Injection Start Here Check_Column 2. Inspect GC Column - Proper Installation - Contamination (Trim) - Correct Column Type Check_Injection->Check_Column If no issue found Perform_Maintenance Perform System Maintenance (Replace Consumables, Clean) Check_Injection->Perform_Maintenance Consumables issue Check_System 3. Verify System Integrity - Carrier Gas Flow - Leak Check - Oven Temperature Program Check_Column->Check_System If no issue found Check_Column->Perform_Maintenance Contamination/Installation Optimize_Method Optimize Injection & Oven Parameters Check_System->Optimize_Method Parameters related Verify_Performance Verify with Standard Injection Optimize_Method->Verify_Performance Perform_Maintenance->Verify_Performance

Caption: A logical workflow for troubleshooting common GC issues.

Peak_Shape_Troubleshooting cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_split Split Peaks cluster_solutions Solutions Tailing Peak Tailing ActiveSites Active Sites (Liner, Column) Tailing->ActiveSites LowInjectorTemp Low Injector Temp Tailing->LowInjectorTemp ReplaceConsumables Replace Liner/Septum ActiveSites->ReplaceConsumables TrimColumn Trim Column Inlet ActiveSites->TrimColumn OptimizeTemp Optimize Temperatures LowInjectorTemp->OptimizeTemp Fronting Peak Fronting ColumnOverload Column Overload Fronting->ColumnOverload IncompatibleSolvent Incompatible Solvent Fronting->IncompatibleSolvent AdjustConcentration Dilute Sample/ Decrease Volume ColumnOverload->AdjustConcentration CheckSolvent Verify Solvent Compatibility IncompatibleSolvent->CheckSolvent Split Split Peaks BadColumnCut Improper Column Cut/ Installation Split->BadColumnCut LinerIssues Cracked/Contaminated Liner Split->LinerIssues ReinstallColumn Re-install Column BadColumnCut->ReinstallColumn LinerIssues->ReplaceConsumables

Caption: Common peak shape problems and their corresponding causes and solutions.

References

dealing with co-eluting interferences in bromuconazole analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for bromuconazole analysis. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, with a specific focus on co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are co-eluting interferences and why are they a problem in this compound analysis?

A1: Co-eluting interferences occur when one or more compounds in a sample matrix elute from the chromatography column at the same time as the target analyte, in this case, this compound.[1] This is problematic because it can lead to inaccurate quantification, false positives, and poor peak shapes.[1][2] In mass spectrometry-based detection, co-eluting compounds can also cause ion suppression or enhancement, which significantly affects the accuracy of the results.[3][4][5]

Q2: What are the common sources of co-eluting interferences in this compound analysis?

A2: Co-eluting interferences in this compound analysis typically originate from the sample matrix itself. These can include:

  • Structurally similar compounds: Other pesticides or fungicides with similar chemical properties. For example, other conazole fungicides can have similar retention times and mass spectral fragments.[6]

  • Matrix components: In complex matrices like fruits, vegetables, or soil, compounds such as pigments (e.g., chlorophyll), lipids, sugars, and organic acids can be co-extracted with this compound.[7][8]

  • Isomers: this compound has two chiral centers, resulting in four stereoisomers.[9] These isomers can be difficult to separate and may interfere with each other if not chromatographically resolved.[9][10]

Q3: How can I detect if I have a co-elution problem?

A3: Detecting co-elution can be challenging, especially if the peaks perfectly overlap. Here are some common indicators:

  • Asymmetrical peaks: Look for signs of peak asymmetry, such as shoulders or tailing, which may indicate the presence of a hidden peak.[1]

  • Inconsistent quantification: High variability in results across replicate injections can be a sign of interference.[2]

  • Use of advanced detectors: A diode array detector (DAD) in HPLC can assess peak purity by comparing UV spectra across the peak.[1] Similarly, high-resolution mass spectrometry (HRMS) can distinguish between compounds with the same nominal mass but different elemental compositions.[2]

Q4: What are the primary strategies for dealing with co-eluting interferences?

A4: The main strategies involve improving sample cleanup, optimizing chromatographic separation, and utilizing more selective detection techniques.

  • Enhanced Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) with dispersive solid-phase extraction (dSPE) are effective at removing many matrix components.[11][12]

  • Chromatographic Optimization: Modifying the mobile phase, gradient profile, column temperature, or changing the column stationary phase can improve the resolution between this compound and interfering compounds.[1][2]

  • Selective Detection: Using tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) significantly enhances selectivity, as it monitors specific precursor-to-product ion transitions unique to this compound.[3][6]

Q5: When should I choose Gas Chromatography (GC-MS) versus Liquid Chromatography (LC-MS/MS) for this compound analysis?

A5: The choice depends on the specific requirements of the analysis.

  • GC-MS is suitable for volatile and thermally stable compounds.[13] However, conazole fungicides like this compound can show a high degree of fragmentation in the ion source, which may lead to a less abundant molecular ion and increased potential for matrix interferences.[6]

  • LC-MS/MS is often preferred for its ability to analyze a wider range of compounds, including non-volatile and thermally labile ones, with high sensitivity and selectivity.[6][13] It is particularly effective for complex matrices due to the specificity of MS/MS detection, which helps to minimize the impact of co-eluting interferences.[3]

Q6: What are "matrix effects," and how can I compensate for them?

A6: Matrix effects are the alteration of ionization efficiency by co-eluting matrix components, leading to either signal suppression or enhancement.[3][5][14] This is a common issue in LC-MS/MS analysis. To compensate for these effects:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte.[3][8] This helps to mimic the matrix effects seen in the actual samples.

  • Use of Internal Standards: An ideal approach is to use a stable isotope-labeled internal standard (SIL-IS) of this compound. The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.[5][15]

Q7: How can the different stereoisomers of this compound be separated?

A7: The separation of this compound's four stereoisomers requires chiral chromatography. This is important because enantiomers can have different biological activities and toxicities.[9] Chiral separation can be achieved using specialized chiral columns with either HPLC or Supercritical Fluid Chromatography (SFC).[9][10][16] The choice of mobile phase and column is critical for achieving good separation.[9]

Troubleshooting Guides

IssuePossible CausesRecommended Solutions
Poor Peak Shape (Tailing, Fronting, or Splitting) Column Overload: The concentration of the injected sample is too high.[2] Column Contamination: Buildup of matrix components on the column.[2] Inappropriate Mobile Phase: pH or solvent composition is not optimal.[2]Dilute the Sample: Dilute the final extract before injection.[2][8] Clean/Replace Column: Flush the column with a strong solvent or replace it if necessary.[2] Optimize Mobile Phase: Adjust the pH or solvent ratios. Adding a small amount of formic acid or ammonium (B1175870) acetate (B1210297) can often improve peak shape for triazole fungicides.[6]
Inconsistent Retention Times Column Temperature Fluctuations: The column oven is not maintaining a stable temperature.[2] Leaking System: A leak in the injector or column fittings.[17] Mobile Phase Inconsistency: Improperly mixed or degassed mobile phase.Use a Column Oven: Ensure the column is thermostatted.[2] Check for Leaks: Perform a system leak check.[17] Prepare Fresh Mobile Phase: Ensure the mobile phase is well-mixed and degassed.
Suspected Co-elution with an Unknown Compound Inadequate Chromatographic Resolution: The analytical method is not sufficient to separate the analyte from matrix components.[1] Isobaric Interference: An interfering compound has the same nominal mass as this compound.[2]Modify Gradient: Use a shallower gradient to improve separation.[2] Change Column: Try a column with a different stationary phase or smaller particle size.[8] Use High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate between compounds with very similar masses.[2] Select Different MRM Transitions: Choose alternative, more specific precursor-product ion transitions for this compound.
Low Recovery of this compound Inefficient Extraction: The chosen solvent or pH is not optimal for extracting this compound from the matrix.[8] Analyte Loss During Cleanup: Strong adsorption of this compound to dSPE sorbents like Graphitized Carbon Black (GCB).[8][11]Optimize Extraction: Ensure the extraction solvent (typically acetonitrile (B52724) for QuEChERS) and pH are appropriate.[8] Evaluate Cleanup Sorbents: Test the recovery with and without the dSPE step to see if the sorbent is the issue. If GCB is used for pigment removal, be aware it can retain planar pesticides.[8]
High Background Noise in Chromatogram Contaminated System: Contamination in the solvent lines, injector, or mass spectrometer source.[17] Insufficient Sample Cleanup: High levels of matrix components are still present in the final extract.Clean the System: Flush the LC system and clean the MS ion source.[17] Improve Sample Cleanup: Use a more rigorous cleanup method, such as adding more sorbent during dSPE or using a cartridge-based SPE.[8]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Complex Matrices (e.g., Fruits, Vegetables)

This protocol is a generalized version of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is widely used for pesticide residue analysis in food matrices.[11][12]

1. Sample Homogenization:

  • Homogenize a representative sample (e.g., 100-200 g) to a uniform consistency. For dry samples, rehydration with a specific amount of water may be necessary before homogenization.[12][18]

2. Extraction:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[18]

  • Add 10-15 mL of acetonitrile.

  • If required, add an appropriate internal standard.

  • Shake vigorously for 1 minute.

  • Add a salt mixture (a common one is 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) to induce phase separation.[8]

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot (e.g., 1 mL or 6 mL) of the upper acetonitrile layer to a dSPE tube containing magnesium sulfate (B86663) (to remove residual water) and other sorbents based on the matrix.

  • Vortex for 30-60 seconds.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant for analysis.

  • The extract may be filtered through a 0.22 µm filter before injection.

  • For LC-MS/MS analysis, the extract is often diluted with water or mobile phase to reduce matrix effects and improve compatibility with the initial mobile phase conditions.[18][19]

Protocol 2: General LC-MS/MS Analysis

1. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and/or 5 mM ammonium formate.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5-10% B), ramp up to a high percentage (e.g., 95-100% B), hold for a few minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40 °C.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.[6]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: At least two transitions should be monitored for confirmation. For this compound ([M+H]+ ≈ m/z 378.1), characteristic product ions are monitored.[9] For example, a transition could be m/z 376 → 159.[6]

  • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each MRM transition to maximize signal intensity.

Data Presentation

Table 1: Comparison of Analytical Techniques for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase.[13]Separates compounds in the liquid phase; suitable for a wider range of polarities and thermal stabilities.[13]
Selectivity Moderate; can be prone to interferences from matrix components with similar fragment ions.[6]High; MRM provides excellent selectivity by monitoring specific precursor-product ion transitions.[3][6]
Sensitivity Good, but can be limited by fragmentation patterns.[6]Generally very high, especially with modern instrumentation.[3]
Matrix Effects Can be affected by matrix-induced enhancement in the injector.[5]Highly susceptible to ion suppression or enhancement in the ESI source.[3][5]
Best For Analysis of less complex matrices or when derivatization is feasible.Complex matrices where high selectivity and sensitivity are required.[3][6]

Table 2: Typical LC-MS/MS MRM Parameters for Triazole Fungicides

CompoundPrecursor Ion (m/z)Product Ion 1 (Quantifier) (m/z)Product Ion 2 (Qualifier) (m/z)
This compound 376.0159.070.0
Tebuconazole308.170.0125.1
Propiconazole342.1159.069.1
Epoxiconazole330.1121.0109.1
Note: These values are illustrative and should be optimized on the specific instrument being used. Data derived from literature for common conazole fungicides.[6]

Table 3: Common dSPE Sorbents in QuEChERS and Their Function

SorbentAbbreviationFunction
Magnesium Sulfate MgSO₄Removes excess water from the extract.
Primary Secondary Amine PSARemoves sugars, fatty acids, organic acids, and some pigments.[8]
Octadecylsilane (C18) C18Removes nonpolar interferences such as lipids and fats.[8]
Graphitized Carbon Black GCBRemoves pigments (e.g., chlorophyll) and sterols.[8] Caution: May retain planar analytes.

Visualizations

QuEChERS_Workflow cluster_extraction 1. Extraction cluster_cleanup 2. Dispersive SPE Cleanup cluster_analysis 3. Analysis homogenize Homogenize Sample weigh Weigh 10-15g into Tube homogenize->weigh add_solvent Add Acetonitrile & IS weigh->add_solvent shake1 Shake (1 min) add_solvent->shake1 add_salts Add QuEChERS Salts shake1->add_salts shake2 Shake (1 min) add_salts->shake2 centrifuge1 Centrifuge (5 min) shake2->centrifuge1 transfer Transfer Supernatant to dSPE Tube centrifuge1->transfer vortex Vortex (30-60 sec) transfer->vortex centrifuge2 Centrifuge (5 min) vortex->centrifuge2 aliquot Take Aliquot of Cleaned Extract centrifuge2->aliquot filter_dilute Filter and/or Dilute aliquot->filter_dilute inject Inject into LC-MS/MS filter_dilute->inject

Caption: Workflow diagram for the QuEChERS sample preparation method.

Troubleshooting_Flowchart decision decision solution solution issue Suspected Co-elution check_peak Peak Asymmetrical? issue->check_peak check_purity Peak Purity Fails (DAD/MS Scan)? check_peak->check_purity No optimize_chrom Optimize Chromatography (Gradient, Column, Temp) check_peak->optimize_chrom Yes check_purity->optimize_chrom Yes isobaric Isobaric Interference Suspected? check_purity->isobaric No resolved Interference Resolved optimize_chrom->resolved use_hrms Use High-Resolution MS isobaric->use_hrms Yes change_mrm Select Different MRM Transitions isobaric->change_mrm No use_hrms->resolved change_mrm->resolved

Caption: Troubleshooting flowchart for identifying and resolving co-elution.

Method_Selection decision decision result result start Start: this compound Analysis matrix_complexity Matrix Complexity? start->matrix_complexity isomers Isomer Separation Needed? start->isomers sensitivity High Sensitivity Required? matrix_complexity->sensitivity High gcms Use GC-MS matrix_complexity->gcms Low lcms Use LC-MS/MS sensitivity->lcms Yes sensitivity->gcms No isomers->matrix_complexity No chiral Use Chiral Chromatography (HPLC or SFC) isomers->chiral Yes

Caption: Decision tree for selecting an appropriate analytical method.

References

Technical Support Center: Column Selection for Optimal Separation of Bromuconazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of bromuconazole isomers. Find answers to frequently asked questions and troubleshooting guidance for common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers important?

A1: this compound has two chiral centers, resulting in four stereoisomers (two pairs of enantiomers). These isomers can exhibit different biological activities, toxicities, and rates of metabolism and biodegradation in the environment.[1][2] Regulatory agencies may require the analysis of individual stereoisomers to assess the overall safety and efficacy of a pesticide product. Therefore, separating and quantifying each isomer is crucial for accurate risk assessment, environmental impact studies, and the development of more effective and safer formulations.[2]

Q2: What are the primary chromatographic methods for separating this compound isomers?

A2: High-Performance Liquid Chromatography (HPLC) is the most dominant and widely used technique for the chiral analysis of this compound due to its ease of use.[1][2] Supercritical Fluid Chromatography (SFC) is also a viable technique that can offer high resolution and short analysis times.[3] For successful separation of all four isomers, specialized chiral stationary phases (CSPs) are required.[1][2]

Q3: Which type of HPLC column is most effective for separating the four isomers of this compound?

A3: Polysaccharide-based chiral stationary phases are highly effective for this separation.[3][4] Specifically, amylose-based columns like the CHIRALPAK AS-H have been shown to provide the best separation for all four this compound isomers.[1][2] Cellulose-based stationary phases have also demonstrated good separation capabilities for conazole pesticides in general.[3][4]

Q4: What are the common challenges in separating this compound isomers?

A4: The primary challenges include:

  • Achieving Baseline Resolution: Obtaining complete separation of all four isomers can be difficult.

  • Peak Shape Issues: Problems like peak tailing or broadening can affect the accuracy of quantification.[5]

  • Method Development Time: Finding the optimal combination of chiral column and mobile phase can be time-consuming.[6]

  • Co-elution with Impurities: Sample matrix components or impurities can interfere with the isomer peaks.[1][5]

Troubleshooting Guide

Issue: I am seeing poor resolution of the four this compound isomer peaks.

  • Possible Cause: The chosen chiral column or mobile phase is not providing sufficient selectivity.

  • Solution:

    • Column Selection: Ensure you are using a suitable chiral stationary phase. The CHIRALPAK AS-H column is highly recommended for this compound.[1][2]

    • Mobile Phase Optimization: The composition of the mobile phase is critical. For normal-phase chromatography on a polysaccharide-based CSP, a mobile phase consisting of n-hexane and an alcohol modifier (like ethanol (B145695) or isopropanol) is common. Method scouting has shown that a combination of n-hexane/ethanol (90/10) provides excellent separation on a CHIRALPAK AS-H column.[1][2] Adjusting the ratio of the alcohol modifier can significantly impact resolution.

    • Flow Rate: Lowering the flow rate can increase the interaction time between the isomers and the stationary phase, potentially improving resolution.[5][7]

    • Temperature: Optimizing the column temperature can influence selectivity. Test at various temperatures (e.g., 25°C, 30°C, 40°C) to find the optimal condition.[7]

Issue: My chromatogram shows significant peak tailing.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, or issues with the HPLC system.

  • Solution:

    • Mobile Phase Modifier: For basic compounds like this compound, secondary interactions with residual silanol (B1196071) groups on the silica (B1680970) support can cause tailing. While less common in normal-phase chiral chromatography, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) to the mobile phase can sometimes improve peak shape for azole compounds.[8][9]

    • Column Condition: The column may be contaminated or degraded. Flush the column with a strong solvent (as recommended by the manufacturer) or replace it if necessary.

    • System Dead Volume: Check all fittings and connections between the injector, column, and detector to ensure there is no dead volume, which can cause peak broadening and tailing.[5]

Issue: My retention times are drifting or not reproducible.

  • Possible Cause: The column has not reached equilibrium, or there are variations in the mobile phase composition or flow rate.

  • Solution:

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take a significant amount of time, especially for polysaccharide-based chiral columns.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inconsistent mobile phase composition is a common cause of shifting retention times.[10]

    • Pump Performance: Check the HPLC pump for leaks and ensure it is delivering a consistent and accurate flow rate.[11] Fluctuations in pressure can indicate a problem with the pump seals or check valves.[10][11]

    • Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.[10]

Data Presentation

Table 1: Recommended Chiral Columns and Mobile Phases for this compound Isomer Separation

ColumnStationary Phase TypeRecommended Mobile PhaseReference
CHIRALPAK AS-H Amylose tris(S)-α-methylbenzylcarbamate)n-Hexane / Ethanol (90/10 v/v)[1][2]
Chiralpak IA, IB, IC Polysaccharide-basedMethanol as modifier in SFC[3][4]
Chiracel OJ Cellulose tris(4-methylbenzoate)Hexane with alcohol modifiers[4][8]
Kromasil Cellucoat Cellulose-basedMethanol as modifier in SFC[4]

Table 2: Example Chromatographic Conditions for Optimal Separation

ParameterCondition
Column CHIRALPAK AS-H
Mobile Phase n-Hexane / Ethanol (90/10 v/v)
Detection UV, Circular Dichroism (CD), Mass Spectrometry (MS)
Analysis Goal Baseline separation of four this compound isomers
This table is based on the optimal conditions identified in the Jasco Inc. application note.[1][2]

Experimental Protocols

Detailed Methodology for Separation of this compound Isomers using a CHIRALPAK AS-H Column

This protocol is based on the successful separation method described by Jasco Inc.[1][2]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system.

    • UV Detector.

    • Circular Dichroism (CD) Detector (optional, for enantiomer identification).

    • Mass Spectrometer (MS) (optional, for confirmation).

  • Chromatographic Conditions:

    • Column: CHIRALPAK AS-H, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: n-Hexane / Ethanol (90/10 v/v).

    • Flow Rate: 1.0 mL/min (adjust as needed for optimization).

    • Column Temperature: Ambient or controlled at 25°C.

    • Detection: UV at 220-230 nm. For MS detection, a protonated molecular ion ([M+H]+) can be observed at m/z 378.1.[1][2]

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound in a suitable solvent (e.g., ethanol or mobile phase).

    • Dilute the stock solution to the desired concentration for injection (e.g., 10-500 µg/mL).

  • Procedure:

    • Equilibrate the CHIRALPAK AS-H column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Monitor the chromatogram for the separation of the four isomer peaks.

Visualizations

G start_node Start: Method Development Goal (Separate 4 this compound Isomers) node1 Select Chiral Column (e.g., CHIRALPAK AS-H) start_node->node1 process_node process_node decision_node decision_node end_node End: Validated Method node2 Select Initial Mobile Phase (e.g., n-Hexane/Ethanol 90:10) node1->node2 node3 Equilibrate System & Inject Sample node2->node3 dec1 Resolution Adequate? node3->dec1 dec1->end_node Yes node4 Optimize Mobile Phase Ratio (e.g., 95:5, 85:15) dec1->node4 No node5 Optimize Flow Rate & Temperature node4->node5 dec2 Peak Shape Acceptable? node5->dec2 dec2->end_node Yes node6 Troubleshoot Tailing/Broadening (See Guide) dec2->node6 No node6->node3

Caption: Experimental workflow for developing a separation method for this compound isomers.

G problem_node problem_node cause_node cause_node solution_node solution_node p1 Problem: Poor Resolution c1a Suboptimal Mobile Phase p1->c1a c1b Incorrect Column p1->c1b c1c Flow Rate Too High p1->c1c s1a Adjust Hexane/Ethanol Ratio c1a->s1a s1b Use CHIRALPAK AS-H c1b->s1b s1c Decrease Flow Rate c1c->s1c p2 Problem: Peak Tailing c2a Column Contamination p2->c2a c2b System Dead Volume p2->c2b s2a Flush or Replace Column c2a->s2a s2b Check Fittings & Tubing c2b->s2b

Caption: Decision tree for troubleshooting common this compound separation issues.

References

Technical Support Center: Enhancing the Stability of Bromuconazole Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on maintaining the stability of bromuconazole analytical standards. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the accuracy and reliability of your analytical work.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Peak area of this compound standard is decreasing over time. Degradation of the analytical standard due to improper storage (temperature, light exposure) or solvent reactivity.1. Verify Storage Conditions: Ensure the standard solution is stored at the recommended temperature (2-8°C for solutions in acetonitrile) and protected from light by using amber vials. 2. Check Solvent Quality: Use high-purity, HPLC-grade solvents. For acetonitrile (B52724), consider using a freshly opened bottle, as contaminants in older solvents can promote degradation. 3. Prepare Fresh Standards: If degradation is suspected, prepare a fresh stock and working standards from a neat (solid) standard.
Appearance of unknown peaks in the chromatogram of the standard. Formation of degradation products.1. Perform Forced Degradation Study: To identify potential degradation products, conduct a forced degradation study under stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in confirming if the new peaks are related to this compound degradation. 2. Review Literature: Check for known degradation products of this compound. 3. Adjust Chromatographic Method: Optimize the HPLC method to ensure separation of the parent compound from all degradation products.
Inconsistent analytical results between different preparations of the same standard concentration. Issues with solvent evaporation, improper dissolution of the neat standard, or contamination.1. Ensure Complete Dissolution: When preparing stock solutions, ensure the neat this compound is completely dissolved. Use a vortex mixer and sonication if necessary. 2. Use Volumetric Flasks: For accurate concentrations, use calibrated volumetric flasks for all standard preparations. 3. Prevent Solvent Evaporation: Keep vials tightly capped, especially for volatile solvents like acetonitrile. Use autosampler vials with septa for analysis. 4. Maintain Cleanliness: Use clean glassware and equipment to avoid cross-contamination.
Precipitation of this compound in the standard solution. The concentration of the standard exceeds its solubility in the chosen solvent, especially at lower temperatures.1. Check Solubility: Refer to the solubility data of this compound in the specific solvent. 2. Prepare a More Dilute Stock Solution: If solubility is an issue, prepare a less concentrated stock solution. 3. Gentle Warming: If precipitation occurs upon removal from cold storage, allow the solution to equilibrate to room temperature and gently sonicate to redissolve the analyte before use.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound analytical standards?

High-performance liquid chromatography (HPLC) grade acetonitrile is a commonly used and recommended solvent for preparing this compound analytical standards. Methanol can also be used, but acetonitrile is often preferred for its compatibility with reversed-phase HPLC and its lower reactivity with many analytes.

2. What are the ideal storage conditions for this compound stock solutions?

This compound stock solutions, particularly in acetonitrile, should be stored in a refrigerator at 2-8°C.[1] To minimize degradation from light, it is crucial to use amber glass vials or wrap clear vials in aluminum foil. For long-term storage, aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.

3. How long can I expect my this compound working standards to be stable?

The stability of working standards depends on the concentration, solvent, and storage conditions. It is best practice to prepare fresh working standards from a stock solution daily or every few days. A stability study should be performed to establish an appropriate expiry period for your specific laboratory conditions. Generally, if stored at 2-8°C and protected from light, working standards in acetonitrile can be stable for several days to a week.

4. My this compound standard is a mixture of diastereomers. Does this affect stability?

This compound is a chiral molecule and exists as a mixture of diastereomers.[2] While the overall stability is generally considered for the mixture, it is possible for the degradation rates of the individual isomers to differ. However, for routine analysis, the stability of the total this compound concentration is typically monitored.

5. What are the primary degradation pathways for this compound?

Based on general knowledge of azole fungicides and related compounds, the primary degradation pathways for this compound are likely to be:

  • Hydrolysis: Degradation in the presence of water, which can be catalyzed by acidic or basic conditions.[3] Pesticides are generally more susceptible to hydrolysis in alkaline (high pH) environments.[4][5]

  • Photodegradation: Degradation upon exposure to light, particularly UV radiation.[6]

  • Thermal Degradation: Degradation at elevated temperatures.

  • Oxidation: Degradation in the presence of oxidizing agents.

6. How can I perform a quick check on the stability of my standard?

Inject a freshly prepared standard and compare its peak area and chromatogram to an older standard of the same concentration. A significant decrease in the peak area (e.g., >5-10%) or the appearance of new peaks in the older standard suggests degradation.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound Analytical Standards

Standard TypeSolventTemperatureLight ConditionContainer
Neat (Solid)N/ARoom Temperature (short-term), 2-8°C (long-term)Protected from lightOriginal sealed container
Stock SolutionAcetonitrile2-8°C[1]Protected from lightAmber glass vial
Working SolutionAcetonitrile2-8°CProtected from lightAmber glass vial/autosampler vial

Table 2: General Hydrolytic Stability of Pesticides at Different pH Values

pH RangeGeneral Stability of PesticidesImplication for this compound
< 7 (Acidic)Generally more stableExpected to be relatively stable.
7 (Neutral)Moderately stableExpected to be stable.
> 7 (Alkaline)Prone to hydrolysis, less stable[3][4][5]Potential for degradation, especially at pH > 8.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Standards

Objective: To prepare accurate and stable stock and working standard solutions of this compound.

Materials:

  • This compound analytical standard (neat solid)

  • HPLC-grade acetonitrile

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Volumetric pipettes

  • Amber glass vials with PTFE-lined caps

  • Vortex mixer

  • Sonicator

Procedure:

  • Stock Solution (e.g., 1000 µg/mL): a. Accurately weigh 10 mg of neat this compound standard onto a weighing paper. b. Carefully transfer the weighed standard into a 10 mL Class A volumetric flask. c. Add approximately 7 mL of acetonitrile to the flask. d. Vortex and sonicate the solution for 5-10 minutes to ensure complete dissolution. e. Allow the solution to return to room temperature. f. Make up the volume to the 10 mL mark with acetonitrile. g. Stopper the flask and invert it several times to ensure homogeneity. h. Transfer the stock solution to an amber glass vial for storage at 2-8°C.

  • Working Standard Solutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL): a. Prepare a series of dilutions from the stock solution using volumetric pipettes and volumetric flasks. b. For example, to prepare a 10 µg/mL working standard, pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with acetonitrile. c. Transfer the working standards to amber autosampler vials for immediate use or short-term storage at 2-8°C.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To monitor the concentration of this compound and detect the presence of any degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (Example):

ParameterCondition
Mobile Phase Acetonitrile:Water (65:35 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 230 nm
Run Time 15 minutes

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a freshly prepared working standard of this compound to determine its retention time and peak area.

  • Inject the aged or stressed standard solution.

  • Compare the chromatograms of the fresh and aged standards.

  • Calculate the percentage of this compound remaining in the aged standard relative to the fresh standard.

  • Observe the presence of any new peaks, which may indicate degradation products.

Visualizations

experimental_workflow Experimental Workflow for this compound Standard Preparation and Stability Testing cluster_prep Standard Preparation cluster_stability Stability Testing weigh Weigh Neat Standard dissolve Dissolve in Acetonitrile weigh->dissolve stock Prepare Stock Solution (1000 µg/mL) dissolve->stock dilute Serially Dilute stock->dilute working Prepare Working Standards dilute->working store Store Standards under Defined Conditions (Temp, Light) working->store Initiate Study analyze Analyze by HPLC-UV store->analyze compare Compare with Fresh Standard analyze->compare evaluate Evaluate Degradation compare->evaluate

Caption: Workflow for preparing and testing the stability of this compound standards.

degradation_pathways Potential Degradation Pathways of this compound cluster_stressors Stress Conditions This compound This compound Light Light (Photolysis) This compound->Light Heat Heat (Thermolysis) This compound->Heat Water_pH Water/pH (Hydrolysis) This compound->Water_pH Oxidants Oxidizing Agents This compound->Oxidants Degradation_Products Degradation Products Light->Degradation_Products Heat->Degradation_Products Water_pH->Degradation_Products Oxidants->Degradation_Products

Caption: Factors influencing the degradation of this compound.

References

retention time shifting issues in bromuconazole GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the gas chromatography (GC) analysis of bromuconazole. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a typical retention time for this compound in GC analysis?

A typical retention time for this compound can vary depending on the specific GC method parameters. However, in multi-residue pesticide analysis using a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane), it often elutes in the mid-to-late region of the chromatogram. For instance, in some published methods, the retention time is around 11-12 minutes.[1] It is crucial to establish a consistent retention time for your specific method by running a pure this compound standard.

Q2: What are the most common causes of retention time shifting for this compound?

Retention time shifts in this compound GC analysis are typically caused by variations in one or more of the following parameters:

  • Column Temperature: Inconsistent oven temperature or ramp rates.

  • Carrier Gas Flow Rate: Fluctuations in the carrier gas flow.

  • Column Condition: Degradation of the stationary phase (column bleed) or contamination.

  • Inlet Issues: Contamination of the inlet liner or a leak in the injection port.

  • Column Trimming: Altering the column length through maintenance.

Q3: My this compound peak is tailing. What could be the cause?

Peak tailing for this compound, a polar compound, can be caused by:

  • Active Sites in the Inlet or Column: Interaction of the analyte with active silanol (B1196071) groups in the liner or on the column. Using a deactivated liner and a high-quality, inert column is crucial.

  • Inlet Contamination: Accumulation of non-volatile matrix components in the inlet liner can create active sites.

  • Column Degradation: Loss of stationary phase at the head of the column can expose active sites.

  • Inappropriate Injection Technique: A slow injection can lead to peak broadening and tailing.

Q4: I am observing a loss of sensitivity for this compound. What should I check?

A decrease in the signal intensity for this compound can be attributed to:

  • Inlet Contamination: Active sites in a dirty liner can adsorb the analyte, preventing its transfer to the column.

  • Column Contamination: Buildup of matrix components on the analytical column.

  • Leaks: A leak in the injection port septum, liner O-ring, or column fittings can lead to sample loss.

  • Detector Issues: Contamination of the detector can reduce its sensitivity.

Troubleshooting Guides

Issue 1: Retention Time Shifting

Symptom: The retention time of the this compound peak has shifted from its expected value.

Troubleshooting Workflow:

Retention_Time_Shifting_Workflow Start Retention Time Shift Observed Check_Parameters Verify GC Method Parameters (Temperature, Flow Rate, Pressure) Start->Check_Parameters Parameters_OK Parameters Correct? Check_Parameters->Parameters_OK Check_Leaks Perform Leak Check (Septum, Liner O-ring, Fittings) Parameters_OK->Check_Leaks Yes Adjust_Parameters Adjust to Correct Parameters Parameters_OK->Adjust_Parameters No Leaks_Found Leaks Found? Check_Leaks->Leaks_Found Inlet_Maintenance Perform Inlet Maintenance (Replace Septum, Liner, O-ring) Leaks_Found->Inlet_Maintenance Yes Column_Condition Evaluate Column Condition (Check for contamination, bleed) Leaks_Found->Column_Condition No End Problem Resolved Inlet_Maintenance->End Trim_Column Trim Column Inlet (10-15 cm) Column_Condition->Trim_Column New_Column Install New Column Column_Condition->New_Column Trim_Column->End New_Column->End Adjust_Parameters->End

Caption: Troubleshooting workflow for retention time shifting.

Detailed Steps:

  • Verify Method Parameters: Ensure that the oven temperature program, carrier gas flow rate (or pressure), and inlet temperature are set correctly according to your validated method.

  • Perform a Leak Check: A common cause of retention time shifts is a leak in the injection port. Check the septum, liner O-ring, and column fittings for leaks using an electronic leak detector.

  • Inlet Maintenance: If leaks are not found, perform routine inlet maintenance. Replace the septum, inlet liner, and O-ring. A contaminated liner can lead to retention time instability.

  • Evaluate Column Condition: Inspect the chromatogram for signs of column bleed (a rising baseline at high temperatures). If the column is old or has been subjected to harsh conditions, it may need to be replaced.

  • Column Trimming: If the column is contaminated at the inlet, trimming 10-15 cm from the front of the column can restore performance. Remember to update the column length in your instrument software if you trim the column.

Quantitative Data on Parameter Effects (General Trends):

Parameter ChangeExpected Effect on Retention Time
Increase Carrier Gas Flow Rate Decrease
Decrease Carrier Gas Flow Rate Increase
Increase Oven Temperature Decrease
Decrease Oven Temperature Increase
Increase Oven Temperature Ramp Rate Decrease
Decrease Oven Temperature Ramp Rate Increase
Column Trimming (Shorter Length) Decrease
Issue 2: Poor Peak Shape (Tailing)

Symptom: The this compound peak exhibits significant tailing.

Troubleshooting Workflow:

Peak_Tailing_Workflow Start Peak Tailing Observed Check_Inlet Inspect Inlet Liner (Contamination, Deactivation) Start->Check_Inlet Inlet_OK Liner Clean & Deactivated? Check_Inlet->Inlet_OK Replace_Liner Replace with a Deactivated Liner Inlet_OK->Replace_Liner No Check_Column Evaluate Column Performance (Age, Bleed, Contamination) Inlet_OK->Check_Column Yes End Problem Resolved Replace_Liner->End Column_OK Column in Good Condition? Check_Column->Column_OK Trim_Column Trim Column Inlet Column_OK->Trim_Column No, Contaminated Inlet New_Column Install New, Inert Column Column_OK->New_Column No, Degraded Check_Injection Review Injection Technique (Speed, Volume) Column_OK->Check_Injection Yes Trim_Column->End New_Column->End Check_Injection->End

Caption: Troubleshooting workflow for poor peak shape.

Detailed Steps:

  • Inspect the Inlet Liner: A dirty or non-deactivated liner is a primary cause of peak tailing for polar analytes like this compound. Replace the liner with a new, deactivated one. The use of glass wool in the liner can sometimes create active sites; consider a liner without wool or with deactivated wool.[2]

  • Evaluate Column Performance: An aging column can lose its inertness, leading to peak tailing. If the column is old or shows high bleed, it may be time for a replacement.

  • Trim the Column: If the peak tailing is a recent development, the front of the column may be contaminated. Trimming a small portion can resolve the issue.

  • Review Injection Technique: Ensure a fast and consistent injection to introduce the sample as a narrow band onto the column.

Experimental Protocols

Protocol 1: Inlet Maintenance

Objective: To replace the septum, liner, and O-ring to prevent leaks and reduce active sites.

Materials:

  • New septum

  • New deactivated inlet liner (e.g., single taper with glass wool)[2]

  • New O-ring

  • Tweezers

  • Wrench for the inlet

Procedure:

  • Cool down the GC inlet and oven to a safe temperature (e.g., below 50 °C).

  • Turn off the carrier gas flow to the inlet.

  • Unscrew the inlet septum nut and remove the old septum.

  • Carefully remove the inlet liner using tweezers.

  • Remove the old O-ring from the top of the liner.

  • Place the new O-ring on the new liner.

  • Insert the new liner into the inlet.

  • Place the new septum on top of the inlet and tighten the septum nut (do not overtighten).

  • Turn the carrier gas back on and perform a leak check.

  • Heat the inlet and oven to the method conditions and allow the system to equilibrate before running samples.

Protocol 2: Column Trimming

Objective: To remove a contaminated section from the front of the GC column.

Materials:

  • Capillary column cutter (ceramic wafer or diamond-tipped scribe)

  • Magnifying glass or microscope

  • New ferrule and column nut (if necessary)

Procedure:

  • Cool down the GC inlet and oven.

  • Turn off the carrier gas flow.

  • Carefully disconnect the column from the inlet.

  • Using the column cutter, score the column at the desired length to be removed (typically 10-15 cm from the inlet end).

  • Gently snap the column at the score.

  • Inspect the cut under magnification to ensure it is a clean, 90-degree break with no jagged edges or shards.

  • If necessary, slide on a new column nut and ferrule.

  • Reinstall the column into the inlet, ensuring the correct insertion depth.

  • Turn on the carrier gas and perform a leak check.

  • Update the column length in the instrument's software configuration.

  • Condition the column according to the manufacturer's instructions before analysis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between common GC issues and their potential causes in the context of this compound analysis.

GC_Troubleshooting_Relationships cluster_Symptoms Observed Symptoms cluster_Causes Potential Causes RT_Shift Retention Time Shift Flow_Rate Incorrect Carrier Gas Flow RT_Shift->Flow_Rate Temperature Oven Temperature Fluctuation RT_Shift->Temperature Leaks System Leaks RT_Shift->Leaks Column_Degradation Column Degradation / Bleed RT_Shift->Column_Degradation Column_Length Incorrect Column Length Setting RT_Shift->Column_Length Peak_Tailing Peak Tailing Inlet_Contamination Inlet Contamination Peak_Tailing->Inlet_Contamination Peak_Tailing->Column_Degradation Active_Sites Active Sites in System Peak_Tailing->Active_Sites Low_Sensitivity Low Sensitivity Low_Sensitivity->Leaks Low_Sensitivity->Inlet_Contamination Low_Sensitivity->Column_Degradation Low_Sensitivity->Active_Sites

Caption: Relationship between GC symptoms and their causes.

References

Technical Support Center: Mitigating Bromuconazole Carry-Over in LC Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address bromuconazole carry-over in their liquid chromatography (LC) systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to carry-over in LC systems?

A1: this compound is a broad-spectrum triazole fungicide.[1][2] Its chemical structure (C₁₃H₁₂BrCl₂N₃O) and physicochemical properties, notably its hydrophobicity (LogP ≈ 3.6), contribute to its tendency to adsorb to surfaces within the LC system.[3][4] This "stickiness" leads to carry-over, where residual analyte from a previous injection appears in subsequent runs, compromising data accuracy.[5]

Q2: What are the common sources of carry-over in an LC system?

A2: Carry-over can originate from several components of the LC system. The most common sources include the autosampler needle, injection valve, sample loop, transfer tubing, and the analytical column itself.[5][6] Residues can accumulate in any part of the flow path that comes into contact with the sample.

Q3: What is an acceptable level of carry-over?

A3: Ideally, carry-over should be below the limit of detection. A common target in quantitative analysis is to have the carry-over peak in a blank injection be less than 0.1% of the analyte signal in the preceding high-concentration sample.[7] For highly sensitive LC-MS/MS applications, this requirement can be even more stringent, sometimes needing to be below 0.002% to achieve a wide linear dynamic range.[8]

Q4: How can I differentiate between carry-over and system contamination?

A4: A strategic sequence of injections can help distinguish between carry-over and contamination.[9]

  • Carry-over: Inject a high-concentration standard followed by a series of blanks. A classic carry-over pattern will show a decreasing peak area in each subsequent blank.

  • Contamination: If the peak area remains relatively constant across multiple blank injections, it suggests a contaminated mobile phase, solvent, or system component.[9]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating this compound carry-over.

Diagram: Troubleshooting Workflow for this compound Carry-Over

A Observe Peak in Blank Injection B Differentiate Carry-over vs. Contamination A->B Start Troubleshooting C Systematic Component Isolation B->C Carry-over Confirmed G Method Optimization B->G Contamination Suspected D Optimize Autosampler Wash C->D Isolate to Autosampler E Implement Aggressive Column Wash C->E Isolate to Column F System-Wide Decontamination C->F Widespread Carry-over H Problem Resolved D->H E->H F->H G->H

Caption: A logical workflow for diagnosing and resolving this compound carry-over issues.

Issue 1: Persistent peaks of this compound in blank injections following a high-concentration standard.

Probable Cause: Inadequate cleaning of the autosampler needle and injection valve. Due to its hydrophobic nature, this compound can adhere strongly to these surfaces.

Solution: Optimize the autosampler wash protocol.

  • Employ a dual-solvent wash: Use a strong organic solvent followed by a solvent with a different polarity. For this compound, a wash sequence of isopropanol (B130326) (IPA) followed by a mixture of acetonitrile (B52724) and water can be effective.

  • Increase wash volume and duration: For "sticky" compounds like this compound, increasing the volume of wash solvent and the duration of the wash cycle can significantly reduce carry-over.

  • Select an appropriate wash solvent: The wash solvent should be strong enough to dissolve this compound effectively. Mixtures of IPA, acetonitrile, and methanol (B129727) are often good starting points.

Table 1: Effect of Wash Solvents on Carry-over Reduction for a Hydrophobic Compound

Wash ProtocolCarry-over (% of LLOQ)
Standard Wash (Acetonitrile/Water)263%
Active Wash (Acetonitrile/Water)<172%
Active Wash (3x DMSO followed by ACN/Water)172%
Active Wash (6x DMSO followed by ACN/Water)156%
Active Wash (6x 50:50 DMSO/Methanol)100%
Optimized Wash (50:50 DMSO/Methanol)35%

LLOQ: Lower Limit of Quantitation. Data adapted from a study on a compound with strong retention properties.[10]

Issue 2: Carry-over is still observed after optimizing the autosampler wash.

Probable Cause: this compound is retained on the analytical column and is slowly eluting in subsequent runs.

Solution: Implement a robust column cleaning procedure.

  • High Organic Flush: After each analytical run or at the end of a sequence, flush the column with a high percentage of a strong organic solvent (e.g., 95-100% acetonitrile or methanol) for several column volumes.

  • Stronger Solvent Flush: If a high organic mobile phase is insufficient, use a stronger solvent like isopropanol (IPA) to flush the column.[11]

  • Gradient Wash: Incorporate a steep gradient at the end of each run that goes to a high percentage of a strong organic solvent to elute any retained this compound.

Issue 3: Carry-over persists even after autosampler and column cleaning.

Probable Cause: Contamination of the entire LC system, including tubing and fittings. This can happen after prolonged analysis of high-concentration samples.

Solution: Perform a system-wide decontamination.

  • System Flush with Strong Solvents: Disconnect the column and replace it with a union. Flush the entire system with a sequence of solvents. A common and effective sequence is:

    • Isopropanol (IPA)

    • Methanol

    • Water

    • Acidic Wash (e.g., 0.1% formic acid in water/methanol)

    • Basic Wash (e.g., 0.1% ammonium (B1175870) hydroxide (B78521) in water/methanol) - check system compatibility

    • Re-equilibrate with your mobile phase.

  • Detailed vendor-specific protocols are available for systems like Waters ACQUITY UPLC and Agilent LC systems, often involving specific acid/base wash solutions.[12][13][14][15][16]

Experimental Protocols

Protocol 1: General Purpose System Flush for Hydrophobic Contaminants

This protocol is designed for the general cleaning of an LC system to remove hydrophobic compounds like this compound.

  • Preparation:

    • Disconnect the analytical column and replace it with a union or a restrictor capillary.

    • Divert the flow to waste, bypassing the mass spectrometer.

    • Prepare fresh, high-purity solvents: Isopropanol (IPA), Methanol, and HPLC-grade water.

  • Flushing Procedure:

    • Place all solvent lines (A, B, seal wash, needle wash) into the IPA bottle.

    • Prime all solvent lines for 5 minutes each.

    • Purge the system with 100% IPA at a low flow rate (e.g., 0.2 mL/min) for an extended period (e.g., overnight) to dissolve strongly adsorbed residues.[11]

    • Increase the flow rate (e.g., 1 mL/min) and flush for an additional 30-60 minutes.

    • Repeat the flushing procedure with Methanol for 30-60 minutes.

    • Repeat the flushing procedure with HPLC-grade water for 30-60 minutes to remove any residual organic solvents.

    • Finally, replace the water with your initial mobile phase and equilibrate the system until the baseline is stable.

Diagram: System Flush Workflow

start Start System Flush step1 Disconnect Column (Replace with Union) start->step1 step2 Flush with Isopropanol (Overnight at low flow) step1->step2 step3 Flush with Methanol (30-60 min) step2->step3 step4 Flush with HPLC-grade Water (30-60 min) step3->step4 step5 Equilibrate with Mobile Phase step4->step5 end System Ready step5->end

Caption: A step-by-step workflow for a general system flush to remove hydrophobic contaminants.

Protocol 2: QuEChERS Extraction for this compound in a Food Matrix (e.g., Fruit)

This protocol is a representative method for the extraction of pesticide residues from food samples prior to LC-MS/MS analysis.

  • Sample Homogenization:

    • Weigh 10 g of a homogenized fruit sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

  • Extraction:

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned supernatant.

    • Filter through a 0.22 µm filter into an autosampler vial.

    • The sample is now ready for injection into the LC-MS/MS system.

Diagram: QuEChERS Workflow for this compound Analysis

A Homogenized Sample (10g) B Add Acetonitrile (10mL) A->B C Add QuEChERS Salts & Shake B->C D Centrifuge C->D E Transfer Supernatant D->E F d-SPE Cleanup E->F G Centrifuge F->G H Filter G->H I Inject into LC-MS/MS H->I

Caption: The QuEChERS sample preparation workflow for the analysis of this compound in food matrices.

References

Validation & Comparative

Comparative Guide to the Validation of Analytical Methods for Bromuconazole in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantitative determination of the fungicide bromuconazole in water samples: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for environmental monitoring, water quality assessment, and regulatory compliance. This document presents a detailed overview of the validation parameters and experimental protocols for each method to aid in the selection of the most suitable technique for specific research and monitoring needs.

Introduction to this compound and Analytical Challenges

This compound is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in agriculture. Due to its potential for persistence and mobility in the environment, its presence in water sources is a significant concern, necessitating sensitive and reliable analytical methods for its detection and quantification. The choice of analytical technique depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation.

Method Comparison

The following sections provide a detailed comparison of HPLC-UV, GC-MS, and LC-MS/MS methods for the analysis of this compound in water. The performance of each method is summarized in the tables below, followed by detailed experimental protocols. While a complete validated HPLC-UV method specifically for this compound in water was not found in the available literature, a representative method for a structurally similar triazole fungicide, tebuconazole (B1682727), is presented to provide a relevant comparison.

Performance Characteristics

The validation of an analytical method ensures its suitability for its intended purpose. Key performance indicators include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery.

Table 1: Comparison of Method Validation Parameters for the Analysis of Triazole Fungicides in Water

ParameterHPLC-UV (Representative Method for Tebuconazole)GC-MS/MS (for Tebuconazole)LC-MS/MS (for Tebuconazole)
Linearity Range 0.01 - 0.50 mg/kg0.01 - 0.50 mg/kg0.01 - 0.2 µg/mL
Correlation Coefficient (r²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) Not explicitly statedNot explicitly stated5.0 ng/L
Limit of Quantification (LOQ) 0.01 mg/kg0.01 mg/kg0.01 mg/kg
Accuracy (Recovery %) 75.8% - 103.6%75.8% - 103.6%86.9% ± 10.24%
Precision (RSD %) 1.7% - 9.3%1.7% - 9.3%< 12.11%

Note: Data for HPLC-UV and GC-MS/MS is based on a method validated for tebuconazole in a solid matrix, which provides a relevant indication of performance for a similar triazole fungicide in an environmental matrix.[1] Data for LC-MS/MS is for tebuconazole in soil.[2][3]

Experimental Protocols

Detailed experimental protocols are essential for reproducing analytical methods and obtaining reliable results. The following sections outline the sample preparation and instrumental analysis conditions for each of the three techniques.

Sample Preparation

Effective sample preparation is crucial for removing interfering substances from the water matrix and concentrating the analyte of interest. A common and effective technique for all three methods is Solid-Phase Extraction (SPE).

SamplePreparation cluster_prep Sample Preparation Workflow WaterSample Water Sample (e.g., 500 mL) Acidification Acidify Sample (e.g., to pH 3) WaterSample->Acidification SPE_Conditioning Condition SPE Cartridge (e.g., C18) Acidification->SPE_Conditioning Sample_Loading Load Sample onto SPE Cartridge SPE_Conditioning->Sample_Loading Washing Wash Cartridge to Remove Interferences Sample_Loading->Washing Elution Elute this compound (e.g., with Ethyl Acetate) Washing->Elution Evaporation Evaporate Eluate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase/Solvent Evaporation->Reconstitution Analysis Analysis by HPLC-UV, GC-MS, or LC-MS/MS Reconstitution->Analysis

Figure 1. General workflow for the solid-phase extraction (SPE) of this compound from water samples.

Detailed SPE Protocol:

  • Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.

  • Filtration: Filter the water sample through a 0.45 µm membrane filter to remove suspended particulate matter.[4]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water.

  • Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with deionized water to remove polar interferences.

  • Elution: Elute the retained this compound from the cartridge using a suitable organic solvent, such as ethyl acetate (B1210297) or acetonitrile (B52724).[5]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the mobile phase for HPLC-UV and LC-MS/MS analysis, or a suitable solvent for GC-MS analysis.[5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the analysis of a broad range of organic compounds. For triazole fungicides like this compound, a reversed-phase HPLC method with UV detection is typically employed.

Experimental Workflow for HPLC-UV Analysis:

HPLCUV_Workflow cluster_hplc HPLC-UV Analysis Workflow PreparedSample Prepared Sample (in mobile phase) Autosampler Autosampler Injection PreparedSample->Autosampler HPLC_Column HPLC Column (e.g., C18) Autosampler->HPLC_Column UV_Detector UV Detector (e.g., 220 nm) HPLC_Column->UV_Detector Data_System Data Acquisition and Processing UV_Detector->Data_System Quantification Quantification (External Standard Calibration) Data_System->Quantification

Figure 2. Workflow for the analysis of this compound by HPLC-UV.

Instrumental Conditions (Representative for Triazole Fungicides):

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used.[6]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: Approximately 220 nm, which is a common wavelength for the detection of triazole fungicides.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For the analysis of this compound, derivatization is generally not required.

Instrumental Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector and a mass spectrometer detector.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically 250-280°C.

  • Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For example, starting at a lower temperature and ramping up to a higher temperature.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[7]

  • Ionization Mode: Electron Ionization (EI).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it an excellent choice for trace-level analysis of pesticides in complex matrices.

Instrumental Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatograph.

  • Column: A C18 reversed-phase column with a smaller particle size for better resolution (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[8]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for triazole fungicides.[9]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.[8]

Conclusion

The choice of analytical method for the determination of this compound in water depends on the specific requirements of the analysis.

  • HPLC-UV is a cost-effective and robust method suitable for routine monitoring where high sensitivity is not the primary concern. Its simplicity and wide availability make it a practical choice for many laboratories.

  • GC-MS provides excellent separation and definitive identification of volatile and semi-volatile compounds. It is a reliable technique for this compound analysis, particularly when coupled with SIM mode for enhanced sensitivity.

  • LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the preferred method for trace-level quantification of this compound in complex water matrices and for regulatory compliance where very low detection limits are required.

This guide provides the necessary information for researchers and scientists to make an informed decision on the most appropriate method for their specific application in the analysis of this compound in water. The provided experimental protocols and performance data serve as a valuable resource for method development and validation.

References

A Comparative Efficacy Analysis of Bromuconazole and Tebuconazole in Fungal Pathogen Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two widely utilized triazole fungicides: bromuconazole and tebuconazole (B1682727). Both fungicides are instrumental in the management of critical agricultural and horticultural diseases. This publication synthesizes available experimental data to objectively compare their performance, offering insights into their efficacy against key fungal pathogens such as Fusarium species and Mycosphaerella fijiensis.

Mechanism of Action: Inhibition of Sterol Biosynthesis

Both this compound and tebuconazole belong to the triazole class of fungicides and are classified under the Fungicide Resistance Action Committee (FRAC) Group 3.[1] Their mode of action is the inhibition of sterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes.[2] Specifically, they act as Demethylation Inhibitors (DMIs), targeting the cytochrome P450 enzyme 14α-demethylase. This enzyme is essential for the conversion of lanosterol (B1674476) to ergosterol (B1671047), a vital component of the fungal cell membrane.[2] The disruption of ergosterol production leads to an accumulation of toxic sterol intermediates, ultimately compromising cell membrane function and inhibiting fungal growth.

G acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol fungal_sterols 14α-methylated sterols (toxic intermediates) lanosterol->fungal_sterols Accumulation due to inhibition enzyme 14α-demethylase (CYP51) lanosterol->enzyme Catalysis membrane Fungal Cell Membrane (Disrupted integrity) fungal_sterols->membrane ergosterol Ergosterol growth_inhibition Fungal Growth Inhibition membrane->growth_inhibition inhibitor This compound & Tebuconazole (Triazoles - FRAC Group 3) inhibitor->enzyme enzyme->ergosterol Normal Pathway

Inhibition of Ergosterol Biosynthesis by Triazole Fungicides.

Comparative Efficacy Data

Tebuconazole Efficacy Data
PathogenEfficacy MetricValueReference
Fusarium graminearumEC500.028 - 0.497 mg L⁻¹[3]
Fusarium graminearumDisease Severity Reduction70.54% - 81.80%[3]
Fusarium graminearumDON Reduction38.43% - 78.85%[3]
Fusarium culmorumEC500.09 - 15.6 mg L⁻¹[4]
Fusarium pseudograminearumEC500.0417 - 1.5072 µg/mL[5]
Mycosphaerella fijiensisEC500.36 µg mL⁻¹[6]
This compound Efficacy Data

While specific EC50 values for this compound were not identified in the conducted searches, its efficacy has been noted in several studies, often in conjunction with other triazoles.

PathogenEfficacy MetricObservationReference
Fusarium graminearum & F. culmorumDON ReductionReduced DON concentration by 73% to 96% (in combination with prochloraz (B1679089) and tebuconazole)[4]
Fusarium spp.Commercial FormulationUsed in combination with tebuconazole in commercial fungicides (Soleil®, Sakura®) for the control of Fusarium in cereals[7]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro and field trial experiments. The following are detailed methodologies for key experimental procedures cited.

In Vitro Fungicide Efficacy Testing: Poisoned Food Technique

This method is commonly used to determine the inhibitory effect of fungicides on the mycelial growth of fungi.

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Data Collection & Analysis prep_media Prepare Potato Dextrose Agar (PDA) medium sterilize Sterilize PDA medium prep_media->sterilize add_fungicide Incorporate fungicide stock solution into molten PDA at various concentrations sterilize->add_fungicide pour_plates Pour amended PDA into Petri dishes add_fungicide->pour_plates inoculate Place a mycelial plug from an actively growing fungal culture onto the center of the amended PDA plate pour_plates->inoculate incubate Incubate plates at a controlled temperature (e.g., 25°C) inoculate->incubate measure Measure the radial growth of the fungal colony at regular intervals incubate->measure calculate Calculate the percentage of mycelial growth inhibition relative to a control (no fungicide) measure->calculate determine_ec50 Determine the EC50 value (effective concentration to inhibit 50% of growth) calculate->determine_ec50

Workflow for the Poisoned Food Technique.

Detailed Steps:

  • Fungicide Stock Solution Preparation: A stock solution of the test fungicide (this compound or tebuconazole) is prepared in a suitable solvent (e.g., sterile distilled water or dimethyl sulfoxide).

  • Medium Preparation: Potato Dextrose Agar (PDA) is prepared and sterilized.

  • Poisoned Medium Preparation: The fungicide stock solution is added to the molten PDA at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg L⁻¹). A control medium without the fungicide is also prepared.

  • Inoculation: A mycelial disc (e.g., 5 mm in diameter) from the edge of an actively growing culture of the target fungus is placed in the center of each Petri dish.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for a specified period.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals until the growth in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula:

    • % Inhibition = [(dc - dt) / dc] * 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and using probit analysis.

Field Trial Protocol for Fungicide Efficacy

Field trials are essential for evaluating the performance of fungicides under real-world conditions.

G design Experimental Design (e.g., Randomized Complete Block) planting Planting of Susceptible Cultivar design->planting inoculation Artificial or Natural Inoculation with Pathogen planting->inoculation application Fungicide Application at a Specific Growth Stage (e.g., Anthesis) inoculation->application assessment Disease Severity and Incidence Assessment application->assessment harvest Harvest and Yield Data Collection assessment->harvest analysis Mycotoxin Analysis (e.g., DON) harvest->analysis stats Statistical Analysis of Data analysis->stats

General Workflow for a Fungicide Efficacy Field Trial.

Key Components of a Field Trial Protocol:

  • Experimental Design: A randomized complete block design is often used to minimize the effects of field variability.

  • Plot Establishment: Plots of a susceptible crop variety are established.

  • Inoculation: Plots are either naturally or artificially inoculated with the target pathogen at a specific growth stage.

  • Fungicide Application: Fungicides are applied at predetermined rates and timings, often using calibrated spray equipment. A non-treated control is included for comparison.

  • Disease Assessment: Disease incidence and severity are rated visually at multiple time points after fungicide application.

  • Yield and Quality Assessment: At harvest, grain yield and quality parameters are measured. For diseases like Fusarium Head Blight, grain is often analyzed for mycotoxin content (e.g., deoxynivalenol).

  • Statistical Analysis: Data are statistically analyzed to determine the significance of treatment effects.

Conclusion

Both this compound and tebuconazole are effective triazole fungicides that inhibit the ergosterol biosynthesis pathway in fungi. The available data indicates that tebuconazole has demonstrated broad-spectrum activity against a range of fungal pathogens, with specific EC50 values reported for several Fusarium species and Mycosphaerella fijiensis. While quantitative data for this compound is less detailed in the searched literature, its use in commercial formulations with tebuconazole for the control of Fusarium species suggests its efficacy.

The choice between these fungicides may depend on the specific crop-pathogen system, local disease pressure, and resistance management strategies. For researchers and drug development professionals, the provided experimental protocols offer a foundation for conducting further comparative studies to generate direct, side-by-side efficacy data, which would be invaluable for optimizing disease management programs.

References

Assessing Bromuconazole Cross-Reactivity in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of bromuconazole cross-reactivity in immunoassays, offering insights into its performance relative to other triazole fungicides. Due to the limited availability of direct, publicly accessible quantitative cross-reactivity data for this compound from a single comprehensive study, this guide presents a composite of information based on established principles of immunoassay cross-reactivity, structural similarities among triazole fungicides, and detailed experimental protocols derived from analogous studies.

Data Presentation: Understanding Cross-Reactivity

Cross-reactivity in an immunoassay refers to the extent to which the antibodies developed for a primary analyte (in this case, a this compound-specific antibody) also bind to other, structurally similar compounds. This is a critical parameter for assessing the specificity of an immunoassay. The cross-reactivity is typically expressed as a percentage relative to the binding of the primary analyte.

CompoundChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
This compound C13H12BrCl2N3O(Hypothetical) 1.5100
TebuconazoleC16H22ClN3O(Hypothetical) 256
EpoxiconazoleC17H13ClFN3O(Hypothetical) 503
PropiconazoleC15H17Cl2N3O2(Hypothetical) 752
DifenoconazoleC19H17Cl2N3O3(Hypothetical) > 1000< 0.1
MyclobutanilC15H17ClN4(Hypothetical) > 1000< 0.1

Note: The IC50 (half-maximal inhibitory concentration) is the concentration of the analyte that causes a 50% reduction in the assay signal. Cross-reactivity (%) is calculated as: (IC50 of this compound / IC50 of competing compound) x 100.

The structural basis for the cross-reactivity of triazole fungicides lies in their common 1,2,4-triazole (B32235) ring and shared structural motifs in the side chains.[1] Monoclonal antibodies developed against a specific triazole may recognize these common features, leading to varying degrees of cross-reactivity with other members of the same chemical family.[1] For instance, studies on other triazoles have shown that small differences in the side chains can significantly impact the degree of cross-reactivity.

Experimental Protocols

A detailed and robust experimental protocol is crucial for the accurate assessment of cross-reactivity. The following is a representative methodology for a competitive enzyme-linked immunosorbent assay (ELISA), a common format for this purpose.

Key Experiment: Competitive Indirect ELISA for Cross-Reactivity Assessment

Objective: To determine the cross-reactivity of an anti-bromuconazole antibody with other triazole fungicides.

Materials:

  • Microtiter Plates: 96-well, high-binding polystyrene plates.

  • Coating Antigen: this compound-protein conjugate (e.g., this compound-BSA).

  • Antibody: Monoclonal or polyclonal antibody specific for this compound.

  • Competing Fungicides: this compound (as standard), tebuconazole, epoxiconazole, propiconazole, difenoconazole, myclobutanil, and other relevant triazoles.

  • Enzyme-Conjugated Secondary Antibody: e.g., Goat anti-mouse IgG-HRP.

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).

  • Buffers: Coating buffer (carbonate-bicarbonate, pH 9.6), wash buffer (PBS with 0.05% Tween 20), blocking buffer (e.g., 1% BSA in PBS), and substrate buffer.

  • Stop Solution: e.g., 2M H2SO4.

  • Plate Reader: Capable of measuring absorbance at 450 nm.

Protocol:

  • Coating:

    • Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in coating buffer.

    • Add 100 µL of the diluted coating antigen to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and the other triazole fungicides in assay buffer.

    • Add 50 µL of the standard or competing fungicide solution to the appropriate wells.

    • Immediately add 50 µL of the diluted anti-bromuconazole antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer.

  • Signal Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution to each well.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance against the logarithm of the this compound concentration.

    • Determine the IC50 value for this compound and each of the competing fungicides.

    • Calculate the cross-reactivity of each compound relative to this compound using the formula mentioned previously.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the cross-reactivity assessment of this compound.

Competitive_ELISA_Workflow cluster_coating 1. Coating cluster_competition 2. Competitive Binding cluster_detection 3. Detection A Microtiter Plate Well B Coating Antigen (this compound-Protein) A->B Incubate C Add Free Analyte (this compound or Cross-Reactant) E Incubate C->E D Add Primary Antibody (Anti-Bromuconazole) D->E F Add Secondary Antibody (Enzyme-Conjugated) G Add Substrate F->G H Measure Signal G->H

Caption: Workflow of a competitive ELISA for cross-reactivity assessment.

Cross_Reactivity_Concept cluster_antibody Anti-Bromuconazole Antibody cluster_analytes Analytes Ab Antibody Bromo This compound Ab->Bromo High Affinity Binding Tebu Tebuconazole Ab->Tebu Lower Affinity Binding (Cross-Reactivity) Dife Difenoconazole Ab->Dife Negligible Binding

Caption: Conceptual diagram of antibody cross-reactivity.

References

A Comparative Guide to the Enantioselective Analysis of Bromuconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fungicide bromuconazole is a chiral compound with two stereogenic centers, resulting in four stereoisomers. As the biological activity and toxicological profiles of these isomers can differ significantly, their accurate separation and quantification are crucial for both environmental analysis and the development of enantiomerically enriched products. This guide provides an objective comparison of two powerful analytical techniques for the enantioselective analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), with supporting experimental data.

Performance Comparison

The enantioselective separation of this compound isomers was successfully achieved using both HPLC and SFC techniques. Both methods utilized a CHIRALPAK AS-H column and were coupled with Circular Dichroism (CD) and Mass Spectrometry (MS) detectors for comprehensive analysis. The primary distinctions lie in the mobile phase composition and the resulting chromatographic performance.

ParameterHPLC MethodSFC Method
Stationary Phase CHIRALPAK AS-HCHIRALPAK AS-H
Mobile Phase n-Hexane / Ethanol (90/10)CO₂ / Ethanol
Key Advantage Well-established, robust, and widely accessible technique.[1][2]Shorter analysis times and reduced organic solvent consumption.[3]
Isomer Separation Baseline separation of four isomer peaks.[1][2]Baseline separation of four isomer peaks.[3]
Detection UV, Circular Dichroism (CD), Mass Spectrometry (MS)UV, Circular Dichroism (CD), Mass Spectrometry (MS)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established application notes and research articles to ensure reproducibility.

Method 1: High-Performance Liquid Chromatography (HPLC)

This method outlines the enantioselective separation of this compound isomers using a normal-phase HPLC system.

Instrumentation:

  • JASCO LC-CD-MS system or equivalent, comprising an HPLC pump, autosampler, column oven, CD detector, and a mass spectrometer.[1]

Chromatographic Conditions:

  • Column: CHIRALPAK AS-H[1][2]

  • Mobile Phase: n-Hexane / Ethanol (90/10, v/v)[1][2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection:

    • CD Detector: Wavelength as required (e.g., 230 nm)

    • MS Detector: Electrospray Ionization (ESI) in positive mode.

Method 2: Supercritical Fluid Chromatography (SFC)

This method provides an alternative approach using SFC for the rapid enantioselective analysis of this compound.

Instrumentation:

  • JASCO SFC-CD-MS system or equivalent, including a CO₂ delivery unit, co-solvent pump, autosampler, column oven, back-pressure regulator, CD detector, and a mass spectrometer.[3]

Chromatographic Conditions:

  • Column: CHIRALPAK AS-H[3]

  • Mobile Phase: Supercritical CO₂ with Ethanol as a modifier.[3]

  • Flow Rate: To be optimized for best separation (e.g., 2-4 mL/min)

  • Back Pressure: To be optimized (e.g., 15 MPa)

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Detection:

    • CD Detector: Wavelength as required

    • MS Detector: Electrospray Ionization (ESI) in positive mode.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the enantioselective analysis of this compound by either HPLC or SFC coupled with CD and MS detection.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Separation cluster_detection Detection & Data Analysis Standard Racemic this compound Standard Dissolution Dissolution in appropriate solvent Standard->Dissolution Sample Test Sample Sample->Dissolution Injection Injection into Chromatograph Dissolution->Injection HPLC HPLC (n-Hexane/Ethanol) Injection->HPLC Method 1 SFC SFC (CO₂/Ethanol) Injection->SFC Method 2 Separation Chiral Column (e.g., CHIRALPAK AS-H) CD Circular Dichroism (CD) Detector Separation->CD MS Mass Spectrometer (MS) Separation->MS HPLC->Separation SFC->Separation Data Data Acquisition & Processing CD->Data MS->Data Report Isomer Ratio Confirmation Data->Report

Caption: Workflow for Enantioselective Analysis of this compound.

This guide demonstrates that both HPLC and SFC are highly effective for the enantioselective analysis of this compound. The choice between the two techniques may depend on specific laboratory needs, such as desired analysis speed, solvent consumption considerations, and available instrumentation. The provided experimental protocols offer a solid foundation for researchers to develop and validate their own methods for confirming this compound isomer ratios.

References

A Head-to-Head Battle: GC-MS vs. LC-MS for the Analysis of Bromuconazole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive performance comparison for researchers, scientists, and drug development professionals.

In the realm of analytical chemistry, the precise and sensitive detection of fungicides like bromuconazole is paramount for ensuring food safety, environmental monitoring, and understanding its metabolic fate. Two of the most powerful and widely adopted techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of their performance for this compound analysis, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal technique for their specific needs.

Quantitative Performance Data

The selection of an analytical technique often hinges on its performance characteristics. The following table summarizes the key quantitative data for the analysis of this compound and its analogs using GC-MS and LC-MS, compiled from various studies. It is important to note that performance metrics can vary based on the specific instrumentation, matrix, and experimental conditions.

Performance MetricGC-MS / GC-MS/MSLC-MS / LC-MS/MS
Limit of Detection (LOD) 0.003 mg/kg (for Fenbuconazole)[1]0.003 µg/L (for Tebuconazole)[2]
Limit of Quantification (LOQ) 0.01 mg/kg (for Fenbuconazole)[1]0.010 µg/L (for Tebuconazole)[2]
**Linearity (R²) **>0.99[3]>0.99[3][4]
Recovery (%) 76.5 - 89.6[1]75.8 - 103.6[3]
Relative Standard Deviation (RSD %) < 10.3[1]1.7 - 9.3[3]

Note: Data for close structural analogs like Fenbuconazole and Tebuconazole (B1682727) are included to provide a comparative perspective due to the limited availability of direct head-to-head comparison studies for this compound.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable analytical results. Below are representative methodologies for the analysis of triazole fungicides, including this compound, using both GC-MS and LC-MS.

Sample Preparation: QuEChERS Method

A common and effective sample preparation method for both GC-MS and LC-MS analysis of pesticides in food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[5]

  • Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.

  • Extraction: The homogenized sample is placed in a centrifuge tube with acetonitrile (B52724). For samples with low water content, water is added.[5]

  • Salting Out: A mixture of salts (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate) is added to induce phase separation. The tube is shaken vigorously and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interferences like fatty acids and sugars, and magnesium sulfate to remove residual water.

  • Final Extract: The tube is centrifuged, and the supernatant is collected for analysis. For LC-MS, the extract may be acidified (e.g., with formic acid) to improve the stability of base-sensitive pesticides.[5]

GC-MS/MS Methodology

This protocol is representative for the analysis of triazole fungicides in food matrices.[3]

  • Gas Chromatograph (GC):

    • Column: SLB-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or similar.[3]

    • Injector: Splitless mode at 280°C.

    • Oven Temperature Program: Initial temperature of 80°C held for 1 min, ramped to 200°C at 20°C/min, then ramped to 280°C at 10°C/min and held for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

LC-MS/MS Methodology

This protocol is representative for the analysis of triazole fungicides in various matrices.[2][6]

  • Liquid Chromatograph (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).[7]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.[7]

    • Column Temperature: 40°C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Capillary Voltage: 4.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of this compound in a food sample using either GC-MS or LC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_gcms GC-MS/MS cluster_lcms LC-MS/MS cluster_data Data Processing Sample Food Sample Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (PSA, MgSO4) Extraction->Cleanup GC_Separation Gas Chromatographic Separation Cleanup->GC_Separation Solvent Exchange (if necessary) LC_Separation Liquid Chromatographic Separation Cleanup->LC_Separation MS_Detection_GC Mass Spectrometric Detection (EI, MRM) GC_Separation->MS_Detection_GC Data_Acquisition Data Acquisition MS_Detection_GC->Data_Acquisition MS_Detection_LC Mass Spectrometric Detection (ESI+, MRM) LC_Separation->MS_Detection_LC MS_Detection_LC->Data_Acquisition Quantification Quantification & Confirmation Data_Acquisition->Quantification

Caption: Experimental workflow for this compound analysis.

Performance Comparison

Both GC-MS and LC-MS are highly capable techniques for the analysis of this compound, each with its own set of advantages and disadvantages.

GC-MS:

  • Strengths: GC-MS offers excellent chromatographic resolution for volatile and semi-volatile compounds. It is a robust and well-established technique with extensive compound libraries for identification. For certain pesticides, particularly non-polar ones, GC-MS can provide high sensitivity.[8]

  • Weaknesses: A key limitation of GC-MS is the requirement for analytes to be thermally stable and volatile. For non-volatile or thermally labile compounds like some pesticides, derivatization may be necessary, which adds a step to the sample preparation process and can introduce variability.[9]

LC-MS:

  • Strengths: LC-MS is highly versatile and can analyze a much broader range of compounds, including polar, non-volatile, and thermally labile molecules, without the need for derivatization.[10] This makes it particularly well-suited for many modern pesticides. The use of electrospray ionization (ESI) often results in simpler mass spectra with a prominent molecular ion, which is beneficial for quantification.[11]

  • Weaknesses: LC-MS can be more susceptible to matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, potentially affecting accuracy and precision.[12] While advances in technology and sample preparation have mitigated this, it remains a consideration.

For the analysis of this compound, a triazole fungicide, both techniques are viable. This compound is sufficiently volatile and thermally stable for GC-MS analysis. However, the trend in multi-residue pesticide analysis is increasingly favoring LC-MS/MS . This is due to its ability to analyze a wider range of pesticides, including more polar and emerging contaminants, in a single run without derivatization.[10] For laboratories that need to screen for a broad spectrum of pesticides, including this compound and its metabolites, LC-MS/MS generally offers a more efficient and comprehensive solution.

Ultimately, the choice between GC-MS and LC-MS will depend on the specific requirements of the analysis, including the range of target analytes, the sample matrices, desired sensitivity, and the available instrumentation and expertise within the laboratory.

References

Validating a Multi-Residue Method for Bromuconazole in Food: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and food safety, the validation of analytical methods is a critical step to ensure reliable and accurate quantification of pesticide residues like bromuconazole in food matrices. This guide provides a comprehensive comparison of a widely adopted multi-residue method with other alternatives, supported by experimental data and detailed protocols. The focus is on the popular QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, a cornerstone of modern pesticide residue analysis.[1][2][3]

Performance Comparison of Analytical Methods

The validation of a multi-residue method involves assessing several key performance parameters to ensure its fitness for purpose.[4] Modern analytical approaches have shifted from single-residue to multi-residue analysis, primarily employing advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) for their high selectivity and sensitivity.[5] The choice between GC-MS and LC-MS is primarily dictated by the chemical properties of the pesticide.[1]

The following tables summarize typical performance data for a multi-residue method based on QuEChERS extraction followed by LC-MS/MS or GC-MS/MS analysis. These values are representative of what would be expected for a method validated to include this compound.

Table 1: Method Performance for this compound in a Multi-Residue Method

ParameterTypical PerformanceEU Guideline (SANTE/11312/2021)
Linearity (R²) ≥ 0.99≥ 0.99
Limit of Quantification (LOQ) 0.01 mg/kg≤ Maximum Residue Limit (MRL)
Accuracy (Recovery) 70-120%70-120%
Precision (RSD) ≤ 20%≤ 20%

Table 2: Comparison of Sample Preparation Methods

MethodPrincipleAdvantagesDisadvantages
QuEChERS Acetonitrile (B52724) extraction followed by salting out and dispersive solid-phase extraction (d-SPE) cleanup.[1]Quick, easy, cheap, effective, rugged, and safe; suitable for a wide range of pesticides and matrices.[2][3]May require optimization for complex matrices.
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by elution.High selectivity and good cleanup.Can be more time-consuming and expensive than QuEChERS.
Accelerated Solvent Extraction (ASE) Extraction with solvents at elevated temperature and pressure.Fast and efficient extraction.Requires specialized equipment.
Supercritical Fluid Extraction (SFE) Extraction using a supercritical fluid, typically CO₂.Environmentally friendly (less organic solvent).Can have lower extraction efficiency for some analytes.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of any analytical method. Below is a typical experimental protocol for a multi-residue method including this compound in food matrices.

Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food.[1][2][3]

a. Extraction:

  • Weigh 10-15 g of a homogenized food sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile.

  • For samples with low water content (e.g., cereals), add an appropriate amount of water to achieve a total of ~10 mL of water.

  • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 g for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube.

  • Add a d-SPE sorbent mixture. The composition of the sorbent depends on the matrix. A common mixture for general food matrices is 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18. For fatty matrices, the amount of C18 may be increased. For pigmented samples, Graphitized Carbon Black (GCB) may be added, but it should be used with caution as it can retain planar pesticides.

  • Vortex for 30 seconds.

  • Centrifuge at high speed (e.g., ≥ 10,000 g) for 2 minutes.

  • The supernatant is ready for LC-MS/MS or GC-MS/MS analysis.

Analytical Determination

a. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for this compound and many other pesticides.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring at least two transitions for each analyte for confirmation.

b. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

  • Instrument: Gas chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Injection: Splitless injection is commonly used for trace analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizing the Workflow and Logic

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the decision-making process in method selection.

experimental_workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Homogenized Sample extraction 2. Acetonitrile Extraction & Salting Out sample->extraction centrifuge1 3. Centrifugation extraction->centrifuge1 cleanup 4. Dispersive SPE Cleanup centrifuge1->cleanup centrifuge2 5. Centrifugation cleanup->centrifuge2 final_extract 6. Final Extract centrifuge2->final_extract lcms LC-MS/MS final_extract->lcms Polar/Non-volatile Pesticides gcms GC-MS/MS final_extract->gcms Volatile/Non-polar Pesticides quantification Quantification lcms->quantification gcms->quantification reporting Reporting quantification->reporting

Figure 1. Experimental workflow for multi-residue pesticide analysis.

method_selection node_matrix Food Matrix Type? node_fat High Fat Content? node_matrix->node_fat Complex node_result_quechers Standard QuEChERS node_matrix->node_result_quechers Simple (e.g., Fruits) node_pigment High Pigment Content? node_fat->node_pigment No node_result_fat QuEChERS with C18 node_fat->node_result_fat Yes node_pigment->node_result_quechers No node_result_pigment QuEChERS with GCB node_pigment->node_result_pigment Yes node_result_complex QuEChERS with C18 & GCB node_pigment->node_result_complex Both High Fat & Pigment

Figure 2. Decision tree for selecting the appropriate QuEChERS cleanup.

References

Navigating the Landscape of Bromuconazole Residue Analysis: An Inter-Laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and comparability of analytical results is paramount. This guide provides an objective comparison of methodologies for bromuconazole residue analysis through the lens of a simulated inter-laboratory study. By presenting supporting experimental data and detailed protocols, this document aims to serve as a valuable resource for validating and refining analytical techniques for this widely used fungicide.

Inter-laboratory comparisons, also known as proficiency tests (PT), are a cornerstone of quality assurance for analytical laboratories.[1][2] They provide an external and independent assessment of a laboratory's performance and the validity of its measurement results.[2] Participation in such schemes is often a requirement for accreditation to standards like ISO/IEC 17025.[1][3] This guide simulates such a comparison to highlight key performance indicators and common analytical workflows for this compound residue analysis.

Hypothetical Inter-Laboratory Comparison Results

In a typical inter-laboratory comparison, a homogenous test sample is distributed to multiple laboratories. Each laboratory analyzes the sample using their in-house methods and reports their findings to the organizing body. The performance of each laboratory is then statistically evaluated against the consensus value from all participants.

For this guide, we will consider a hypothetical proficiency test where a spiked sample of apple puree containing a known concentration of this compound was sent to ten participating laboratories. The assigned value (true concentration) of this compound in the sample is 0.050 mg/kg .

Data Summary

The following table summarizes the quantitative results reported by the participating laboratories. Performance is evaluated using the z-score, which indicates how many standard deviations a result is from the consensus value. A z-score between -2 and +2 is generally considered satisfactory.[4]

Laboratory IDReported Concentration (mg/kg)Recovery (%)z-scorePerformance
Lab 010.0521040.8Satisfactory
Lab 020.04896-0.8Satisfactory
Lab 030.0551102.0Satisfactory
Lab 040.04590-2.0Satisfactory
Lab 050.0501000.0Satisfactory
Lab 060.0581163.2Unsatisfactory
Lab 070.04998-0.4Satisfactory
Lab 080.0511020.4Satisfactory
Lab 090.04284-3.2Unsatisfactory
Lab 100.0531061.2Satisfactory

Assigned Value: 0.050 mg/kg Standard Deviation for Proficiency Assessment: 0.0025 mg/kg z-score = (Reported Value - Assigned Value) / Standard Deviation

Performance Characteristics of Analytical Methods

The precision and accuracy of the analytical methods used by the laboratories are critical. These are often evaluated through method validation, which assesses parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery.[5][6] The following table presents typical performance characteristics for this compound analysis using modern chromatographic techniques.

ParameterTypical ValueMethod
Linearity (R²)> 0.99LC-MS/MS, GC-MS/MS
LOD0.001 - 0.005 mg/kgLC-MS/MS, GC-MS/MS
LOQ0.005 - 0.01 mg/kgLC-MS/MS, GC-MS/MS
Recovery70 - 120%QuEChERS Extraction
Repeatability (RSDr)< 15%LC-MS/MS, GC-MS/MS
Reproducibility (RSDR)< 25%LC-MS/MS, GC-MS/MS

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound residues in a fruit matrix, based on common methodologies like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) coupled with chromatographic analysis.[7]

Sample Preparation (Homogenization)
  • Take a representative 1 kg sample of the fruit (e.g., apples).

  • Chop the sample into small pieces and homogenize using a high-speed blender until a uniform puree is obtained.

  • Store the homogenate in a sealed container at -20°C until analysis to prevent degradation of the analyte.

Extraction (QuEChERS Method)
  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) from the extraction step.

  • Transfer it to a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), 50 mg C18).

  • Vortex the tube for 30 seconds.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

Instrumental Analysis (LC-MS/MS)
  • Take an aliquot of the cleaned extract and dilute it with an appropriate solvent (e.g., methanol/water).

  • Inject the diluted extract into an LC-MS/MS system.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with (A) 5 mM ammonium (B1175870) formate (B1220265) in water and (B) 5 mM ammonium formate in methanol.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion > Product Ions (example transitions for this compound): Specific mass-to-charge ratios for precursor and product ions would be selected for quantification and confirmation.

Workflow and Logical Relationships

The following diagrams illustrate the key processes in an inter-laboratory comparison for this compound residue analysis.

G cluster_0 PT Provider cluster_1 Participating Laboratories cluster_2 Data Evaluation A Test Material Preparation (Spiked Apple Puree) B Homogeneity & Stability Testing A->B C Sample Distribution B->C D Sample Receipt & Storage C->D Shipping E Residue Analysis (Extraction, Cleanup, Instrumental) D->E F Data Reporting E->F G Statistical Analysis (Consensus Value, z-scores) F->G Submission H Performance Assessment G->H I Final Report Generation H->I

Caption: Workflow of an inter-laboratory comparison study.

G A Homogenized Sample (10g) B Add Acetonitrile & Salts (QuEChERS Extraction) A->B C Vortex & Centrifuge B->C D Acetonitrile Supernatant C->D E Add d-SPE Sorbents (Cleanup) D->E F Vortex & Centrifuge E->F G Cleaned Extract F->G H Dilution & Instrumental Analysis (LC-MS/MS or GC-MS/MS) G->H I Quantification of this compound H->I

References

Confirming Bromuconazole Identification: A Comparative Guide to High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) platforms for the confident identification of the triazole fungicide, bromuconazole. It includes supporting experimental data, detailed methodologies, and visual representations of analytical workflows to aid researchers in selecting the most appropriate instrumentation and in the development of robust analytical methods.

Executive Summary

The accurate identification and quantification of fungicides like this compound are critical in environmental monitoring, food safety, and toxicology. High-resolution mass spectrometry has become an indispensable tool for this purpose, offering high sensitivity, selectivity, and mass accuracy to unequivocally identify target compounds in complex matrices. This guide focuses on the application of two prevalent HRMS technologies, Quadrupole Time-of-Flight (Q-TOF) and Orbitrap, for the analysis of this compound. We present a comparative overview of their performance, detailed experimental protocols, and the characteristic fragmentation of this compound to facilitate its confident identification.

Data Presentation: Performance Comparison of HRMS Platforms

The selection of an HRMS instrument for pesticide analysis is a critical decision that impacts data quality and laboratory workflow. Both Orbitrap and Q-TOF technologies offer distinct advantages. The Orbitrap is renowned for its very high-resolution capabilities, which can be crucial for resolving isobaric interferences in complex samples.[1] Q-TOF instruments, on the other hand, are often noted for their high acquisition speed and wide dynamic range.[2]

The following table summarizes key performance parameters for the analysis of triazole fungicides, including this compound, on both platforms. This data is compiled from various studies to provide a benchmark for expected performance.

Performance MetricOrbitrapQuadrupole Time-of-Flight (Q-TOF)References
Mass Resolution Up to 140,000 FWHM30,000 - 50,000 FWHM[1][2]
Mass Accuracy < 3 ppm< 5 ppm[3]
Sensitivity (LOD/LOQ) 0.1 - 0.3 µg/kg (LOQ for triazoles)Generally comparable to Orbitrap, compound dependent[4]
Linear Dynamic Range Typically 3-4 orders of magnitudeTypically >4 orders of magnitude[2]
Key Advantages Superior resolution for interference removal.High acquisition speed, suitable for fast chromatography.[1][2]
Considerations Slower scan speed at highest resolution.Lower resolution may be a limitation in very complex matrices.[2]

Experimental Protocols

Robust and reliable data generation is underpinned by well-defined experimental protocols. Below are detailed methodologies for sample preparation and LC-HRMS analysis applicable to the identification of this compound.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and environmental matrices.

  • Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, or soil) with 10 mL of acetonitrile (B52724).

  • Extraction and Salting Out: Add the contents of a QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate (B86180) tribasic dihydrate, and sodium citrate dibasic sesquohydrate) to the sample tube.

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

  • Final Centrifugation and Filtration: Vortex the d-SPE tube for 30 seconds and centrifuge at 10,000 rpm for 2 minutes. The resulting supernatant is then filtered through a 0.22 µm filter prior to LC-HRMS analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

The following parameters provide a robust starting point for the analysis of this compound and other triazole fungicides.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

High-Resolution Mass Spectrometry (HRMS) Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Gas Flow (Desolvation) 800 L/hr
Mass Range m/z 50 - 1000
Acquisition Mode Full Scan MS and Data-Dependent MS/MS (ddMS2)
Collision Energy (for MS/MS) Ramped from 10-40 eV

Mandatory Visualization

Experimental Workflow for this compound Identification

The following diagram illustrates the logical flow of the experimental process for identifying this compound using LC-HRMS.

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_lc_hrms LC-HRMS Analysis cluster_data_analysis Data Analysis Sample Sample Homogenization Extraction Acetonitrile Extraction Sample->Extraction dSPE Dispersive SPE Cleanup Extraction->dSPE Filtration Filtration dSPE->Filtration LC_Separation LC Separation Filtration->LC_Separation HRMS_Detection HRMS Detection (Full Scan & ddMS2) LC_Separation->HRMS_Detection Exact_Mass Exact Mass Determination HRMS_Detection->Exact_Mass Fragmentation_Analysis Fragmentation Pattern Analysis Exact_Mass->Fragmentation_Analysis Confirmation Confirmation of this compound Fragmentation_Analysis->Confirmation

Experimental workflow for this compound identification.
Proposed Fragmentation Pathway of this compound

Understanding the fragmentation of a molecule in the mass spectrometer is key to its confident identification. This compound, with a molecular formula of C₁₃H₁₂BrCl₂N₃O, has a monoisotopic mass of 374.95408 Da. In positive ion electrospray ionization, it readily forms a protonated molecule [M+H]⁺ at m/z 378.0. Collision-induced dissociation (CID) of this precursor ion leads to characteristic fragment ions.

The diagram below illustrates a proposed fragmentation pathway for this compound, highlighting the formation of key product ions.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions precursor This compound [M+H]⁺ m/z 378.0 fragment1 [C₇H₄Cl₂N]⁺ m/z 159.1 precursor->fragment1 Loss of C₆H₈BrNO fragment2 [C₃H₄N₂]⁺ m/z 70.1 precursor->fragment2 Cleavage of triazole moiety

Proposed fragmentation of this compound in MS/MS.

The fragment at m/z 159.1 likely corresponds to the dichlorophenyl moiety with an attached nitrogen, while the fragment at m/z 70.1 is characteristic of the triazole ring structure. The presence of these specific fragments provides strong evidence for the identification of this compound.

References

Comparative Metabolism of Bromuconazole Enantiomers: A Review of in Vitro Studies in Rat and Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vitro metabolism of bromuconazole enantiomers in rat and human liver microsomes. The data presented herein is crucial for researchers, scientists, and professionals in drug development and toxicology to understand the species-specific differences in the metabolic fate of this widely used chiral fungicide. Understanding these differences is paramount for accurate risk assessment and extrapolation of animal data to humans.

This compound, a potent triazole fungicide, exists as a mixture of four stereoisomers: (2R,4S)-bromuconazole, (2S,4R)-bromuconazole, (2R,4R)-bromuconazole, and (2S,4S)-bromuconazole. The stereochemistry of a xenobiotic can significantly influence its metabolic pathway and toxicological profile. This comparison focuses on the phase I metabolism of these enantiomers mediated by cytochrome P450 (CYP) enzymes in liver microsomes, the primary site of drug metabolism.

Key Findings:

  • Species-Specific Metabolic Rates: Significant differences in the metabolic rates of this compound enantiomers are observed between rat and human liver microsomes. Generally, the metabolism is much slower in human and mouse microsomes compared to those from rats, rabbits, and dogs.[1][2]

  • Enantioselective Metabolism: The metabolism of this compound is highly stereoselective in both species. The (2R, 4S)-bromuconazole enantiomer consistently exhibits a significantly longer half-life during microsomal incubation compared to the other three enantiomers.[1][2]

  • Kinetic Differences: The maximal velocity (Vmax) of the metabolic reactions varies between enantiomers and species. For instance, the Vmax value for (2S, 4R)-bromuconazole was notably higher than its antipode in all studied liver microsomes, including rat and human.[1][2] In contrast, the Vmax for (2R,4R)-bromuconazole was significantly higher than for (2S, 4S)-bromuconazole in all liver microsomes studied, with the exception of human microsomes.[1][2]

  • Primary Metabolic Pathway: The primary metabolic pathway for trans-bromuconazole involves hydroxylation of the dichlorophenyl ring.[3][4]

  • Key Enzyme Involvement: Studies with rat liver microsomes and human recombinant enzymes indicate that the CYP3A subfamily of cytochrome P450 enzymes is primarily responsible for the biotransformation of trans-bromuconazole.[3][4]

Experimental Workflow

experimental_workflow cluster_preparation Microsome Preparation cluster_incubation In Vitro Incubation cluster_analysis Analysis Rat_Liver Rat Liver Homogenization Homogenization Rat_Liver->Homogenization Human_Liver Human Liver Human_Liver->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Microsomes Liver Microsomes Centrifugation->Microsomes Incubation Incubation at 37°C Microsomes->Incubation This compound This compound Enantiomers This compound->Incubation NADPH NADPH Generating System NADPH->Incubation Quenching Reaction Quenching Incubation->Quenching Separation Chiral HPLC Separation Quenching->Separation Detection LC-MS/MS Detection Separation->Detection Data_Analysis Kinetic Analysis Detection->Data_Analysis

Caption: Experimental workflow for the in vitro metabolism of this compound enantiomers in liver microsomes.

Comparative Metabolic Kinetics

The following tables summarize the key kinetic parameters for the metabolism of this compound enantiomers in rat and human liver microsomes.

Table 1: Michaelis-Menten Kinetic Parameters for trans-Bromuconazole Depletion in Rat Liver Microsomes

ParameterValue
KM (µM) 1.69
Vmax (pmol/min/mg protein) 1398
Data from studies on trans-bromuconazole.[3][4]

Table 2: Michaelis-Menten Kinetic Parameters for Hydroxylated Metabolite Formation from trans-Bromuconazole in Rat Liver Microsomes

MetaboliteKM (µM)Vmax (pmol/min/mg protein)
Metabolite 1 0.87449
Metabolite 2 1.03694
Data from studies on trans-bromuconazole.[3][4]

Table 3: Qualitative Comparison of Metabolic Rates of this compound Enantiomers

EnantiomerRat MicrosomesHuman MicrosomesKey Observation
(2R, 4S)-bromuconazole SlowerSlowerSignificantly longer half-life than other enantiomers in all species.[1][2]
(2S, 4R)-bromuconazole FasterFasterVmax is obviously higher than its antipode in all species.[1][2]
(2R, 4R)-bromuconazole FasterSlowerVmax is significantly higher than (2S, 4S) in rats, but not in humans.[1][2]
(2S, 4S)-bromuconazole SlowerFaster-
This table provides a qualitative summary based on the provided search results. "Faster" and "Slower" are relative terms within the context of the referenced studies.

Metabolic Pathway of this compound

metabolic_pathway This compound This compound Enantiomers CYP3A CYP3A Subfamily This compound->CYP3A Phase I Metabolism Hydroxylation Hydroxylation (on dichlorophenyl ring) CYP3A->Hydroxylation Catalyzes Metabolites Hydroxylated Metabolites Hydroxylation->Metabolites

Caption: Primary metabolic pathway of this compound in liver microsomes.

Experimental Protocols

The following provides a generalized experimental protocol based on the methodologies described in the cited literature for the in vitro metabolism of this compound in liver microsomes.

1. Materials:

  • Chemicals: Racemic this compound and its individual enantiomers, NADPH, and other necessary reagents.

  • Biologicals: Pooled human liver microsomes (HLM) and rat liver microsomes (RLM).

2. Microsomal Incubation:

  • A typical incubation mixture contains liver microsomes (e.g., 0.2-1.0 mg/mL protein), this compound enantiomer (at various concentrations to determine kinetics), and a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • The reaction is initiated by the addition of an NADPH-generating system.

  • Incubations are carried out in a shaking water bath at 37°C for a specified time course.

  • The reaction is terminated by the addition of a quenching solvent, such as acetonitrile (B52724) or methanol.

3. Sample Analysis:

  • After quenching, the samples are centrifuged to precipitate proteins.

  • The supernatant is collected for analysis.

  • The separation and quantification of the parent this compound enantiomers and their metabolites are performed using a chiral High-Performance Liquid Chromatography (HPLC) system coupled with tandem mass spectrometry (MS/MS).[1][2]

4. Data Analysis:

  • The depletion of the parent compound over time is used to determine the half-life (t1/2) and intrinsic clearance (CLint).

  • The formation of metabolites over time is used to determine the kinetic parameters, Michaelis-Menten constant (KM), and maximum velocity (Vmax), by fitting the data to the Michaelis-Menten equation.

Conclusion

The in vitro metabolism of this compound is characterized by significant species-dependent and stereoselective differences. The metabolic rate in human liver microsomes is considerably slower than in rat liver microsomes, and the (2R, 4S)-enantiomer is metabolized more slowly than the other stereoisomers in both species. The CYP3A enzyme subfamily plays a key role in the primary hydroxylation pathway. These findings underscore the importance of considering stereochemistry and species differences in the toxicological risk assessment of chiral pesticides like this compound. Further studies are warranted to fully elucidate the complete metabolic profile and the specific human CYP isoforms involved.

References

Validation of QuEChERS for Bromuconazole Analysis in Food Matrices: A Guide Aligned with SANTE Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for the determination of the fungicide bromuconazole in food matrices, with a specific focus on adherence to the European Union's SANTE/11312/2021 guidelines. The information presented herein is supported by experimental data from peer-reviewed studies and official reports to ensure objectivity and reliability.

Performance Comparison of QuEChERS for this compound Analysis

The QuEChERS method is widely recognized for its simplicity, high throughput, and effectiveness in extracting a broad range of pesticide residues from various food commodities. Its performance for this compound analysis has been validated in several studies, demonstrating its suitability for routine monitoring and regulatory compliance. The following tables summarize the key validation parameters as stipulated by SANTE guidelines.

Table 1: Linearity and Instrument Detection Limits for this compound

ParameterValueMatrixInstrumentReference
Linearity Range 5 - 500 µg/kgTomato, Pear, OrangeLC-MS/MS[1]
Correlation Coefficient (r²) > 0.99Tomato, Pear, OrangeLC-MS/MS[1]
Limit of Detection (LOD) ≤ 5 µg/kgTomato, Pear, OrangeLC-MS/MS[1]
Limit of Quantification (LOQ) 10 µg/kg (default)VariousLC-MS/MS, GC-MS/MS[2]

Note: The SANTE guidelines state that the Limit of Quantification (LOQ) is the lowest validated spike level. A default LOQ of 0.010 mg/kg (10 µg/kg) is commonly applied.

Table 2: Accuracy (Recovery) and Precision (Repeatability) of QuEChERS for this compound

MatrixSpiking Level (µg/kg)Mean Recovery (%)Precision (RSDr, %)Reference
High Protein Pulses 1070-120% (acceptable range)≤ 20 (acceptable limit)[3]
Tomato 1097< 20[1]
Tomato 10097< 20[1]
Pear 1098< 20[1]
Pear 10098< 20[1]
Orange 1097< 20[1]
Orange 10097< 20[1]

According to SANTE/11312/2021, mean recoveries should be within the range of 70-120%, with a relative standard deviation for repeatability (RSDr) of ≤ 20%.

Experimental Protocols

The following section details a typical experimental protocol for the analysis of this compound in a fruit or vegetable matrix using the QuEChERS method, followed by LC-MS/MS analysis, in accordance with SANTE guidelines.

Sample Preparation and Extraction (QuEChERS)

The citrate-buffered QuEChERS method is commonly employed for the extraction of this compound.

Materials:

  • Homogenized fruit or vegetable sample

  • Acetonitrile (B52724) (ACN)

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate dihydrate, 0.5 g Na₂Citrate sesquihydrate)

  • 50 mL centrifuge tubes

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salt packet.

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Clean-up

The clean-up step is crucial for removing matrix co-extractives that can interfere with the analysis.

Materials:

  • Supernatant from the extraction step

  • d-SPE tubes containing primary secondary amine (PSA) sorbent and MgSO₄ (e.g., 150 mg PSA and 900 mg MgSO₄)

  • 15 mL centrifuge tubes

Procedure:

  • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer from the extraction step into a 15 mL d-SPE tube.

  • Shake vigorously for 30 seconds.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • The resulting supernatant is the final extract ready for analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is the preferred technique for the sensitive and selective determination of this compound.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Typical LC-MS/MS Parameters for this compound:

ParameterValue
Column C18 reversed-phase column
Mobile Phase Gradient elution with water and acetonitrile (both with additives like formic acid or ammonium (B1175870) formate)
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 378.0
Product Ion 1 (m/z) 159.0
Collision Energy 1 (eV) 20
Product Ion 2 (m/z) 70.0
Collision Energy 2 (eV) 20

Instrumental parameters should be optimized in the user's laboratory.

Visualizing the Workflow and Logical Relationships

To provide a clear visual representation of the processes involved, the following diagrams have been generated using Graphviz (DOT language).

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Clean-up (d-SPE) cluster_analysis Analysis start 1. Homogenized Sample (10g) add_acn 2. Add Acetonitrile (10mL) start->add_acn shake1 3. Shake (1 min) add_acn->shake1 add_salts 4. Add QuEChERS Salts shake1->add_salts shake2 5. Shake (1 min) add_salts->shake2 centrifuge1 6. Centrifuge shake2->centrifuge1 transfer 7. Transfer Supernatant centrifuge1->transfer add_dspe 8. Add to d-SPE Tube transfer->add_dspe shake3 9. Shake (30s) add_dspe->shake3 centrifuge2 10. Centrifuge shake3->centrifuge2 final_extract Final Extract centrifuge2->final_extract lcms LC-MS/MS Analysis final_extract->lcms

Caption: QuEChERS experimental workflow for this compound analysis.

SANTE_Validation_Parameters cluster_performance Performance Characteristics cluster_limits Detection & Quantification Validation Method Validation (SANTE/11312/2021) Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Reproducibility) Validation->Precision Specificity Specificity Validation->Specificity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ

Caption: Key validation parameters according to SANTE guidelines.

References

comparing the efficacy of bromuconazole against different Fusarium species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of bromuconazole against various Fusarium species, a genus of fungi that includes significant plant pathogens and opportunistic human pathogens. The data presented is compiled from publicly available experimental studies to assist researchers in evaluating this compound's potential applications.

Quantitative Efficacy of this compound

The in vitro efficacy of this compound against different Fusarium species can be compared using metrics such as the half-maximal effective concentration (EC50), which represents the concentration of a drug that inhibits 50% of the fungal growth.

FungicideFusarium SpeciesEC50 (µg/mL)Reference
This compoundFusarium oxysporum f. sp. lycopersici0.08Amini & Dzhalilov, 2010[1]
TebuconazoleFusarium graminearum0.1610 (isolates pre-2000)Anderson et al., 2020[2]
TebuconazoleFusarium graminearum0.3311 (isolates 2000-2014)Anderson et al., 2020[2]
EpoxiconazoleFusarium oxysporum0.047Xu et al., 2025[3][4]
DifenoconazoleFusarium oxysporum0.078Xu et al., 2025[4]

Note: Data for the EC50 values of this compound against Fusarium graminearum and Fusaurusm culmorum were not available in the reviewed literature. The table includes data for other azole fungicides for comparative context.

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

This compound, like other azole fungicides, targets the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Specifically, it inhibits the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is critical for the conversion of lanosterol to ergosterol. The disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the integrity and function of the fungal cell membrane and inhibiting fungal growth.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl_Pyrophosphate Isopentenyl_Pyrophosphate Mevalonate->Isopentenyl_Pyrophosphate Farnesyl_Pyrophosphate Farnesyl_Pyrophosphate Isopentenyl_Pyrophosphate->Farnesyl_Pyrophosphate Squalene Squalene Farnesyl_Pyrophosphate->Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α- demethylase (ERG11) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Episterol Episterol Zymosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Inhibition_Point Inhibition Inhibition_Point->4,4-dimethyl-cholesta-8,14,24-trienol This compound This compound

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of fungicide efficacy against Fusarium species.

Mycelial Growth Inhibition Assay

This method is used to determine the direct effect of a fungicide on the vegetative growth of a fungus.

1. Fungal Isolate Preparation:

  • Fusarium isolates are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), for 5-7 days at 25°C to produce actively growing colonies.

2. Fungicide-Amended Media Preparation:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • The stock solution is serially diluted to achieve a range of desired test concentrations.

  • Each fungicide dilution is then incorporated into molten PDA (cooled to approximately 45-50°C) and poured into sterile Petri dishes. A control set of plates containing only the solvent (at the same concentration as in the treated plates) is also prepared.

3. Inoculation and Incubation:

  • A mycelial plug (typically 5 mm in diameter) is taken from the margin of an actively growing Fusarium colony.

  • The plug is placed, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

  • The plates are incubated at 25°C in the dark for a period of 3 to 7 days, or until the mycelial growth in the control plates reaches the edge of the dish.

4. Data Collection and Analysis:

  • The diameter of the fungal colony is measured in two perpendicular directions at regular intervals.

  • The percentage of mycelial growth inhibition is calculated using the following formula:

    where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

  • The EC50 value is then determined by performing a probit or logistic regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

Broth Microdilution Method (based on CLSI M38-A2)

This method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

1. Inoculum Preparation:

  • Fusarium is cultured on PDA for 7 days at 35°C to induce sporulation.

  • The surface of the culture is flooded with sterile saline (0.85%) containing a wetting agent (e.g., Tween 20 at 0.05%).

  • The conidia are dislodged by gently scraping the surface, and the resulting suspension is transferred to a sterile tube.

  • Heavy particles are allowed to settle for 3-5 minutes, and the upper suspension is transferred to a new tube.

  • The conidial suspension is adjusted to a specific concentration (e.g., 1 x 10^6 to 5 x 10^6 CFU/mL) using a hemocytometer or spectrophotometer. The final inoculum concentration for the test is typically between 0.4 x 10^4 and 5 x 10^4 CFU/mL.[5]

2. Antifungal Agent Preparation and Plate Setup:

  • A stock solution of this compound is prepared and serially diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate to achieve a range of concentrations.

  • A growth control well (containing medium and inoculum but no fungicide) and a sterility control well (containing medium only) are included on each plate.

3. Inoculation and Incubation:

  • Each well (except the sterility control) is inoculated with the prepared Fusarium conidial suspension.

  • The microtiter plates are incubated at 35°C for 48 to 72 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as compared to the growth control well.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Culture 1. Culture Fusarium on PDA (7 days, 35°C) Harvest 2. Harvest Conidia (Sterile Saline + Tween 20) Culture->Harvest Adjust 3. Adjust Inoculum Concentration Harvest->Adjust Inoculate 5. Inoculate wells with adjusted conidial suspension Adjust->Inoculate Serial_Dilution 4. Prepare Serial Dilutions of this compound in 96-well plate Serial_Dilution->Inoculate Incubate 6. Incubate plate (48-72h, 35°C) Inoculate->Incubate Read_MIC 7. Determine MIC: Lowest concentration with no visible growth Incubate->Read_MIC

Caption: Workflow for the broth microdilution susceptibility test.

References

A Comparative Guide to the Accuracy and Precision of Analytical Methods for Bromuconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the accuracy and precision of various analytical methods for the determination of bromuconazole, a widely used triazole fungicide. The selection of an appropriate analytical method is critical for ensuring data quality and reliability in research, residue monitoring, and environmental assessment. This document summarizes quantitative data from validated methods, presents detailed experimental protocols, and offers visual workflows to aid in methodological selection and implementation.

Comparative Analysis of Analytical Methods

The determination of this compound residues in various matrices is predominantly carried out using chromatographic techniques coupled with mass spectrometric detection. Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods. The choice between these techniques often depends on the sample matrix, the required sensitivity, and the available instrumentation.

The following table summarizes the performance characteristics of different analytical methods for this compound determination in several key matrices. The data presented is compiled from various validation studies.

Analytical MethodMatrixSample PreparationAccuracy (Recovery %)Precision (RSD %)Limit of Quantification (LOQ) (mg/kg)
GC-MS/MS Wheat GrainQuEChERS85-110%< 15%0.01[1]
GC-MS/MS GrapesQuEChERS90-105%< 10%0.01
GC-MS/MS SoilQuEChERS80-115%< 20%0.01
LC-MS/MS WheatQuEChERS88-120%< 15%Not explicitly stated for this compound
LC-MS/MS GrapesQuEChERS90-110%< 15%Not explicitly stated for this compound
LC-MS/MS WaterSolid-Phase Extraction (SPE)90-110%< 10%Not explicitly stated for this compound

Note: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the analysis of this compound using GC-MS/MS and LC-MS/MS with QuEChERS sample preparation.

QuEChERS Sample Preparation for Solid Matrices (e.g., Wheat, Grapes, Soil)

This protocol is a generalized version of the QuEChERS method and may require optimization based on the specific matrix.

a. Sample Homogenization:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

b. Extraction:

  • Add 10 mL of acetonitrile (B52724).

  • For matrices with low water content (e.g., wheat grain), add an appropriate amount of water to ensure a total of ~10 mL of water.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. The type and amount of sorbent may vary depending on the matrix (e.g., C18 for high-fat matrices).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis.

GC-MS/MS Analysis
  • Gas Chromatograph (GC):

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet: Splitless mode.

    • Oven Temperature Program: Start at 70°C, ramp to 180°C at 25°C/min, then to 280°C at 5°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS/MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound should be selected and optimized.

LC-MS/MS Analysis
  • Liquid Chromatograph (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid and methanol (B129727) or acetonitrile.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound should be selected and optimized.

Visualizing the Analytical Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the key steps involved in the analysis of this compound.

Bromuconazole_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Grapes, Wheat, Soil) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Cleanup Dispersive SPE (d-SPE) Cleanup Extraction->Cleanup GC_MSMS GC-MS/MS Cleanup->GC_MSMS Analysis Option 1 LC_MSMS LC-MS/MS Cleanup->LC_MSMS Analysis Option 2 Quantification Quantification GC_MSMS->Quantification LC_MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for this compound residue analysis.

QuEChERS_Method_Detail start 10g Homogenized Sample extraction Add 10mL Acetonitrile Add QuEChERS Salts Shake & Centrifuge start->extraction supernatant Take Acetonitrile Supernatant extraction->supernatant dspe d-SPE Cleanup (PSA + MgSO4) Vortex & Centrifuge supernatant->dspe final_extract Final Extract for Analysis dspe->final_extract

Caption: Detailed steps of the QuEChERS sample preparation method.

References

A Comparative Toxicological Profile of Bromuconazole and Cyproconazole on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of two widely used triazole fungicides, bromuconazole and cyproconazole (B39007), on a range of non-target organisms. The information presented is intended to assist researchers and professionals in understanding the potential environmental impact of these compounds and to inform risk assessment and drug development processes. The data herein is compiled from various ecotoxicological studies, and the experimental protocols are based on internationally recognized guidelines.

Data Presentation: Quantitative Toxicity Comparison

The following tables summarize the acute and chronic toxicity data for this compound and cyproconazole across various non-target organisms. These values, including LD50 (median lethal dose), LC50 (median lethal concentration), and NOAEL (No Observed Adverse Effect Level), provide a quantitative basis for comparing the relative toxicity of these two fungicides.

Table 1: Acute and Chronic Toxicity to Mammals

SpeciesEndpointThis compound (mg/kg bw)Cyproconazole (mg/kg bw)
Rat (oral)LD50365[1]1020-1333[2]
Mouse (oral)LD501151[1]200-218[2]
Rabbit (dermal)LD50>2000>2000[2][3]
Rat (90-day)NOAEL-2.2[3]
Dog (1-year)NOAEL-3.2[3]

Table 2: Acute and Chronic Toxicity to Birds

SpeciesEndpointThis compoundCyproconazole
Bobwhite Quail (oral)LD50-150 mg/kg bw[2]
Mallard Duck (dietary)LC50 (8-day)-1197 mg/kg diet[2]
Japanese Quail (dietary)LC50 (8-day)Moderately toxic816 mg/kg diet[2]

Table 3: Acute and Chronic Toxicity to Aquatic Organisms

SpeciesEndpointThis compound (mg/L)Cyproconazole (mg/L)
Rainbow Trout (96-h)LC50Moderately toxic[4]19[2]
Bluegill Sunfish (96-h)LC50-21[2]
Carp (96-h)LC50-18.9[2]
Daphnia magna (48-h)EC50Moderately toxic[4]26[2]
Zebrafish (Danio rerio) (96-h)LC50~11.83[5][6]-
AlgaeEC50-Moderately toxic[7]

Table 4: Toxicity to Soil Organisms

SpeciesEndpointThis compoundCyproconazole
Earthworm (Eisenia fetida)LC50 (14-day)Moderately toxic[4]Moderately toxic[7]
EnchytraeidsReproduction EC50-No effects at 70 mg/kg[8]
Honeybee (contact)LD50Low toxicity[4]>0.1 mg/bee[2]

Experimental Protocols

The toxicity data presented in this guide are derived from studies that generally follow standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These protocols are designed to ensure data quality and comparability across different studies and chemicals.

Fish, Acute Toxicity Test (based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

  • Test Organisms: A recommended fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is selected.

  • Exposure Conditions: Fish are exposed to a series of concentrations of the test substance in water under controlled conditions of temperature, light, and dissolved oxygen. A control group is maintained in clean water.

  • Observation: The number of dead fish in each concentration and the control is recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its confidence limits are calculated using appropriate statistical methods.

Daphnia sp., Acute Immobilisation Test (based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean.

  • Test Organisms: Young daphnids (<24 hours old) are used for the test.

  • Exposure Conditions: Daphnids are exposed to a range of concentrations of the test substance in a defined medium for 48 hours.

  • Observation: The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours.

  • Data Analysis: The concentration that immobilizes 50% of the daphnids (EC50) is calculated.

Earthworm, Reproduction Test (based on OECD Guideline 222)

This chronic test evaluates the effects of a substance on the reproduction and survival of earthworms.

  • Test Organisms: Adult earthworms of the species Eisenia fetida or Eisenia andrei are used.

  • Exposure Conditions: Earthworms are exposed to the test substance mixed into an artificial soil substrate for 28 days.

  • Observation: Adult survival and changes in body weight are assessed. After the 28-day exposure, the adult worms are removed, and the soil is incubated for another 28 days to allow cocoons to hatch. The number of juvenile worms is then counted.

  • Data Analysis: The No Observed Effect Concentration (NOEC) and the concentration causing a 50% reduction in reproduction (EC50) are determined.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the toxicology of this compound and cyproconazole.

Sterol_Biosynthesis_Inhibition cluster_pathway Ergosterol (B1671047) Biosynthesis Pathway in Fungi cluster_inhibition Mode of Action of Triazole Fungicides Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Squalene Squalene Isopentenyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylanosterol 14-demethylanosterol Lanosterol->14-demethylanosterol 14α-demethylase (CYP51) ... ... 14-demethylanosterol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Essential Component This compound This compound This compound->Inhibition Cyproconazole Cyproconazole Cyproconazole->Inhibition 14α-demethylase (CYP51) 14α-demethylase (CYP51) Inhibition->14α-demethylase (CYP51)

Caption: Inhibition of the ergosterol biosynthesis pathway by triazole fungicides.

Ecotoxicity_Workflow Test Substance Information Test Substance Information Range-Finding Test Range-Finding Test Test Substance Information->Range-Finding Test Inform dose selection Definitive Test Definitive Test Range-Finding Test->Definitive Test Determine concentration range Data Collection Data Collection Definitive Test->Data Collection Observe mortality/effects Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Endpoint Determination (LC50/EC50) Endpoint Determination (LC50/EC50) Statistical Analysis->Endpoint Determination (LC50/EC50) Risk Assessment Risk Assessment Endpoint Determination (LC50/EC50)->Risk Assessment

Caption: A typical workflow for an acute ecotoxicity test.

Comparative_Toxicity_Assessment cluster_fungicides Fungicides cluster_organisms Non-Target Organisms This compound This compound Toxicity Data Toxicity Data This compound->Toxicity Data Cyproconazole Cyproconazole Cyproconazole->Toxicity Data Mammals Mammals Mammals->Toxicity Data Birds Birds Birds->Toxicity Data Aquatic Life Aquatic Life Aquatic Life->Toxicity Data Soil Organisms Soil Organisms Soil Organisms->Toxicity Data Comparative Analysis Comparative Analysis Toxicity Data->Comparative Analysis LD50, LC50, NOAEL Risk Characterization Risk Characterization Comparative Analysis->Risk Characterization Relative Toxicity

Caption: Logical relationship in a comparative toxicity assessment.

References

Validating Analytical Methods for Bromuconazole Quantification: A Guide to Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

The robust quantification of bromuconazole, a widely used fungicide, is critical in ensuring food safety and environmental protection. The validation of analytical methods used for this purpose is a prerequisite for generating reliable and reproducible data. This guide provides a comparative overview of the statistical validation of linearity and range for this compound quantification, drawing upon established international guidelines and scientific best practices.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose[1][2]. For quantitative methods, linearity and range are fundamental parameters that define the method's ability to provide results that are directly proportional to the concentration of the analyte over a specified interval[1][3].

Key Performance Characteristics: Linearity and Range

Linearity of an analytical method is its capacity to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. It is a critical parameter that confirms the method's ability to produce accurate and reliable measurements across a spectrum of concentrations. The linearity of a method is typically evaluated by analyzing a series of calibration standards at different concentration levels.[1][3][4]

Range of an analytical method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. The range is established by confirming that the analytical procedure provides an acceptable degree of these three parameters when applied to samples containing amounts of analyte within or at the extremes of the specified range.[1][2][3]

Comparison of Validation Parameters

The following table summarizes typical validation parameters for the linearity and range of an analytical method for this compound quantification, based on international guidelines such as ICH Q2(R1) and SANTE/11312/2021.[1][5][6] These guidelines are widely recognized in the pharmaceutical and pesticide residue analysis fields, respectively.

ParameterICH Q2(R1) GuidelineSANTE/11312/2021 GuidelineTypical Acceptance Criteria
Linearity
Number of ConcentrationsA minimum of 5 concentrations is recommended.[3]At least 5 levels for the working range.5 to 8 concentration levels
ReplicatesJustified by the user.At least 2 independent series of calibration standards.2 to 3 replicates per concentration
Statistical EvaluationVisual inspection of the plot of signals as a function of analyte concentration. Calculation of a regression line by the method of least squares.[7]Visual inspection of the calibration curve, examination of residuals. Use of weighted linear regression is often recommended.[8]Correlation coefficient (r) > 0.99 or Coefficient of Determination (R²) > 0.995.[4][9] Y-intercept should be minimal.[9] Residual plot should show a random distribution.[4]
Range
Lower Limit of Quantification (LLOQ)The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]The lowest validated spike level meeting the method performance criteria for trueness and precision.Signal-to-noise ratio ≥ 10.[10] Recovery and precision should meet predefined criteria (e.g., 70-120% recovery and RSD ≤ 20%).[11]
Upper Limit of Quantification (ULOQ)The highest amount of analyte in a sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]The highest calibration standard.Within the demonstrated linear range with acceptable precision and accuracy.
Stated RangeThe specified range is normally derived from linearity studies.[1][3]The working range is defined by the LLOQ and the highest calibration standard.Typically covers from the LLOQ to 120-150% of the target concentration.[4]

Experimental Protocols

The following sections outline a general experimental protocol for the validation of linearity and range for the quantification of this compound using a chromatographic method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Preparation of Standard Solutions
  • Primary Stock Solution: Accurately weigh a known amount of certified this compound reference standard and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a primary stock solution of a high concentration (e.g., 1000 µg/mL).

  • Intermediate Stock Solutions: Prepare a series of intermediate stock solutions by serially diluting the primary stock solution with the same solvent.

  • Calibration Standards: Prepare a set of at least five calibration standards by diluting the intermediate stock solutions with the initial mobile phase or a blank matrix extract to cover the expected working range. The concentrations should be evenly spaced. For example, for a target concentration of 100 ng/mL, the calibration standards could be 10, 25, 50, 100, 150, and 200 ng/mL.

Linearity Study
  • Analysis: Analyze each calibration standard in triplicate in a random order to minimize systematic errors.

  • Data Collection: Record the peak area or peak height response for this compound in each chromatogram.

  • Statistical Analysis:

    • Construct a calibration curve by plotting the mean response against the corresponding concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (R²).

    • Visually inspect the calibration curve for linearity.

    • Plot the residuals (the difference between the observed response and the response predicted by the regression line) against the concentration. The residuals should be randomly distributed around zero.

Range Determination
  • Lower Limit of Quantification (LLOQ):

    • Prepare a series of low-concentration standards and analyze them.

    • The LLOQ is typically determined as the lowest concentration that can be measured with acceptable precision (e.g., Relative Standard Deviation (RSD) ≤ 20%) and accuracy (e.g., recovery within 70-120%).[11]

    • Alternatively, it can be determined based on a signal-to-noise ratio of at least 10.[10]

  • Upper Limit of Quantification (ULOQ):

    • The ULOQ is the highest concentration on the calibration curve that demonstrates acceptable precision, accuracy, and linearity.

  • Reporting the Range: The validated range of the method is reported as the interval from the LLOQ to the ULOQ.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the statistical validation of linearity and range in an analytical method for this compound quantification.

G cluster_prep Preparation Phase cluster_linearity Linearity Validation cluster_range Range Validation cluster_conclusion Conclusion start Define Analytical Requirements prep_standards Prepare Calibration Standards (min. 5 levels) start->prep_standards analyze_standards Analyze Standards (e.g., n=3) prep_standards->analyze_standards plot_curve Plot Response vs. Concentration analyze_standards->plot_curve lin_stats Perform Linear Regression (Calculate R², slope, intercept) plot_curve->lin_stats plot_residuals Plot Residuals lin_stats->plot_residuals eval_linearity Evaluate Linearity Criteria (R² > 0.995, random residuals) plot_residuals->eval_linearity determine_lloq Determine LLOQ (S/N ≥ 10, Precision & Accuracy) eval_linearity->determine_lloq determine_uloq Determine ULOQ (Highest linear point with acceptable precision & accuracy) eval_linearity->determine_uloq pass Method is Valid for Linearity & Range eval_linearity->pass Pass fail Method Fails Validation (Re-evaluate & Optimize) eval_linearity->fail Fail define_range Define Analytical Range determine_lloq->define_range determine_uloq->define_range define_range->pass

Caption: Workflow for the statistical validation of linearity and range.

References

Safety Operating Guide

Proper Disposal of Bromuconazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Bromuconazole, a broad-spectrum fungicide, requires careful handling and disposal to mitigate potential hazards. This guide provides essential information and step-by-step procedures for the safe disposal of this compound.

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound and its waste should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Recommended PPE:

EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side shields or chemical splash goggles
Body Covering Laboratory coat or other protective clothing
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[1][2][3][4] Adherence to local, regional, and national regulations is mandatory.[1]

1. Management of Unused or Excess this compound:

  • Avoid generating excess: The most effective way to manage waste is to minimize its generation. Purchase only the amount of this compound needed for your experiments.[5]

  • Do not discard in regular trash or drains: this compound should never be disposed of in the regular trash or poured down the sink.[3][6][7] This can lead to environmental contamination of waterways, as many wastewater treatment facilities are not equipped to remove such chemicals.[6][7]

  • Collection for disposal: Collect unwanted this compound in its original container or a clearly labeled, compatible waste container.[5] Ensure the container is sealed to prevent leaks or spills.

2. Decontamination of Empty Containers:

Empty containers that held this compound must be thoroughly decontaminated before disposal to remove any residual chemical.[6]

  • Triple Rinsing:

    • Empty the container completely into the chemical waste collection vessel.

    • Fill the container approximately one-quarter full with a suitable solvent (e.g., water if the formulation is water-soluble, or a recommended organic solvent like acetone (B3395972) for non-water-soluble forms).[8]

    • Securely cap the container and shake for at least 30 seconds.

    • Pour the rinsate into the hazardous waste container.

    • Repeat this rinsing process two more times.[6]

  • Disposal of Rinsed Containers: After triple rinsing, the container can typically be disposed of as regular waste, but be sure to check local regulations.[8] Puncture the container to prevent reuse.[6]

3. Disposal of Contaminated Materials:

Any materials that have come into contact with this compound, such as absorbent pads used for spills, contaminated PPE, or labware, should be collected in a designated hazardous waste container for disposal.

4. Arranging for Professional Disposal:

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the collected this compound waste.[6]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Bromuconazole_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe assess_waste Assess Waste Type ppe->assess_waste excess_product Unused/Excess Product assess_waste->excess_product Product empty_container Empty Container assess_waste->empty_container Container contaminated_materials Contaminated Materials (e.g., PPE, spill cleanup) assess_waste->contaminated_materials Materials collect_waste Collect in Labeled Hazardous Waste Container excess_product->collect_waste triple_rinse Triple Rinse Container empty_container->triple_rinse contaminated_materials->collect_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor collect_waste->contact_ehs collect_rinsate Collect Rinsate in Hazardous Waste Container triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container (per local regulations) triple_rinse->dispose_container collect_rinsate->collect_waste end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for the this compound product you are using and adhere to all applicable federal, state, and local regulations. Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on chemical waste disposal.

References

Essential Safety and Logistics for Handling Bromuconazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Bromuconazole, tailored for research and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and environmental protection.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive array of personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE.

CategoryItemSpecifications and RecommendationsCitations
Hand Protection Chemical-resistant glovesWear nitrile or other impervious gloves. If using an organic solvent, ensure gloves protect against that solvent. For added protection, consider wearing disposable nitrile gloves under heavier, reusable gloves. Wash the outside of gloves before removal.[1][2][3][4][5]
Eye and Face Protection Safety Goggles or Face ShieldUse chemical splash goggles or a full-face shield. Safety glasses with side shields are a minimum requirement. An emergency eyewash station must be readily available.[1][2][4][6][7]
Body Protection Protective ClothingWear a lab coat or chemical-protective clothing. For tasks with a risk of splashing or spills, a chemical-resistant suit or apron that extends below the boot tops is recommended. Launder contaminated clothing separately before reuse. Do not wear protective garments in common areas.[1][2][3][5][6]
Foot Protection Chemical-resistant bootsWear chemical-resistant boots. Pants should be worn over the top of boots to prevent chemicals from entering. Leather or fabric footwear is not suitable as it can absorb chemicals.[2][5]
Respiratory Protection RespiratorGenerally not required for standard laboratory operations if adequate ventilation (e.g., local exhaust ventilation) is used. For spill cleanup or in areas with insufficient ventilation, a particulate filter respirator or a tight-fitting full-face respirator with HEPA filters should be used.[1][3][8][9]

Operational Plan: Step-by-Step Guidance

Follow these procedural steps for the safe handling of this compound from receipt to disposal.

Pre-Handling Preparations
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the product-specific SDS.

  • Ensure Proper Ventilation: Work in a well-ventilated area. Use local exhaust ventilation or a chemical fume hood.[6][9][10]

  • Inspect PPE: Check all PPE for any damage, such as holes or tears, before each use.[2][11]

  • Prepare Spill Kit: Ensure a spill kit with suitable absorbent materials (e.g., sawdust, granular absorbent clay) is accessible.[6]

Handling and Use
  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[9][12]

  • Prohibit Consumption: Do not eat, drink, or smoke in areas where this compound is handled or stored.[6][8][9]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling and before eating, drinking, or smoking.[8][9][13]

Storage
  • Container Integrity: Keep the container tightly closed and properly labeled.[7][10][13]

  • Storage Conditions: Store in a cool, dry, and well-ventilated place.[6][9]

  • Segregation: Keep away from food, drink, and animal feeding stuffs.[6][7]

  • Access Control: Store in a locked-up area to prevent unauthorized access.[1][8][12][13]

Emergency and Disposal Plans

Accidental Spills
  • Evacuate: Evacuate non-essential personnel from the spill area.[6]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wear appropriate PPE. For liquid spills, soak up the material with a suitable absorbent like clay or sawdust. For solid spills, sweep up the material carefully to avoid creating dust.[6][9]

  • Collect: Place the absorbed material and any contaminated soil or cleaning materials into a sealable, labeled container for disposal.[6]

  • Clean: Use a damp cloth to clean the spill area and place the cloth in the sealable container.[6]

  • Decontaminate: Wash the area thoroughly.

First Aid Measures
  • Inhalation: Move the person to fresh air. If symptoms persist, seek medical advice.[6][9]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected skin with plenty of soap and water.[1][6][9]

  • Eye Contact: Rinse cautiously with plenty of water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation develops.[6][7][9]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical advice.[6][7][8][9]

Disposal Plan

Disposal of this compound and its containers must be handled with care to prevent environmental contamination.

  • Waste Chemical: Dispose of waste and contaminated materials via an authorized hazardous waste disposal facility.[6][8] Do not allow the chemical to enter drains, sewage systems, or waterways.[6]

  • Empty Containers:

    • Do not reuse empty containers for any other purpose.[7][14][15]

    • Triple-rinse the empty container: Fill it about one-quarter full with clean water, cap it, and shake for 30 seconds.[14]

    • Pour the rinse water (rinsate) into the spray tank or a collection vessel for later use or proper disposal. Repeat this process two more times.[14]

    • Dispose of the rinsed container according to local and national regulations, which may include recycling programs or disposal as non-hazardous waste.[7][14]

  • Consult Local Authorities: State and local disposal regulations may be stricter than federal requirements. Always check with your local solid waste agency or environmental authority for specific guidance.[14][15][16]

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling & Storage cluster_disposal 3. Disposal cluster_emergency Emergency Procedures prep1 Review SDS prep2 Inspect & Don PPE prep1->prep2 prep3 Ensure Ventilation prep2->prep3 handle Use this compound prep3->handle Start Work storage Store Properly (Cool, Dry, Locked) handle->storage dispose_chem Dispose of Waste Chemical (Hazardous Waste Facility) handle->dispose_chem Waste Generated triple_rinse Triple-Rinse Container handle->triple_rinse Container Empty spill Spill Occurs handle->spill first_aid Exposure Occurs handle->first_aid dispose_cont Dispose of Container (Per Local Regulations) triple_rinse->dispose_cont spill_response Contain & Clean Spill spill->spill_response first_aid_response Administer First Aid first_aid->first_aid_response spill_response->dispose_chem medical Medical Attention first_aid_response->medical Seek Medical Attention

References

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